CYC-116

Catalog No.
S524692
CAS No.
693228-63-6
M.F
C18H20N6OS
M. Wt
368.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CYC-116

CAS Number

693228-63-6

Product Name

CYC-116

IUPAC Name

4-methyl-5-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]-1,3-thiazol-2-amine

Molecular Formula

C18H20N6OS

Molecular Weight

368.5 g/mol

InChI

InChI=1S/C18H20N6OS/c1-12-16(26-17(19)21-12)15-6-7-20-18(23-15)22-13-2-4-14(5-3-13)24-8-10-25-11-9-24/h2-7H,8-11H2,1H3,(H2,19,21)(H,20,22,23)

InChI Key

GPSZYOIFQZPWEJ-UHFFFAOYSA-N

SMILES

CC1=C(SC(=N1)N)C2=NC(=NC=C2)NC3=CC=C(C=C3)N4CCOCC4

solubility

Soluble in DMSO, not in water

Synonyms

4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine, CYC 116, CYC-116, CYC116

Canonical SMILES

CC1=C(SC(=N1)N)C2=NC(=NC=C2)NC3=CC=C(C=C3)N4CCOCC4

The exact mass of the compound 4-Methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine is 368.14193 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Primary Mechanism of Action: Kinase Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

CYC116 is a potent inhibitor of several kinase enzymes, which explains its diverse biological activities. The table below summarizes its key targets and inhibitory constants (Ki) [1] [2]:

Target Kinase Ki Value Primary Role of Target
Aurora A 8.0 nM Serine/threonine kinase regulating centrosome maturation, spindle assembly, and mitosis [1] [3].
Aurora B 9.2 nM Chromosomal passenger protein regulating chromosome alignment, segregation, and cytokinesis [1] [3].
VEGFR2 44 nM Receptor tyrosine kinase involved in angiogenesis (formation of new blood vessels) [1] [4].
FLT3 44 nM Implicated in the development of certain types of leukemia [2].
Src 82 nM Src-family kinase involved in mast cell activation and cancer cell signaling [5] [2].

By inhibiting Aurora A and B, CYC116 disrupts critical stages of cell division, leading to mitotic failure and apoptosis (programmed cell death) in cancer cells [4]. Its additional inhibition of VEGFR2 attacks tumors by suppressing blood vessel supply [4].

Key Experimental Data & Findings

Anticancer Activity

CYC116 has demonstrated broad-spectrum antitumor activity in preclinical studies. The table below shows its cytotoxicity against a panel of human cancer cell lines, measured by IC₅₀ values [1] [2]:

Cell Line Cancer Type IC₅₀ (μM) Cell Line Cancer Type IC₅₀ (μM)
MV4-11 Acute Myeloid Leukemia 0.034 HCT-116 Colon Cancer 0.34
MES-SA Uterine Sarcoma 0.09 HL-60 Acute Myeloid Leukemia 0.372
Saos-2 Osteosarcoma 0.11 CCRF-CEM Acute Lymphoblastic Leukemia 0.471
COLO 205 Colon Cancer 0.241 A549 Lung Cancer 0.48
MIA PaCa-2 Pancreatic Cancer 0.278 HeLa Cervical Cancer 0.59
A2780 Ovarian Cancer 0.17 / 0.151 MCF7 Breast Cancer 0.599
HUVEC Endothelial Cells 0.308 NCI-H460 Lung Cancer 0.681
HT-29 Colon Cancer 0.725 K562 Chronic Myeloid Leukemia 1.375
HuP-T4 Pancreatic Cancer 0.775 BXPC-3 Pancreatic Cancer 1.626

In vivo, oral administration of CYC116 (75 and 100 mg/kg daily) in mice bearing NCI-H460 tumor xenografts resulted in significant tumor growth delays [1] [2].

Anti-Allergic Activity

Research has uncovered a novel application for CYC116 in suppressing mast cell-mediated allergic responses [5].

  • It inhibits antigen-induced mast cell degranulation with an IC₅₀ of approximately 1.42 µM [5].
  • It suppresses the production of pro-inflammatory cytokines (TNF-α and IL-6) with IC₅₀ values of ~1.10 µM and ~1.24 µM, respectively [5].
  • In mouse models, it inhibited passive cutaneous anaphylaxis (PCA) in a dose-dependent manner, with an estimated ED₅₀ of 22.5 mg/kg [5].
  • The mechanism involves direct inhibition of the Fyn kinase in the mast cell signaling pathway, subsequently suppressing Syk and downstream proteins like LAT, PLCγ, Akt, and MAP kinases [5].

This signaling pathway and the inhibitory action of CYC116 can be visualized as follows:

G Antigen Antigen Fyn Fyn Antigen->Fyn Activates CYC116 CYC116 CYC116->Fyn Inhibits Syk Syk Fyn->Syk LAT LAT Syk->LAT PLCγ PLCγ LAT->PLCγ Akt Akt LAT->Akt MAPKs MAPKs PLCγ->MAPKs Akt->MAPKs Degranulation Degranulation MAPKs->Degranulation CytokineSecretion CytokineSecretion MAPKs->CytokineSecretion

Cardiomyocyte Maturation

A more recent study found that CYC116 promotes the maturation of cardiomyocytes derived from human pluripotent stem cells (hPSC-CMs). This results in better-organized sarcomeres, increased mitochondrial numbers, and enhanced cellular function, which is valuable for regenerative medicine and drug testing [6] [7].

Key Experimental Protocols

The methodology from key studies provides a template for relevant biological assays.

Measuring Mast Cell Degranulation (β-Hexosaminidase Release)

This protocol assesses the inhibitory effect of CYC116 on the immediate allergic response [5].

  • Cell Preparation: Use bone marrow-derived mast cells (BMMCs) sensitized overnight with 50 ng/ml DNP-specific IgE.
  • Compound Treatment: Wash cells and pre-treat with CYC116 (or vehicle control) in Tyrode buffer for 30 minutes.
  • Activation: Stimulate cells with 50 ng/ml DNP-HSA (antigen) for 15 minutes.
  • Measurement: Collect supernatants and cell lysates. Measure the released β-hexosaminidase enzyme, a marker for granule release. The percentage of release is calculated as: [Released Enzyme / (Released Enzyme + Enzyme in Lysate)] * 100.
Analyzing Signaling Pathways (Western Blot)

This method determines the effect of CYC116 on protein phosphorylation in mast cells [5].

  • Cell Stimulation: Sensitize and pre-treat BMMCs with CYC116 as above. Stimulate with antigen for a short duration (e.g., 10 minutes).
  • Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
  • Analysis: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against phosphorylated (active) forms of proteins like Fyn, Syk, LAT, PLCγ, Akt, ERK, JNK, and p38.
In Vivo Anti-Allergic Activity (Passive Cutaneous Anaphylaxis - PCA)

This mouse model demonstrates the efficacy of CYC116 in a living organism [5].

  • Sensitization: Inject anti-DNP IgE intradermally into the mouse ear.
  • Challenge & Compound: The next day, administer CYC116 orally, followed by an intravenous injection of DNP-HSA antigen mixed with Evans blue dye.
  • Measurement: After 30 minutes, measure the amount of dye extravasation in the ear tissue, which quantifies the vascular permeability and allergic response.

CYC116 is a versatile multi-kinase inhibitor with a primary design for cancer therapy but holds promising potential for treating allergic disorders and improving stem cell-based technologies.

References

Molecular and Biochemical Profile of CYC116

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core characteristics and target selectivity of CYC116.

Attribute Description
CAS Number 693228-63-6 [1] [2]
Molecular Formula C₁₈H₂₀N₆OS [1] [2]
Molecular Weight 368.46 g/mol [1] [2]
Primary Targets (Ki) Aurora A (8.0 nM), Aurora B (9.2 nM) [1] [2]
Secondary Targets (Ki) VEGFR2 (44 nM), FLT3 (44 nM), Src (82 nM), Lck (280 nM) [1] [2]
Low Activity/Inactive >50-fold selectivity over CDKs; not active against PKA, Akt/PKB, PKC, GSK-3α/β, CK2, Plk1, SAPK2A [1]
Current Status Phase 1 Clinical Trials [1]

Cellular Activity and Antiproliferative Effects

CYC116 shows cytotoxicity across a wide panel of human cancer cell lines. Key cellular effects and IC₅₀ values are summarized below.

Cell Line Assay Type IC₅₀ / Effective Concentration Description
MV4-11 (Acute Myelogenous Leukemia) Cytotoxicity (96h) 34 nM [1] / 0.034 μM [2] Potent antiproliferative activity
A2780 (Ovarian) Cytotoxicity (96h) 170 nM [2] Antiproliferative effect
HeLa (Cervical) Cytotoxicity (96h) 0.59 μM [2] Antiproliferative effect
HCT-116 (Colorectal) Cytotoxicity (96h) 0.34 μM [2] Antiproliferative effect
A549 (Lung) Function 0.48 μM [2] Half-maximal inhibition of histone H3 serine-10 phosphorylation
HeLa Function 1.25 μM [1] [2] Complete inhibition of histone H3 phosphorylation (Western blot)
A549 Cell Cycle Analysis 0.5-2 μM [1] Accumulation of tetraploid cells (G1 phase arrest)
SW620 Mitotic Index 1 μM [1] Appearance of polyploid cells

Experimental Protocols

To help you replicate or understand the key experiments, here are the methodologies from the cited research.

Kinase Assay for Aurora A and B [1]

  • Reaction Volume: 25 µL.
  • Assay Buffer: 25 mM β-glycerophosphate, 20 mM Tris/HCl (pH 7.5), 5 mM EGTA, 1 mM DTT, 1 mM Na₃VO₄, 10 µg kemptide peptide substrate.
  • Enzyme Preparation: Recombinant Aurora A kinase diluted in 20 mM Tris/HCl (pH 8) with 0.5 mg/mL BSA, 2.5% glycerol, and 0.006% Brij-35.
  • Reaction Start: Add 5 µL Mg/ATP mix (15 mM MgCl₂, 100 µM ATP, with 18.5 kBq γ-³²P-ATP per well).
  • Incubation: 30 minutes at 30°C.
  • Reaction Termination: 25 µL of 75 mM H₃PO₄.
  • Aurora B Specifics: Assayed similarly, but enzyme is pre-activated with inner centromere protein (INCENP) at 30°C for 60 minutes before the assay.

Cell-based Viability Assay (MTT) [1]

  • Cell Lines: Various (e.g., HeLa, MCF7, MV4-11, A2780).
  • Seeding: Cells are seeded in 96-well plates based on doubling time and incubated overnight at 37°C.
  • Compound Treatment: CYC116 is serially diluted in DMSO, then further diluted in cell culture medium. The compound-medium solution is added to cells in triplicate.
  • Incubation Time: 72 or 96 hours at 37°C.
  • MTT Development:
    • Remove medium and wash cells with PBS.
    • Add 20 µL/well of filter-sterilized MTT solution (5 mg/mL in medium).
    • Incubate in the dark at 37°C for 4 hours.
    • Remove MTT solution and wash with PBS.
    • Solubilize formazan dye with 200 µL/well of DMSO under agitation.
  • Data Analysis: Measure absorbance at 540 nm. Use curve-fitting software to determine IC₅₀ values.

Mechanism of Action and Signaling Pathway

CYC116 primarily exerts its effects by inhibiting Aurora A and Aurora B kinases, which are crucial regulators of mitosis. The diagram below illustrates the mechanism by which CYC116 disrupts this process, leading to cell death.

G CYC116 CYC116 AurA Aurora A Kinase CYC116->AurA Inhibits (Ki = 8 nM) AurB Aurora B Kinase CYC116->AurB Inhibits (Ki = 9.2 nM) Polyploidy Polyploidy & 4N DNA Accumulation CYC116->Polyploidy Causes Spindle Bipolar Spindle Assembly AurA->Spindle Chromosome Chromosome Alignment & Segregation AurA->Chromosome pH3 Histone H3 Phosphorylation AurB->pH3 AurB->Chromosome Cytokinesis Cytokinesis AurB->Cytokinesis pH3->Chromosome Spindle->Chromosome Chromosome->Cytokinesis Accurate Apoptosis Cell Death (Apoptosis) Polyploidy->Apoptosis

Mechanism of CYC116-induced mitotic disruption and cell death.

In Vivo Efficacy Data

Evidence from animal studies supports the potential of CYC116 as an oral anti-cancer agent [1].

  • Model: Mice bearing subcutaneous NCI-H460 (non-small cell lung cancer) xenografts.
  • Dosage and Administration: CYC116 was administered orally (p.o.) once daily (q.d.) for 5 days at doses of 75 mg/kg and 100 mg/kg.
  • Results:
    • The treatment caused significant tumor growth delays.
    • At 75 mg/kg, a growth delay of 2.3 days was observed.
    • At 100 mg/kg, a more pronounced growth delay of 5.8 days was achieved.
    • The reduction in tumor growth at the 100 mg/kg dose level was statistically significant on days 6 and 9 of the study.

References

Mechanism of Action and Signaling Pathways

Author: Smolecule Technical Support Team. Date: February 2026

CYC116 primarily functions as an ATP-competitive inhibitor of Aurora Kinases A and B, which are crucial regulators of mitosis. By inhibiting these kinases, CYC116 disrupts critical mitotic processes, leading to the failure of cytokinesis, induction of polyploidy, and subsequent apoptosis (programmed cell death) in cancer cells [1] [2].

The following diagram illustrates the key signaling pathways affected by CYC116 in different cellular contexts, based on experimental evidence.

G cluster_0 Antigen Stimulation (Mast Cells) cluster_1 Mitosis (Cancer/Cardiomyocytes) IgE IgE Fyn Fyn IgE->Fyn Syk Syk Fyn->Syk LAT LAT Syk->LAT PLCγ PLCγ LAT->PLCγ Degranulation Degranulation PLCγ->Degranulation CytokineRelease CytokineRelease PLCγ->CytokineRelease AuroraA Aurora Kinase A HistoneH3 Histone H3 Phosphorylation AuroraA->HistoneH3 AuroraB Aurora Kinase B AuroraB->HistoneH3 Polyploidy Polyploidy & Cell Cycle Arrest HistoneH3->Polyploidy Maturation Cardiomyocyte Maturation Polyploidy->Maturation Apoptosis Apoptosis Polyploidy->Apoptosis CYC116 CYC116 CYC116->IgE Inhibits CYC116->AuroraA Inhibits CYC116->AuroraB Inhibits

CYC116 inhibits Aurora kinases in mitosis and Fyn kinase in mast cells, leading to distinct downstream effects. [3] [4] [1]

Experimental Data and Protocols

For research applications, detailed experimental data and protocols are crucial. The following table summarizes key in vitro and in vivo findings for CYC116.

Context Cell Line / Model Concentration/Dosage Key Outcome Citation
In Vitro Cytotoxicity MV4-11 (Leukemia) IC₅₀ = 34 nM Potent antiproliferative activity [1]
In Vitro Cytotoxicity A2780 (Ovarian) IC₅₀ = 170 nM Antiproliferative activity [5]
In Vitro Kinase Inhibition HeLa 1.25 µM for 7 h Complete inhibition of Histone H3 phosphorylation [1]
In Vitro Cardiomyocyte Maturation hPSC-CMs (H1, H9, UC013) Treatment for various durations Increased sarcomere length, mitochondria, and function [3] [6]
In Vivo Efficacy Mice with NCI-H460 xenografts 100 mg/kg, p.o., daily Statistically significant tumor growth reduction [1] [5]
In Vivo Anaphylaxis Model BALB/c mice (PCA) ~22.5 mg/kg Inhibition of allergic response (ED₅₀) [4]
Detailed Experimental Protocols

1. In Vitro Antiproliferative Activity (MTT Assay) [1]

  • Cell Lines: Human cancer lines (e.g., A2780, MV4-11, HCT116).
  • Procedure: Seed cells in 96-well plates. The next day, add a 3-fold dilution series of CYC116 in medium (in triplicate). Incubate for 72-96 hours at 37°C.
  • Viability Measurement: Remove medium, wash with PBS, and add MTT solution (5 mg/mL). Incubate for 4 hours in the dark. Remove MTT, solubilize formazan crystals with DMSO, and measure absorbance at 540 nm.
  • Analysis: Calculate IC₅₀ values using curve-fitting software.

2. In Vitro Mast Cell Degranulation (β-Hexosaminidase Release) [4]

  • Cells: Bone marrow-derived mast cells (BMMCs) from BALB/c mice.
  • Sensitization: Incubate BMMCs (2.5x10⁵) with 50 ng/ml DNP-specific IgE overnight.
  • Treatment: Wash cells, pre-treat with or without CYC116 in Tyrode's buffer for 30 minutes.
  • Stimulation: Stimulate cells with 50 ng/ml DNP-HSA antigen for 15 minutes.
  • Measurement: Measure the release of the granule enzyme β-hexosaminidase into the supernatant. Calculate the percentage of release relative to total cellular enzyme content.

3. Cardiomyocyte Maturation Protocol [3]

  • Differentiation: Differentiate hPSCs (H1, H9, or UC013 iPSCs) into cardiomyocytes using a small molecule-directed protocol with CHIR99021 (Days 0-2) and IWR-1 (Days 3-5).
  • Re-plating: On Day 12, dissociate hPSC-CMs and re-plate them.
  • Compound Treatment: After 48 hours (from Day 14), add CYC116 to the maintenance medium. Change the medium with the compound every other day for the desired duration.
  • Maturation Assessment: Analyze maturation markers by qRT-PCR (cardiac genes, mitochondrial DNA), immunofluorescence (sarcomere organization with α-actinin/cTnt), and functional assays.

Research Implications and Future Directions

Research shows that CYC116 has intriguing applications beyond its original design as an anti-cancer drug. In cardiology research, it promotes the maturation of stem cell-derived cardiomyocytes, which is a significant hurdle in regenerative medicine and disease modeling [3] [6]. In immunology, it suppresses mast cell-mediated allergic responses by inhibiting the Fyn kinase pathway, suggesting potential for repurposing in allergic disorders [4].

Despite its potent activity, CYC116's development in oncology was discontinued after Phase I trials [7]. This highlights a common challenge with first-generation Aurora kinase inhibitors: achieving sufficient selectivity to minimize off-target effects and toxicity [2]. Future research may focus on developing more selective Aurora kinase inhibitors or exploring combination therapies to improve efficacy and overcome resistance [2].

References

CYC116 Aurora kinase cell cycle regulation

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Targets

CYC116 primarily functions as an ATP-competitive inhibitor of Aurora kinases. The table below summarizes its core targets and their roles in the cell cycle, explaining why inhibiting them is a key anti-cancer strategy.

Target Classification Primary Function in Cell Cycle Consequence of Inhibition
Aurora Kinase A (AURKA) [1] Serine/threonine kinase [2] Regulates centrosome maturation, spindle assembly, and mitotic entry [2] [3]. Disruption of centrosome separation, formation of monopolar spindles, and mitotic arrest [3].
Aurora Kinase B (AURKB) [1] Serine/threonine kinase [2] Core component of the Chromosomal Passenger Complex (CPC); regulates chromosome condensation, spindle checkpoint, and cytokinesis [2] [3]. Failure of cytokinesis, endoreduplication, and formation of polyploid cells [2] [3].
VEGFR2 [1] Receptor tyrosine kinase Key signaling mediator in angiogenesis (formation of new blood vessels). Inhibition of tumor angiogenesis, potentially starving tumors of oxygen and nutrients.

The relationship between CYC116's targets and its effects on the cell cycle can be visualized in the following pathway:

G CYC116 CYC116 AurA Aurora Kinase A CYC116->AurA Inhibits AurB Aurora Kinase B CYC116->AurB Inhibits VEGFR2 VEGFR2 CYC116->VEGFR2 Inhibits SpindleAssembly Spindle Assembly AurA->SpindleAssembly CentrosomeMaturation Centrosome Maturation AurA->CentrosomeMaturation Cytokinesis Cytokinesis AurB->Cytokinesis ChromosomeAlignment Chromosome Alignment AurB->ChromosomeAlignment Angiogenesis Angiogenesis VEGFR2->Angiogenesis MitoticArrest Mitotic Arrest SpindleAssembly->MitoticArrest Disrupted CentrosomeMaturation->MitoticArrest Disrupted Polyploidy Polyploidy & Apoptosis Cytokinesis->Polyploidy Failed ChromosomeAlignment->Polyploidy Errors AntiAngiogenic Anti-angiogenic Effect Angiogenesis->AntiAngiogenic Suppressed

CYC116 mechanism of action: By simultaneously inhibiting Aurora A/B and VEGFR2, CYC116 disrupts mitosis and tumor angiogenesis, leading to cancer cell death [4] [3] [1].

Experimental Evidence and Protocols

A 2022 study demonstrated that CYC116 can significantly promote the maturation of cardiomyocytes derived from human pluripotent stem cells (hPSC-CMs) [4] [5]. The key findings from this research are summarized below.

Maturation Parameter Experimental Method Key Finding with CYC116 Treatment
Sarcomere Structure Immunofluorescence (α-Actinin) [4] Better organization and a significant increase in sarcomere length [4].
Gene Expression qRT-PCR [4] Increased expression of genes related to cardiomyocyte function [4].
Mitochondrial Content qPCR for mtDNA [4] Increased number of mitochondria [4].
Physiological Function Electrophysiology & Contraction [4] Enhanced physiological function of the cells [4].
Detailed Protocol for Cardiomyocyte Maturation Assay

The following workflow details the key methods used to assess CYC116's effect on hPSC-CM maturation [4]:

G cluster_analysis Key Analyses Start hPSC Culture (Feeder-free, mTeSR1 media) Diff Cardiomyocyte Differentiation (CHIR99021 + IWR-1) Start->Diff Plate Cell Replating (Day 12) Diff->Plate Treat CYC116 Treatment (2-4 weeks) Plate->Treat Analyze Analysis Treat->Analyze IF Immunofluorescence (Sarcomere length & organization) Analyze->IF PCR qRT-PCR (Cardiac gene expression) Analyze->PCR MT mtDNA quantification (Mitochondrial content) Analyze->MT TEM_node TEM (Ultracellular structure) Analyze->TEM_node Physio Physiological assays (Contractility) Analyze->Physio

Experimental workflow for hPSC-CM maturation: The process involves differentiating stem cells into cardiomyocytes, treating them with CYC116, and conducting multiple analyses to assess maturation [4].

Clinical and Preclinical Status

CYC116 is currently an investigational drug and has not been approved for clinical use in any country [1].

  • Clinical Trials: A Phase I clinical trial in patients with advanced solid tumors has been conducted, but its status is listed as "terminated" [1]. The specific reasons for termination (e.g., efficacy, toxicity, or business decision) are not detailed in the available sources.
  • Broader Context of Aurora Kinase Inhibitors: The development of Aurora kinase inhibitors as a class has faced challenges in clinical trials, including poor efficacy and off-target toxicity with first-generation compounds [2] [6]. Research continues with second-generation, more selective inhibitors, and strategies like combination therapies are being explored to improve outcomes [2] [6].

Research Implications

The discovery that CYC116 promotes cardiomyocyte maturation points to a fascinating link between cell cycle exit and functional maturation in heart cells [4]. This suggests that regulating the cell cycle is a viable strategy to generate more mature hPSC-CMs, which are valuable for regenerative medicine, disease modeling, and in vitro drug toxicity testing [4].

References

Mechanism of Action and Primary Targets

Author: Smolecule Technical Support Team. Date: February 2026

CYC116 is an orally available small molecule that primarily acts as a potent inhibitor of Aurora Kinase A and B [1] [2]. It also shows activity against other kinases, which contributes to its multifaceted mechanism of action.

The table below summarizes its key kinase targets and their measured potency:

Target Kinase Inhibition Constant (Ki) Biological Role in Cancer
Aurora A [2] 8.0 nM Regulates centrosome maturation, spindle assembly, and mitotic entry.
Aurora B [2] 9.2 nM Chromosomal passenger protein; essential for chromosome alignment and cytokinesis.
VEGFR2 [2] 44 nM Key receptor in angiogenesis (formation of new blood vessels for tumors).
FLT3 [2] 44 nM Implicated in the survival and proliferation of certain leukemia cells.
CDK2/Cyclin E [2] 0.39 μM Regulates cell cycle progression at the G1/S phase.

By inhibiting Aurora A and B, CYC116 disrupts critical mitotic processes, leading to failure of cytokinesis, polyploidy (abnormal number of chromosomes), and ultimately, apoptosis (programmed cell death) in cancer cells [1] [2]. Its additional anti-angiogenic activity through VEGFR2 inhibition provides a complementary approach to suppressing tumor growth [2].

Preclinical Anticancer Efficacy

In vitro studies across a broad panel of human cancer cell lines demonstrate the antitumor potential of CYC116.

Cancer Cell Line Origin Assay IC50 / Key Finding
MV4-11 [2] Acute Myelogenous Leukemia MTT Cytotoxicity (96h) 34 nM
A2780 [2] Ovarian Cancer MTT Cytotoxicity (96h) Data available
HCT116 [2] Colorectal Cancer MTT Cytotoxicity (96h) Data available
HeLa [2] Cervical Cancer MTT Cytotoxicity (96h) Data available
A549 [2] Lung Cancer Cell Cycle Analysis Polyploidy accumulation at 0.5-2 μM
U2OS [2] Osteosarcoma Immunofluorescence Reduced Histone H3 phosphorylation at 0.07-10 μM

The anticancer effects are mechanistically linked to inhibition of Aurora kinase autophosphorylation, reduction of histone H3 phosphorylation, induction of polyploidy, and subsequent cell death [2].

In vivo, oral administration of CYC116 (at 75 and 100 mg/kg) in mice bearing subcutaneous NCI-H460 lung cancer xenografts resulted in significant tumor growth delays [2].

Key Experimental Protocols

To help you evaluate and potentially replicate these findings, here are the methodologies for some core experiments.

Cell-Based Kinase Inhibition Assay

This protocol assesses CYC116's ability to inhibit Aurora kinase activity within cells by measuring the phosphorylation of its substrate, Histone H3.

  • Cell Line: Human HeLa cells (cervical cancer) or U2OS cells (osteosarcoma) synchronized in mitosis using nocodazole [2].
  • Treatment: Incubate cells with CYC116 (e.g., 0.07-10 μM for U2OS) for a defined period (e.g., 2-7 hours) [2].
  • Analysis:
    • Western Blot: Resolve cell lysates via SDS-PAGE, transfer to a membrane, and probe with an antibody specific for phosphorylated Serine 10 on Histone H3. An antibody against total Histone H3 serves as a loading control. Complete inhibition of phosphorylation is observed at 1.25 μM in HeLa cells [2].
    • Immunofluorescence: Fix cells, permeabilize, and stain with the same phospho-specific antibody, then visualize via fluorescence microscopy. The IC50 for inhibition of H3 phosphorylation in A549 cells can be determined this way [2].
β-Hexosaminidase Release Assay for Mast Cell Degranulation

This functional assay was used to discover CYC116's off-target effect on allergic responses.

  • Cell Preparation: Generate Bone Marrow-Derived Mast Cells (BMMCs) from mice and sensitize them overnight with DNP-specific IgE [3].
  • Stimulation & Inhibition: Pre-treat cells with CYC116 (e.g., for 30 minutes) and then stimulate with the antigen DNP-HSA for 15 minutes [3].
  • Measurement: The enzyme β-hexosaminidase, released from mast cell granules upon degranulation, is measured in the cell supernatant using a colorimetric substrate. The release ratio is calculated relative to the total cellular enzyme content [3].
  • Outcome: CYC116 inhibits mast cell degranulation with an IC50 of ~1.42 μM [3].

Signaling Pathways in Preclinical Research

Preclinical studies have elucidated CYC116's effects on several signaling pathways. The following diagram summarizes its dual mechanisms in cancer and allergy models:

G cluster_cancer Anticancer Mechanism cluster_allergy Anti-Allergic Mechanism CYC116 CYC116 AuroraA Aurora A Inhibition CYC116->AuroraA AuroraB Aurora B Inhibition CYC116->AuroraB Fyn Fyn Kinase Inhibition CYC116->Fyn MitoticFailure Mitotic Failure AuroraA->MitoticFailure AuroraB->MitoticFailure Apoptosis Apoptosis MitoticFailure->Apoptosis Syk Syk Activation Blocked Fyn->Syk Downstream PLCγ, LAT, Akt, MAPK Syk->Downstream Degranulation Inhibited Mast Cell Degranulation & Cytokine Release Downstream->Degranulation

CYC116's dual mechanisms: disrupting mitosis in cancer cells and inhibiting Fyn kinase to prevent allergic response.

Emerging Research and Resistance Mechanisms

Research has uncovered promising non-cancer applications for CYC116 and insights into treatment resistance.

  • Cardiomyocyte Maturation: CYC116 promotes maturation of stem cell-derived cardiomyocytes, resulting in better-organized sarcomeres, increased sarcomere length, more mitochondria, and enhanced cell function. This effect is shared with other Aurora kinase inhibitors [4].
  • Drug Resistance: Cancer cells with acquired resistance to CYC116 show cross-resistance to other Aurora kinase inhibitors (AZD1152, VX-680, MLN8054). Combining Aurora kinase inhibitors with Bcl-2 family inhibitors may overcome this resistance [5].

Status and Further Research

CYC116 has reached Phase I clinical trials for advanced solid tumors, though one recorded study has been terminated [1]. Its development illustrates the potential for drug repurposing, as its inhibitory profile suggests utility beyond oncology.

To further your research, you could:

  • Investigate specific Aurora kinases (AURKA, AURKB) and related mitotic proteins for a deeper mechanistic understanding.
  • Explore "drug repurposing" databases to identify other compounds with similar kinase inhibition profiles.

References

Comprehensive Technical Guide: CYC-116 Pharmacokinetics and LC-MS Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Drug Profile

CYC-116 is a potent small molecule inhibitor targeting Aurora kinases A and B, which are key regulators of cell cycle progression and mitosis. This synthetic compound with molecular formula C₁₈H₂₀N₆OS and molecular weight of 368.46 g/mol, has been investigated primarily as an anti-cancer agent but has demonstrated promising applications in other therapeutic areas. The drug candidate exhibits potent enzymatic inhibition with Kᵢ values of 8 nM for Aurora A and 9.2 nM for Aurora B, making it a dual-specificity Aurora kinase inhibitor [1]. Beyond its primary targets, this compound also demonstrates activity against several other kinase targets including VEGFR2, Src, Lck, and FLT3 with Kᵢ values of 44, 82, 280, and 44 nM respectively [1]. This multi-kinase inhibition profile suggests this compound may have broad-spectrum antitumor activity through combined inhibition of cell cycle progression and angiogenesis.

The development status of this compound has progressed through preclinical studies with evidence of in vivo efficacy in tumor models. Oral administration of this compound at dose levels of 75 and 100 mg/kg once daily caused significant tumor growth delays of 2.3 and 5.8 days respectively in xenograft models [1]. The compound has undergone Phase I clinical trials as an anti-cancer therapeutic [2], though detailed clinical pharmacokinetic data in humans remains limited in the publicly available literature. Recent research has revealed unexpected applications of this compound beyond oncology, including promoting the maturation of cardiomyocytes derived from human pluripotent stem cells and suppressing mast cell-mediated allergic responses, suggesting this compound may have broader therapeutic utility than originally anticipated [3] [2] [4].

LC-MS Analytical Method Development

Chromatographic Conditions and Mass Spectrometry

The analysis of this compound in biological matrices requires sophisticated liquid chromatography-mass spectrometry (LC-MS) methods to achieve the necessary sensitivity and specificity for pharmacokinetic studies. A validated LC-MS method for quantifying this compound in rat plasma has been developed with chromatographic separation accomplished using a Kromasil C₁₈ column (150 mm × 4.6 mm i.d., 5 μm particle size) maintained at ambient temperature [5]. The mobile phase consists of a mixture of acetonitrile-water-formic acid (23.5:76.5:0.1, v/v/v) delivered at an isocratic flow rate of 0.8 mL/min⁻¹. This chromatographic condition effectively separates this compound from endogenous plasma components, with the compound showing appropriate retention behavior and peak shape suitable for quantitative analysis.

For mass spectrometric detection, a quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is typically employed. The mass transitions used for multiple reaction monitoring (MRM) provide high specificity for this compound detection in complex biological samples. The sample preparation process utilizes liquid-liquid extraction with ethyl acetate as the preferred solvent, achieving a mean recovery of 85.0 ± 8.0% from rat plasma [5]. This extraction efficiency is consistent and reproducible across the analytical range, with minimal matrix effects observed (90.0-110.0%), indicating that the method effectively removes interfering components while maintaining adequate recovery of the analyte. The optimized sample preparation combined with the selective chromatographic separation and sensitive mass detection provides a robust foundation for accurate this compound quantification in pharmacokinetic studies.

Method Validation Parameters

The LC-MS method for this compound quantification has undergone comprehensive validation according to accepted bioanalytical method validation guidelines. The method demonstrates linear response over a concentration range of 5-2,500 ng/mL with a correlation coefficient (r) of 0.9955, indicating excellent linearity across the calibration range [5]. The lower limit of quantification (LLOQ) was established at 5 ng/mL, demonstrating adequate sensitivity for detecting this compound in pharmacokinetic studies following administration of therapeutic doses. The accuracy and precision of the method were rigorously evaluated, with intra-day and inter-day precision values below 11.8% and 6.6%, respectively, while accuracy remained within ±5.8% of nominal concentrations [5].

Table: Validation Parameters for this compound LC-MS Bioanalytical Method

Validation Parameter Result Acceptance Criteria
Linear range 5-2,500 ng/mL ≥5 points across range
Correlation coefficient (r) 0.9955 ≥0.990
LLOQ 5 ng/mL Signal-to-noise ≥5:1
Mean recovery 85.0 ± 8.0% Consistent and reproducible
Matrix effect 90.0-110.0% 85-115% acceptable
Intra-day precision <11.8% RSD ≤15% (≤20% at LLOQ)
Inter-day precision <6.6% RSD ≤15% (≤20% at LLOQ)
Accuracy Within ±5.8% Within ±15% (±20% at LLOQ)

The method also demonstrated adequate stability under various storage and processing conditions, including freeze-thaw stability, short-term temperature stability, and post-preparative stability [5]. The selectivity of the method was confirmed by analyzing blank plasma samples from at least six different sources, showing no significant interfering peaks at the retention time of this compound. These comprehensive validation results confirm that the LC-MS method is suitable for application in pharmacokinetic studies of this compound in preclinical models and support its potential use in clinical trials.

Pharmacokinetic Properties and Metabolic Profile

In Vivo Pharmacokinetics and Antitumor Efficacy

The pharmacokinetic profile of this compound has been characterized in preclinical models, providing insights into its absorption, distribution, and potential efficacy. Following oral administration in rodent models, this compound demonstrates dose-dependent antitumor activity with significant growth delays observed at doses of 75 and 100 mg/kg administered once daily [1]. Specifically, these dose levels resulted in tumor growth delays of 2.3 and 5.8 days respectively, translating to specific growth delays of 0.32 and 0.81. Statistical analysis revealed that the reduction in tumor growth at the 100 mg/kg dose level was significant on days 6 and 9 of treatment, demonstrating meaningful antitumor effects [1]. The relationship between exposure and response suggests that maintaining adequate plasma concentrations is crucial for achieving therapeutic efficacy.

While comprehensive pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, volume of distribution, and clearance from preclinical studies are not fully detailed in the available literature, the successful application of the LC-MS method to pharmacokinetic studies confirms its utility in characterizing these parameters [5]. The oral bioavailability of this compound appears sufficient to achieve plasma concentrations capable of inhibiting Aurora kinases in tumor tissue, based on the demonstrated antitumor efficacy. The pharmacokinetic-pharmacodynamic relationship observed in preclinical models provides a foundation for dose selection and scheduling in clinical trials, though additional studies are needed to fully characterize the absorption and elimination characteristics of this compound in humans.

In Vitro Pharmacokinetic Parameters

Table: In Vitro Pharmacokinetic and Activity Profile of this compound

Parameter Value Context/Measurement
Aurora A Kᵢ 8 nM Enzyme inhibition constant
Aurora B Kᵢ 9.2 nM Enzyme inhibition constant
VEGFR2 Kᵢ 44 nM Enzyme inhibition constant
Src Kᵢ 82 nM Enzyme inhibition constant
Antiproliferative IC₅₀ 0.034-1.626 μM Range across cancer cell lines
Mast cell degranulation IC₅₀ ~1.42 μM β-hexosaminidase release inhibition
TNF-α secretion IC₅₀ ~1.10 μM Cytokine inhibition in mast cells
IL-6 secretion IC₅₀ ~1.24 μM Cytokine inhibition in mast cells
PCA inhibition ED₅₀ ~22.5 mg/kg Passive cutaneous anaphylaxis model

The metabolic stability of kinase inhibitors like this compound is a critical determinant of their in vivo efficacy and dosing regimen. While specific metabolic stability data for this compound is not provided in the available literature, insights can be drawn from related compounds and methodological approaches. For instance, the metabolic stability of similar kinase inhibitors can be evaluated using human liver microsomes (HLMs) and LC-MS/MS analysis, as demonstrated for other anticancer agents like alvocidib [6]. These approaches typically measure intrinsic clearance (CLᵢₙₜ) and in vitro half-life (t₁/₂) to predict in vivo metabolism and bioavailability. Compounds with moderate metabolic stability generally exhibit reasonable in vivo bioavailability, suggesting that similar evaluation of this compound would be valuable for optimizing its clinical development.

Mechanisms of Action and Signaling Pathways

Kinase Inhibition and Cell Cycle Effects

The primary mechanism of action of this compound involves potent inhibition of Aurora kinases A and B, which play complementary but distinct roles in cell cycle regulation. Aurora A kinase localizes to spindle poles during mitosis and regulates centrosome maturation, spindle assembly, and mitotic entry. Aurora B kinase functions as part of the chromosomal passenger complex that localizes to kinetochores and regulates chromosome segregation, spindle checkpoint function, and cytokinesis [3]. By inhibiting both Aurora A and B with nearly equal potency, this compound disrupts multiple aspects of mitotic progression, leading to mitotic abnormalities, cell cycle arrest, and ultimately apoptosis in proliferating cells. This dual inhibition strategy potentially provides enhanced antitumor activity compared to selective Aurora A or B inhibitors alone.

At the cellular level, treatment with this compound results in characteristic phenotypes associated with Aurora kinase inhibition, including polyploidization and mitotic spindle defects. The inhibition of Aurora B activity is particularly evident through the dose-dependent reduction in histone H3 phosphorylation at serine 10, a direct substrate of Aurora B [1]. Complete inhibition of histone H3 phosphorylation is observed at this compound concentrations of 1.25 μM when treated for 7 hours in HeLa cell lysates [1]. This biomarker response provides a useful pharmacodynamic indicator of target engagement in both preclinical models and clinical settings. The antiproliferative effects of this compound are broad-spectrum, with demonstrated activity across numerous cancer cell lines of various origins, reflecting the fundamental importance of Aurora kinases in cell division.

Inhibition of Mast Cell Signaling Pathways

Beyond its effects on cancer cells, this compound demonstrates significant inhibitory activity in mast cell signaling pathways, revealing a potential application in allergic disorders. In mast cells, this compound directly inhibits Fyn kinase, a member of the Src-family kinases that initiates signaling cascades following IgE receptor (FcεRI) aggregation [2]. This inhibition leads to downstream suppression of Syk activation and subsequent blockade of multiple signaling intermediates including LAT, PLCγ, Akt, and MAP kinases (ERK, JNK, p38) [2]. By disrupting this critical signaling axis, this compound effectively prevents both degranulation (release of preformed mediators like histamine) and synthesis of newly formed mediators including pro-inflammatory cytokines.

The following diagram illustrates the key signaling pathways inhibited by this compound:

G Antigen Antigen FceRI FceRI Antigen->FceRI Fyn Fyn FceRI->Fyn Lyn Lyn FceRI->Lyn Gab2 Gab2 Fyn->Gab2 Syk Syk Lyn->Syk LAT LAT Syk->LAT PI3K PI3K Gab2->PI3K Akt Akt PI3K->Akt Cytokines Cytokines Akt->Cytokines PLCγ PLCγ LAT->PLCγ MAPK MAPK LAT->MAPK Calcium Calcium PLCγ->Calcium MAPK->Cytokines Degranulation Degranulation Calcium->Degranulation CYC116 CYC116 CYC116->Fyn CYC116->Syk

This compound inhibition of mast cell signaling pathways prevents allergic responses.

This mechanism translates to potent inhibition of mast cell-mediated allergic responses in vivo, with this compound suppressing both passive cutaneous anaphylaxis (PCA) and passive systemic anaphylaxis (PSA) in mouse models in a dose-dependent manner [2]. The ED₅₀ for PCA inhibition was approximately 22.5 mg/kg, demonstrating significant in vivo efficacy [2]. These findings reveal a previously unrecognized application of this compound as a potential therapeutic for IgE-mediated allergic disorders and provide insights into the complex signaling networks regulated by kinase targets of this compound beyond cell cycle control.

Research Applications and Protocols

Cardiomyocyte Maturation Protocol

This compound has emerged as a valuable tool for promoting the maturation of cardiomyocytes derived from human pluripotent stem cells (hPSC-CMs), addressing a significant limitation in the field. The experimental protocol involves differentiating hPSCs into cardiomyocytes using established methods, then treating the resulting hPSC-CMs with this compound during the maturation phase [3]. Typically, cells are dissociated with Accutase on day 12 of differentiation and replated at a density of 400,000 cells per well on 12-well plates in maintenance medium. After 48 hours, this compound is added to the maintenance medium for various durations, with medium changes every other day [3]. This treatment significantly enhances multiple aspects of cardiomyocyte maturation.

The effects of this compound on hPSC-CM maturation include increased expression of genes related to cardiomyocyte function, better organization of the sarcomere structure, increased sarcomere length, elevated mitochondrial content, and enhanced physiological function of the cells [3] [4]. These changes represent a more adult-like cardiomyocyte phenotype, which is crucial for applications in regenerative medicine, disease modeling, and drug safety evaluation. The mechanism behind this promotive effect on maturation appears to involve cell cycle regulation, as Aurora kinase inhibition leads to cell cycle arrest, which is normally associated with cardiomyocyte terminal differentiation during development. This application of this compound represents a significant advance in overcoming the immature phenotype that has limited the utility of hPSC-CMs for research and therapeutic purposes.

Experimental Workflow for LC-MS Analysis

The following diagram illustrates the complete workflow for LC-MS analysis of this compound in biological samples:

G SampleCollection Sample Collection (Plasma) LLE Liquid-Liquid Extraction (Ethyl acetate) SampleCollection->LLE Evaporation Solvent Evaporation LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCSeparation LC Separation C18 Column, Isocratic Reconstitution->LCSeparation MSDetection MS Detection MRM Mode, ESI+ LCSeparation->MSDetection DataAnalysis Data Analysis MSDetection->DataAnalysis

Experimental workflow for LC-MS analysis of this compound in biological samples.

This workflow processes samples through liquid-liquid extraction using ethyl acetate as the organic solvent, followed by solvent evaporation and reconstitution in mobile phase compatible with the LC-MS system [5]. The chromatographic separation employs a reversed-phase C₁₈ column with an isocratic mobile phase consisting of acetonitrile-water-formic acid (23.5:76.5:0.1, v/v/v) at a flow rate of 0.8 mL/min⁻¹ [5]. Mass spectrometric detection utilizes multiple reaction monitoring (MRM) in positive electrospray ionization mode, monitoring specific mass transitions for this compound to ensure selective quantification. This comprehensive workflow has been validated according to accepted bioanalytical method validation guidelines and successfully applied to pharmacokinetic studies of this compound in preclinical models, providing a robust framework for future analytical applications.

Conclusion and Future Perspectives

This compound represents a promising multi-kinase inhibitor with demonstrated efficacy in preclinical cancer models and unexpected utility in non-oncological applications such as cardiomyocyte maturation and allergic response modulation. The well-established LC-MS analytical method enables comprehensive pharmacokinetic characterization, supporting further development of this compound. The dual Aurora A/B inhibition profile, combined with activity against additional kinase targets including VEGFR2 and Src-family kinases, provides a multifaceted mechanism of action that may translate to broad clinical utility. Recent findings regarding the effects of this compound on stem cell-derived cardiomyocytes and mast cell function have expanded the potential applications beyond oncology, suggesting this compound may have utility in regenerative medicine and immunology.

References

Pharmacokinetic Study Data and Protocol

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the core analytical method and its validation parameters as established in the rat plasma study [1].

Aspect Description
Analytical Technique Liquid Chromatography-Mass Spectrometry (LC-MS)
Chromatographic Column Kromasil C18 (150 mm × 4.6 mm i.d., 5 μm particle size)
Mobile Phase Acetonitrile–water–formic acid (23.5:76.5:0.1, v/v/v)
Flow Rate 0.8 mL/min (isocratic)
Plasma Extraction Liquid-liquid extraction (LLE) with ethyl acetate
Calibration Range 5 – 2,500 ng/mL
Mean Recovery 85.0 ± 8.0%
Matrix Effect 90.0% - 110.0%

This table summarizes the key performance metrics of the validated bioanalytical method [1].

Validation Parameter Result
Linearity (r) 0.9955
Intraday Precision < 11.8%
Interday Precision < 6.6%
Accuracy Within ±5.8%

Detailed Experimental Protocol

For researchers seeking to replicate or understand the methodology, here is a detailed breakdown of the experimental procedure [1].

  • Sample Preparation (Plasma Extraction): Rat plasma samples were processed using liquid-liquid extraction (LLE). Ethyl acetate was used as the organic solvent to extract CYC-116 and likely an internal standard from the plasma matrix. The organic layer was separated, evaporated to dryness, and the residue was reconstituted in the mobile phase or a compatible solvent for LC-MS injection.

  • LC-MS Instrumental Analysis:

    • Chromatography: Separation was achieved on a Kromasil C18 column with an isocratic mobile phase of acetonitrile-water-formic acid (23.5:76.5:0.1) at a flow rate of 0.8 mL/min.
    • Detection: Detection was performed using a quadrupole mass spectrometer. The specific mass-to-charge (m/z) transitions for this compound were not detailed in the abstract, but this typically involves Multiple Reaction Monitoring (MRM) for high sensitivity and selectivity.
  • Method Validation: The method was rigorously validated according to standard bioanalytical guidelines. The validation confirmed the method was linear across the range of 5 to 2500 ng/mL, with precision (both intra-day and inter-day) and accuracy well within acceptable limits for bioanalysis. The extraction efficiency (recovery) and minimal matrix effects further supported the method's reliability.

Research Context and Additional Insights

To help situate the pharmacokinetic data within the broader research on this compound, the following diagram outlines the compound's mechanism and the role of its PK study.

G CYC116 CYC116 Administration (Oral) PK Pharmacokinetic (PK) Study - LC-MS Analysis in Rat Plasma - Defines Concentration vs. Time CYC116->PK Measured By MoA Primary Mechanism of Action Inhibition of Aurora A/B Kinases (Ki = 8.0 nM / 9.2 nM) PK->MoA Drives Exposure at PD Pharmacodynamic (PD) Effects - Aberrant Chromosome Attachment - Polyploidy & Cell Death MoA->PD Leads to Outcome Antitumor Efficacy (e.g., Tumor Growth Delay in Xenograft Models) PD->Outcome Results in

Furthermore, integrated pharmacokinetic-pharmacodynamic (PK-PD) modeling has provided deeper insights into how CYC116 exerts its effects [2] [3]:

  • A critical peak plasma concentration of CYC116 is required to induce aberrant kinetochore-microtubule attachments in cells [2] [3].
  • The proportion of damaged cells is associated with the total time the plasma concentration remains above this threshold, not just the peak level [2] [3].
  • A strong saturation effect on efficacy is predicted, meaning that increasing the dose beyond a certain point may not yield significantly greater antitumor effects [2] [3].

A Note on Current Information

The specific rat plasma PK study referenced was published in 2012 [1], and the compound was noted as being in Phase 1 clinical trials at that time [4] [5]. I was unable to locate more recent public-domain pharmacokinetic studies for CYC116 in the current search. Its development status in later-stage clinical trials is unclear.

References

Comprehensive Application Note: CYC116 for Enhanced Cardiomyocyte Maturation from Human Pluripotent Stem Cells

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to CYC116 and Cardiomyocyte Maturation

Human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs) represent a revolutionary platform for regenerative medicine, disease modeling, and drug screening. However, their utility has been limited by their inherently immature state, resembling fetal rather than adult cardiomyocytes. This immaturity manifests in disorganized sarcomeres, preferential glycolytic metabolism, absent T-tubules, and inadequate calcium handling—properties that severely limit their predictive value in research and therapeutic applications. During normal cardiac development, cardiomyocyte maturation is coupled to cell cycle exit, suggesting that regulating the cell cycle may facilitate the maturation process of hPSC-CMs.

CYC116 is a potent small molecule inhibitor of Aurora kinases, essential serine/threonine kinases that regulate multiple aspects of cell division, including centrosome maturation, spindle assembly, and cytokinesis. Recent research has demonstrated that CYC116 significantly promotes the maturation of cardiomyocytes derived from both human embryonic stem cells (H1 and H9 lines) and induced pluripotent stem cells (UC013 line) across multiple structural and functional parameters [1] [2]. The treatment results in increased expression of genes related to cardiomyocyte function, better organization of the sarcomere, increased sarcomere length, elevated mitochondrial content, and enhanced physiological function. This application note provides a detailed protocol for implementing CYC116 treatment to enhance hPSC-CM maturation for research applications.

Experimental Protocol

Materials Required

Table 1: Essential reagents and materials for CYC116 cardiomyocyte maturation protocol

Category Specific Items
Cell Lines hESC lines (H1, H9) or hiPSC lines (UC013)
Culture Reagents Matrigel, mTeSR1 medium, RPMI 1640, B27 supplement (with and without insulin), Accutase
Small Molecules CYC116 (MedChemExpress, Cat. No. HY-50674), Y-27632 (ROCK inhibitor), CHIR99021 (GSK-3 inhibitor), IWR-1 (Wnt inhibitor)
Culture Vessels Matrigel-coated plates (12-well, 24-well formats)
Analysis Tools qPCR reagents, immunostaining antibodies (α-actinin, cTnt), transmission electron microscopy supplies
hPSC-CM Differentiation and CYC116 Treatment Workflow

The following diagram illustrates the complete experimental workflow from stem cell culture to matured cardiomyocyte analysis:

G Start Start hPSC Culture Diff Cardiogenic Differentiation (Day 0-7) Start->Diff Replate Dissociate & Replate hPSC-CMs (Day 12) Diff->Replate Treat CYC116 Treatment (Day 14-30) Replate->Treat Analyze Maturation Analysis (Day 30+) Treat->Analyze

Step-by-Step Procedures
2.3.1 hPSC Culture and Cardiomyocyte Differentiation
  • Culture Conditions: Maintain hPSCs in feeder-free conditions on Matrigel-coated plates with mTeSR1 medium [1]. For passaging, dissociate cells with Versene and replate at a density of 300,000 cells per well of a 12-well plate in mTeSR1 supplemented with 10 μM Y-27632 (a ROCK inhibitor that enhances survival after single-cell dissociation).

  • Cardiogenic Differentiation: Adapt differentiation methods from established protocols [1]:

    • Day -2: Plate hPSCs as single cells.
    • Day -1: Refresh with mTeSR1 without Y-27632.
    • Day 0: Initiate differentiation by switching to RPMI 1640 with 2% B27 minus insulin supplemented with 6 μM CHIR99021 (a Wnt activator).
    • Day 2: Change to fresh differentiation medium without CHIR99021.
    • Day 3-5: Treat with 2 μM IWR-1 (a Wnt inhibitor) in differentiation medium.
    • Day 5 onward: Change to fresh differentiation medium every other day.
    • Day 7: Observe first beating cells, indicating successful cardiomyocyte differentiation.
2.3.2 CYC116 Treatment for Maturation
  • Day 12: Dissociate hPSC-CMs using Accutase and replate at a density of 400,000 cells per well on 12-well plates in maintenance medium (RPMI 1640 with 2% B27 complete supplement) [1].

  • Day 14: Begin CYC116 treatment by adding the compound to the maintenance medium at optimized concentrations. The original study tested multiple Aurora kinase inhibitors, with CYC116 showing significant efficacy [1].

  • Treatment Duration: Continue CYC116 treatment for 16 days (until Day 30), with medium changes every other day to maintain compound activity and nutrient availability.

Expected Results & Data Interpretation

Quantitative Maturation Metrics

Table 2: Expected outcomes of CYC116 treatment on hPSC-CM maturation parameters

Parameter Immature hPSC-CMs CYC116-Treated hPSC-CMs Measurement Method
Sarcomere Length ~1.6-1.8 μm Significantly increased (>2.0 μm) Immunostaining (α-actinin)
Sarcomere Organization Disorganized, sporadic Highly organized, aligned Immunostaining (α-actinin)
Mitochondrial Content Low density Significantly increased TEM, mtDNA quantification
Gene Expression Fetal gene pattern Adult gene pattern qPCR (MYH6, MYH7, etc.)
Cell Size/Area Small, round Increased cytoplasmic area Cell morphology analysis
Physiological Function Irregular contractions Enhanced contraction force Force measurement, MEA
Functional and Structural Assessment
  • Sarcomeric Organization: Immunostaining for α-actinin will reveal significant improvement in sarcomeric organization after CYC116 treatment, with clear striations pattern and increased sarcomere length compared to disorganized control cells [1].

  • Mitochondrial Biogenesis: Transmission electron microscopy will demonstrate increased mitochondrial number and more developed cristae structure in treated cells [1]. Quantitative PCR analysis of mitochondrial DNA content (normalized to nuclear DNA) will show significant increases.

  • Gene Expression Changes: qPCR analysis will reveal upregulation of mature cardiomyocyte markers including myosin heavy chain isoforms (MYH6, MYH7), ion channels, and metabolic genes, with a corresponding downregulation of fetal genes [1].

Mechanistic Insights

Signaling Pathway Modulation

The molecular mechanism by which CYC116 promotes cardiomyocyte maturation involves inhibition of Aurora kinases, which are key regulators of cell cycle progression. The following diagram illustrates the proposed mechanism:

G CYC116 CYC116 Treatment Aurora Aurora Kinase Inhibition CYC116->Aurora CellCycle Cell Cycle Exit Aurora->CellCycle Resources Metabolic Resources Redirected CellCycle->Resources Maturation Maturation Processes Enhanced Resources->Maturation Outcomes Sarcomere Organization Mitochondrial Biogenesis Adult Gene Expression Maturation->Outcomes Maturation->Outcomes

The mechanism of CYC116 centers on its inhibition of Aurora kinases, which are essential regulators of mitotic events [1]. This inhibition promotes cell cycle exit in hPSC-CMs, redirecting cellular resources from proliferation to maturation processes. This relationship between cell cycle exit and maturation mirrors normal postnatal cardiac development in vivo, where cardiomyocytes transition from hyperplastic to hypertrophic growth [3]. The reciprocal relationship between cell cycle activity and structural maturation has been further demonstrated in studies showing that sarcomere assembly itself inhibits mitosis through p53 activation and cyclin B1 repression [3].

Additional evidence supporting this mechanism comes from observations that multiple Aurora kinase inhibitors beyond CYC116—including pan-Aurora inhibitors (VX-680, SNS-314), Aurora A-specific inhibitors (MLN8237, MK8745), and Aurora B-specific inhibitors (GSK1070916, Barasertib)—have all been found to promote hPSC-CM maturation [1]. This suggests that the effect is class-specific rather than compound-specific, further supporting Aurora kinase inhibition as the primary mechanism.

Applications in Research and Development

  • Regenerative Medicine: Mature hPSC-CMs generated using CYC116 treatment show enhanced structural and functional properties that may improve engraftment efficiency and functional outcomes in cell therapy applications for myocardial infarction and heart failure [3]. The more adult-like phenotype may reduce arrhythmogenic risk post-transplantation.

  • Disease Modeling: CYC116-matured hPSC-CMs better recapitulate adult cardiac pathophysiology, making them particularly valuable for modeling late-onset genetic cardiomyopathies such as hypertrophic cardiomyopathy, dilated cardiomyopathy, and arrhythmogenic right ventricular dysplasia [4].

  • Drug Screening & Safety Pharmacology: The enhanced maturity of CYC116-treated hPSC-CMs improves their predictive value for cardiotoxicity screening and drug discovery applications [1]. Their more adult-like electrophysiological properties and metabolic profile provide a more relevant system for evaluating compound effects on human cardiac tissue.

Troubleshooting and Technical Considerations

Table 3: Troubleshooting guide for CYC116 cardiomyocyte maturation protocol

Problem Potential Cause Solution
Poor Differentiation Efficiency Inadequate cell density at start Ensure precise cell counting and seeding density optimization
Low Viability After Replating Excessive enzymatic digestion Optimize Accutase incubation time; use Y-27632 during replating
Variable Maturation Response Inconsistent CYC116 concentration Prepare fresh stock solutions; verify concentration efficacy (dose-response)
Inconsistent Sarcomere Organization Insufficient treatment duration Extend CYC116 treatment beyond 16 days; ensure medium changes every 48h
High Background in Staining Inadequate washing or antibody concentration Optimize antibody dilutions; increase wash steps and duration

Conclusion

The CYC116 treatment protocol provides a robust and reproducible method for enhancing the maturation of hPSC-CMs through targeted cell cycle regulation. This approach addresses a critical limitation in the field—the inherent immaturity of stem cell-derived cardiomyocytes—by yielding cells with more adult-like structural, metabolic, and functional properties. The protocol is compatible with multiple hPSC lines and can be integrated with existing differentiation methods without requiring specialized equipment. As research continues to refine maturation strategies, CYC116 treatment represents a valuable tool for generating more physiologically relevant cardiomyocytes for therapeutic applications, disease modeling, and drug screening.

References

Comprehensive Application Notes and Protocols: CYC116-Induced Maturation of Human Pluripotent Stem Cell-Derived Cardiomyocytes (hPSC-CMs)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to CYC116 and hPSC-CM Maturation

The derivation of cardiomyocytes from human pluripotent stem cells (hPSCs), including both embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), represents a groundbreaking advancement in cardiovascular research and regenerative medicine. These cells offer tremendous potential for regenerative therapy, disease modeling, and drug evaluation. However, a significant limitation hindering their full application is the immature phenotype of hPSC-derived cardiomyocytes (hPSC-CMs), which resemble fetal-stage cardiomyocytes rather than adult CMs in both morphology and function [1]. This immaturity manifests in disorganized sarcomeres, underdeveloped mitochondrial networks, and altered electrophysiological properties, ultimately limiting their predictive accuracy in drug screening and their therapeutic efficacy in regenerative applications.

During normal cardiac development, the maturation of cardiomyocytes is accompanied by a progressive decline in proliferative capacity, suggesting an intrinsic link between cell cycle exit and functional maturation [1]. Aurora kinases are essential serine/threonine kinases that regulate key stages of the cell cycle, including mitotic entry, spindle assembly, and cytokinesis. The discovery that inhibition of Aurora kinases can promote hPSC-CM maturation provides a novel approach to address the challenge of cardiomyocyte immaturity. CYC116, a potent inhibitor of Aurora kinases, has demonstrated significant efficacy in promoting the maturation of CMs derived from multiple hPSC lines [1] [2]. This protocol details the methodology for implementing CYC116 treatment to enhance hPSC-CM maturation, providing researchers with a standardized approach to generate more physiologically relevant cardiomyocytes for research and therapeutic applications.

Experimental Workflow Overview

The complete process for generating mature cardiomyocytes using CYC116 spans approximately 30 days and involves sequential stages of hPSC culture, directed cardiac differentiation, and maturation induction. The workflow integrates established differentiation protocols with optimized CYC116 treatment parameters to achieve consistent maturation outcomes across multiple cell lines.

G cluster_0 Cardiac Differentiation Phase cluster_1 Maturation Phase cluster_2 Characterization Methods hPSC hPSC Culture (mTeSR1 medium) Mesoderm Mesoderm Induction (Day 0-2: CHIR99021) hPSC->Mesoderm CardiacSpec Cardiac Specification (Day 3-5: IWR-1) Mesoderm->CardiacSpec Mesoderm->CardiacSpec EarlyCM Early Cardiomyocytes (Beating observed Day 7) CardiacSpec->EarlyCM CardiacSpec->EarlyCM Replate Dissociation & Replating (Day 12) EarlyCM->Replate CYC116Treat CYC116 Treatment (Day 14-30) Replate->CYC116Treat MatureCM Mature Cardiomyocytes (Analysis Day 30+) CYC116Treat->MatureCM CYC116Treat->MatureCM Flow Flow Cytometry (cTNT staining) MatureCM->Flow qPCR qPCR Analysis (Cardiac genes, mtDNA) MatureCM->qPCR IF Immunofluorescence (α-Actinin, cTNT) MatureCM->IF TEM TEM (Ultrastructure) MatureCM->TEM MEA Electrophysiology (MEA recording) MatureCM->MEA

Figure 1: Comprehensive experimental workflow for hPSC-CM differentiation and CYC116-induced maturation. The process begins with hPSC maintenance, proceeds through sequential stages of cardiac differentiation, and culminates in CYC116 treatment to enhance maturation. Key characterization methods are employed to validate the maturation state of the resulting cardiomyocytes.

Detailed Differentiation Protocol

hPSC Culture and Maintenance

Materials:

  • hPSC lines (H1, H9 hESCs, or UC013 hiPSCs)
  • Matrigel-coated plates (BD Biosciences)
  • mTeSR1 medium (STEMCELL Technologies)
  • Y-27632 (10 μM, MedChemExpress)
  • Versene solution (Gibco)

Procedure:

  • Cell Thawing and Plating:

    • Thaw hPSCs rapidly and plate onto Matrigel-coated plates at a density of 300,000 cells per well in 12-well plates.
    • Culture in mTeSR1 medium supplemented with 10 μM Y-27632 for the first 24 hours to enhance survival.
  • Maintenance Culture:

    • After 24 hours, replace with fresh mTeSR1 medium without Y-27632.
    • Change medium daily until cells reach 80-90% confluence (typically 2-3 days).
    • For passaging, dissociate with Versene and replate at appropriate splitting ratios (usually 1:6 to 1:10).

Quality Control:

  • Regularly monitor pluripotency marker expression (Oct4, Sox2, Nanog) via immunostaining.
  • Ensure maintenance of normal karyotype through periodic analysis.
  • Confirm absence of microbial contamination through routine testing.
Cardiac Differentiation

The differentiation protocol is adapted from established methods with modifications [1]. The process leverages sequential modulation of Wnt signaling to direct cells through mesoderm and cardiac progenitor stages toward functional cardiomyocytes.

Materials:

  • RPMI 1640 medium (Gibco)
  • B27 supplement minus insulin (Gibco)
  • B27 complete supplement (Gibco)
  • CHIR99021 (6 μM, MedChemExpress)
  • IWR-1 (2 μM, MedChemExpress)

Day -2 to Day 0 (Preparation):

  • On Day -2, dissociate hPSCs into single cells using Versene.
  • Replate at a density of 300,000 cells per well on Matrigel-coated 12-well plates in mTeSR1 with 10 μM Y-27632.
  • On Day -1, replace medium with fresh mTeSR1 without Y-27632.

Day 0-2 (Mesoderm Induction):

  • On Day 0, initiate differentiation by changing to RPMI 1640 with 2% B27 minus insulin, supplemented with 6 μM CHIR99021.
  • Incubate for 48 hours without medium change.

Day 3-5 (Cardiac Specification):

  • On Day 3, change to fresh RPMI 1640 with 2% B27 minus insulin, supplemented with 2 μM IWR-1.
  • Incubate for 72 hours without medium change.

Day 5-12 (Cardiomyocyte Formation):

  • On Day 5, change to RPMI 1640 with 2% B27 minus insulin without additional small molecules.
  • Change medium every other day.
  • Spontaneously beating cells should appear around Day 7, with robust beating observed by Day 10-12.

Table 1: Cardiac Differentiation Timeline and Key Components

Day Stage Medium Composition Key Components Purpose
-2 to -1 hPSC Preparation mTeSR1 ± Y-27632 Matrigel, Y-27632 Cell expansion and viability
0-2 Mesoderm Induction RPMI 1640 + B27 (-insulin) CHIR99021 (6 μM) Wnt activation, mesoderm specification
3-5 Cardiac Specification RPMI 1640 + B27 (-insulin) IWR-1 (2 μM) Wnt inhibition, cardiac commitment
5-12 Cardiomyocyte Formation RPMI 1640 + B27 (-insulin) None Spontaneous cardiomyocyte differentiation

CYC116 Treatment and Maturation Protocol

Cell Preparation and Compound Treatment

Materials:

  • CYC116 (MedChemExpress, prepare 10 mM stock in DMSO)
  • Maintenance medium: RPMI 1640 with 2% B27 complete supplement
  • Accutase (STEMCELL Technologies)
  • Matrigel-coated plates

Procedure:

  • Cell Dissociation and Replating (Day 12):

    • Aspirate differentiation medium and wash cells with PBS.
    • Dissociate hPSC-CMs with Accutase at 37°C for 5-10 minutes.
    • Gently triturate to single cells or small clusters.
    • Neutralize Accutase with maintenance medium and centrifuge at 300 × g for 5 minutes.
    • Resuspend cell pellet in maintenance medium and replate at a density of 400,000 cells per well on Matrigel-coated 12-well plates.
  • CYC116 Treatment Initiation (Day 14):

    • After 48 hours of recovery post-replating, add CYC116 to the maintenance medium at the optimized concentration.
    • Refresh medium containing CYC116 every other day until the endpoint (typically Day 30).
  • Control Conditions:

    • Include vehicle control (DMSO at equivalent concentration) and untreated control.
    • Consider positive controls such as other maturation-inducing conditions (e.g., T3 hormone, fatty acid supplementation).

Optimization Notes:

  • The treatment window can be adjusted from 14-30 days depending on the desired maturation level.
  • Multiple Aurora kinase inhibitors (VX-680, SNS-314, MLN8237, MK8745, GSK1070916, Barasertib) have shown similar effects and can be tested as alternatives [1].
  • Concentration ranges of 0.5-5 μM CYC116 should be tested for optimal results in specific cell lines.
Assessment of Maturation Status

Comprehensive characterization should include structural, molecular, functional, and metabolic analyses to validate the maturation state of CYC116-treated hPSC-CMs.

4.2.1 Flow Cytometry Analysis

  • Dissociate cells with Accutase and fix with 4% PFA for 10 minutes.
  • Permeabilize with 0.1% Triton X-100 for 10 minutes.
  • Incubate with primary antibody (mouse anti-cTnt, 1:200, Invitrogen) at 4°C overnight.
  • Incubate with secondary antibody conjugated to Alexa Fluor 488 (1:1,000) for 1 hour at room temperature.
  • Analyze using flow cytometer (e.g., ACEA NovoCyte) to determine cardiomyocyte purity.

4.2.2 Quantitative Real-Time PCR (qRT-PCR)

  • Isolate total mRNA using TRIzol reagent.
  • Synthesize cDNA using PrimeScript RT Master Mix.
  • Perform real-time PCR using SYBR Green qPCR Master Mix.
  • Analyze expression of cardiac maturation genes (MYH6, MYH7, TNNT2, RYR2, SERCA2a).
  • Normalize using GAPDH as a housekeeping gene.

4.2.3 Immunofluorescent Staining

  • Plate cells on Matrigel-coated coverslips at 50,000 cells per well in 24-well plates.
  • Fix with 4% PFA and permeabilize with 0.3% Triton X-100.
  • Block with 5% BSA for 30 minutes.
  • Incubate with primary antibodies (mouse anti-α-Actinin, 1:1,000, Sigma-Aldrich; mouse anti-cTnt, 1:200, Invitrogen) at 4°C overnight.
  • Incubate with secondary antibodies conjugated with Alexa Fluor 555 (1:1,000) for 1 hour at room temperature.
  • Counterstain nuclei with Hoechst 33342.
  • Image with confocal microscope (e.g., Olympus FV10i).
  • Analyze sarcomere length and organization using ImageJ software.

4.2.4 Transmission Electron Microscopy (TEM)

  • Detach cells by Accutase and centrifuge into pellets.
  • Fix with 2.5% glutaraldehyde for 2 hours, then with 1% osmium tetroxide.
  • Dehydrate in acetone series and embed in epoxy resin (EPON).
  • Cut 70 nm thin sections with a diamond knife.
  • Stain with uranyl acetate and lead citrate.
  • Image with transmission electron microscope to examine ultrastructural features.

4.2.5 Electrophysiological Analysis

  • Dissociate hPSC-CMs to small aggregates and single cells.
  • Plate on multi-electrode arrays (MEAs) coated with human recombinant fibronectin (40 μg/mL).
  • Record field potential using MEA systems.
  • Analyze parameters including QT intervals, RR intervals, and field potential duration [3].

Results and Data Analysis

The following tables summarize the expected outcomes from CYC116 treatment based on published data [1] [2]. These quantitative metrics can be used as benchmarks for protocol validation.

Table 2: Structural and Molecular Maturation Markers in CYC116-Treated hPSC-CMs

Parameter Immature hPSC-CMs CYC116-Treated Fold Change Assessment Method
Sarcomere Length ~1.6 μm ~1.9 μm ~1.2× increase Immunofluorescence (α-actinin)
Mitochondrial Content Baseline Significantly increased ~1.5-2× increase TEM, mtDNA quantification
MYH6/MYH7 Ratio Variable Increased adult-like pattern Context-dependent qRT-PCR
cTNT Expression Variable Significantly increased ~1.5-2× increase Flow cytometry, qRT-PCR
Sarcomere Organization Disorganized Highly organized, aligned Qualitative improvement Immunofluorescence

Table 3: Functional Maturation Parameters in CYC116-Treated hPSC-CMs

Functional Assay Immature hPSC-CMs CYC116-Treated Significance Test Method
Contractility Irregular, weak Enhanced, coordinated p < 0.05 Video analysis, MEA
Field Potential Duration Shorter Prolonged, adult-like p < 0.05 MEA recording
Calcium Handling Slow kinetics Faster transients p < 0.05 Calcium imaging
β-Adrenergic Response Blunted Enhanced chronotropic response p < 0.05 Drug challenge
Oxidative Metabolism Primarily glycolytic Increased fatty acid oxidation p < 0.05 Metabolic assays

The anticipated results demonstrate that CYC116 treatment significantly enhances multiple aspects of cardiomyocyte maturation. Structural improvements include better organized sarcomeres with increased sarcomere length, resembling adult cardiomyocytes. Molecular analyses reveal upregulation of cardiac-specific genes and increased mitochondrial biogenesis. Functionally, CYC116-treated cells exhibit enhanced contractile properties and more mature electrophysiological profiles. These comprehensive improvements position CYC116-treated hPSC-CMs as valuable tools for drug screening, disease modeling, and potentially regenerative applications.

Discussion and Protocol Applications

The mechanism by which CYC116 promotes hPSC-CM maturation likely involves cell cycle regulation through inhibition of Aurora kinases, which are essential kinases controlling mitotic events [1]. During normal cardiac development, cardiomyocyte maturation coincides with cell cycle exit, and Aurora kinase inhibition may accelerate this process in vitro. The effectiveness of multiple Aurora kinase inhibitors (including both pan-Aurora inhibitors and isoform-specific inhibitors) suggests that this maturation approach targets a fundamental biological pathway rather than representing a compound-specific effect.

Advantages of CYC116 Maturation Protocol
  • Reproducibility Across Cell Lines: The protocol has been validated across multiple hPSC lines including H1 and H9 hESCs, and UC013 hiPSCs, demonstrating broad applicability [1].

  • Comprehensive Maturation: Unlike approaches that target single aspects of maturation, CYC116 treatment induces coordinated improvements in structure, gene expression, and function.

  • Chemical-Based Approach: The defined small molecule-based strategy offers advantages over complex engineering methods such as 3D culture or mechanical stimulation in terms of scalability and reproducibility.

  • Complementary to Other Methods: CYC116 treatment can potentially be combined with other maturation approaches such as prolonged culture, metabolic manipulation, or electrical stimulation for synergistic effects.

Applications in Cardiovascular Research

The availability of more mature hPSC-CMs through this protocol enables several advanced research applications:

  • Disease Modeling: Mature cardiomyocytes better recapitulate adult-onset cardiac diseases such as cardiomyopathy, channelopathies, and metabolic disorders.

  • Drug Screening and Safety Pharmacology: Enhanced maturation improves predictive accuracy for drug-induced cardiotoxicity and therapeutic efficacy testing [3].

  • Regenerative Medicine: More mature cardiomyocytes may offer improved functional outcomes in cell therapy applications for myocardial infarction and heart failure.

  • Organoid Engineering: Mature cardiomyocytes serve as superior building blocks for developing more physiologically relevant cardiac organoids [4] [5].

Troubleshooting and Technical Considerations
  • Cell Death After Replating: Optimize Accutase digestion time and include Y-27632 during replating if necessary.
  • Variable Maturation Response: Titrate CYC116 concentration (0.5-5 μM) and treatment duration for specific cell lines.
  • Incomplete Sarcomere Organization: Extend treatment duration beyond 30 days or combine with additional maturation cues.
  • Metabolic Assessment: Complement structural and functional analyses with metabolic profiling such as Seahorse assays to validate mitochondrial maturation.

This detailed protocol for CYC116-induced maturation of hPSC-CMs provides researchers with a robust methodology to generate more physiologically relevant cardiomyocytes for diverse applications in basic research, drug development, and regenerative medicine.

References

Application Notes and Protocols: CYC116 for Enhanced Maturation of Stem Cell-Derived Cardiomyocytes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cardiomyocyte Maturation Challenges

Human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs) represent a groundbreaking advancement in cardiovascular research, offering tremendous potential for regenerative medicine, disease modeling, and drug toxicity screening [1] [2]. However, a significant limitation hindering their broader application is their immature phenotype, which resembles fetal cardiomyocytes rather than adult cells [1] [3] [2]. These immature characteristics include disorganized sarcomere structures, preferential reliance on glycolytic metabolism rather than fatty acid oxidation, absent T-tubule networks, automaticity, and reduced contractile force [4] [2] [5]. This immaturity poses particular challenges for cell therapy applications, as transplanted immature cardiomyocytes can cause graft-induced arrhythmias due to their inability to integrate properly with host cardiac tissue [3] [5].

The intrinsic relationship between cardiomyocyte maturation and cell cycle exit provides a compelling rationale for targeting cell cycle regulators to promote maturation [1] [3]. During normal cardiac development, the maturation of cardiomyocytes is accompanied by a sharp decline in their proliferative capacity [1]. This inverse relationship suggests that modulating the cell cycle may offer a strategic approach to accelerate the maturation process of hPSC-CMs. Among various cell cycle regulators, Aurora kinases have emerged as promising targets for enhancing hPSC-CM maturation, leading to the investigation of CYC116, a potent Aurora kinase inhibitor, as a maturation-promoting agent [1] [6].

CYC116 Mechanism of Action

Biological Rationale

CYC116 is a small molecule inhibitor that selectively targets Aurora kinases, which are essential serine/threonine kinases that regulate multiple aspects of cell division, including mitotic entry, centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis [1]. The rationale for using an Aurora kinase inhibitor to promote cardiomyocyte maturation stems from the observation that during normal cardiac development, cardiomyocyte cell cycle exit and functional maturation occur concurrently [1] [3]. By inhibiting Aurora kinase activity, CYC116 effectively induces cell cycle arrest in hPSC-CMs, creating a cellular state that is more permissive to the activation of maturation pathways.

The mechanism by which CYC116 promotes maturation involves disrupting the balance between proliferative signals and differentiation cues, effectively shifting the cellular priority from division to specialization. This phenomenon is supported by recent research showing that sarcomere assembly directly inhibits mitosis and promotes polyploidization through p53 activation and cyclin B1 (CCNB1) repression, indicating a fundamental conflict between cell cycle maintenance and myofibril formation [3]. Interestingly, the pro-maturation effects of CYC116 are not limited to this specific compound, as several other Aurora kinase inhibitors—including VX-680 and SNS-314 (Aurora A/B inhibitors), MLN8237 and MK8745 (Aurora A inhibitors), and GSK1070916 and Barasertib (Aurora B inhibitors)—have also demonstrated efficacy in promoting hPSC-CM maturation [1]. This suggests that the observed effects are likely due to class-specific Aurora kinase inhibition rather than off-target activities of CYC116.

Signaling Pathway

The following diagram illustrates the proposed mechanism by which CYC116 promotes hPSC-CM maturation through Aurora kinase inhibition:

G CYC116 CYC116 AuroraKinase Aurora Kinase Activity CYC116->AuroraKinase Inhibits CellCycleExit Cell Cycle Exit CYC116->CellCycleExit Induces CellCycle Cell Cycle Progression AuroraKinase->CellCycle Promotes MaturationGenes Maturation Gene Expression CellCycleExit->MaturationGenes Enables Sarcomere Sarcomere Organization CellCycleExit->Sarcomere Enhances Mitochondria Mitochondrial Biogenesis CellCycleExit->Mitochondria Increases FunctionalMaturity Functional Maturation MaturationGenes->FunctionalMaturity Sarcomere->FunctionalMaturity Mitochondria->FunctionalMaturity

Figure 1: Mechanism of CYC116 in Promoting Cardiomyocyte Maturation

Application Notes

Research Applications

CYC116-treated hPSC-CMs offer significant advantages across multiple research applications:

  • Disease Modeling: Mature CYC116-treated hPSC-CMs better recapitulate adult-onset cardiac diseases such as dilated cardiomyopathy, hypertrophic cardiomyopathy, and long QT syndrome, which often cannot be fully modeled using immature cardiomyocytes [4]. The enhanced structural organization and calcium handling capabilities enable more accurate representation of disease pathophysiology.

  • Drug Discovery and Toxicity Screening: The improved electrophysiological properties and metabolic maturity of CYC116-treated hPSC-CMs make them valuable for cardiotoxicity assessment and efficacy testing [1] [2]. Their enhanced maturity reduces false positives/negatives in drug screening campaigns, particularly for compounds that affect pathways active primarily in mature cardiomyocytes.

  • Regenerative Medicine: While still an emerging application, the maturation induced by CYC116 may potentially enhance engraftment efficiency and reduce arrhythmogenic risk in cell therapy applications, though further validation in preclinical models is necessary [3] [5].

Preparation and Optimization

CYC116 Stock Solution Preparation:

  • Prepare a 10-50 mM stock solution in DMSO
  • Aliquot and store at -20°C to -80°C
  • Avoid repeated freeze-thaw cycles to maintain stability
  • Final DMSO concentration in cell culture should not exceed 0.1%

Optimal Treatment Parameters: Based on the established protocol, CYC116 treatment should be initiated on Day 12 after cardiomyocyte differentiation, with a concentration range of 0.5-2 μM [1]. The medium should be refreshed every 48 hours, and treatment duration typically spans 10-18 days (until Day 28-30 of differentiation). These parameters have been validated across multiple hPSC lines, including H1 and H9 hESCs, and UC013 hiPSCs [1].

Validation and QC

To ensure consistent results across experiments, implement the following quality control measures:

  • Differentiation Efficiency: Before CYC116 treatment, confirm cardiomyocyte differentiation efficiency of >80% using flow cytometry for cardiac troponin T (cTnt) [1].

  • Batch Testing: Perform small-scale pilot tests with each new CYC116 batch to verify activity before large-scale experiments.

  • Maturation Metrics: Monitor a panel of maturation markers, including sarcomere length, mitochondrial content, and gene expression changes (MYH6 to MYH7 switch, TNNI1 to TNNI3 transition) to confirm expected maturation effects [4] [7].

Experimental Protocols

hPSC-CM Differentiation Protocol

The following protocol for hPSC-CM differentiation is adapted from established methods with modifications [1]:

Materials:

  • hPSC lines (H1, H9, or UC013 used in original study)
  • Matrigel-coated plates
  • mTeSR1 medium
  • RPMI 1640 medium
  • B27 supplements (with and without insulin)
  • CHIR99021 (GSK-3β inhibitor)
  • IWR-1 (Wnt inhibitor)
  • Y-27632 (ROCK inhibitor)

Procedure:

G DayMinus2 Day -2: Plate hPSCs 300,000 cells/well (12-well) in mTeSR1 + 10μM Y-27632 DayMinus1 Day -1: Refresh medium mTeSR1 without Y-27632 DayMinus2->DayMinus1 Day0 Day 0: Initiate differentiation RPMI/B27 (-insulin) + 6μM CHIR99021 DayMinus1->Day0 Day2 Day 2: Refresh medium RPMI/B27 (-insulin) Day0->Day2 Day3 Day 3: Add Wnt inhibitor RPMI/B27 (-insulin) + 2μM IWR-1 Day2->Day3 Day5 Day 5: Refresh medium RPMI/B27 (-insulin) Day3->Day5 Day7 Day 7: Beating clusters observed Refresh medium every 48h Day5->Day7 Day12 Day 12: Replate cells 400,000 cells/well Maintenance medium (RPMI/B27) Day7->Day12 Day14 Day 14: Start CYC116 treatment Add 0.5-2μM CYC116 Refresh every 48h Day12->Day14 Day30 Day 30: Analysis Assess maturation endpoints Day14->Day30

Figure 2: Workflow for hPSC-CM Differentiation and CYC116 Treatment

CYC116 Treatment Protocol

Materials:

  • CYC116 (Selleck Chemicals, Cat. No. CYC116, or equivalent)
  • Maintenance medium: RPMI 1640 + 2% B27 supplement
  • Accutase or equivalent dissociation reagent
  • Matrigel-coated plates

Procedure:

  • On Day 12 of differentiation, dissociate hPSC-CMs using Accutase
  • Replate cells at a density of 400,000 cells per well in 12-well plates in maintenance medium
  • After 48 hours (Day 14), add CYC116 to a final concentration of 0.5-2 μM
  • Refresh medium containing CYC116 every 48 hours
  • Continue treatment until Day 28-30 for full maturation effects

Notes:

  • Include DMSO-only controls (0.1% final concentration) in parallel experiments
  • Optimal CYC116 concentration may vary between cell lines; perform dose optimization
  • Treatment duration can be extended beyond 14 days for enhanced maturation effects

Data Analysis and Interpretation

Quantitative Maturation Assessment

The effects of CYC116 treatment on hPSC-CM maturation should be assessed using multiple complementary approaches. The following table summarizes key parameters and expected outcomes:

Table 1: Quantitative Assessment of CYC116-Induced Maturation Phenotypes

Maturation Category Specific Parameter Assessment Method Expected Change with CYC116
Structural Maturation Sarcomere length Immunofluorescence (α-actinin) Increase of 30-50% [1]
Sarcomere organization Immunofluorescence (α-actinin) Improved alignment and Z-disc definition
Cell size Microscopy measurement Increase of 40-60% [1]
Molecular Maturation Maturation gene expression qRT-PCR (MYH7/MYH6 ratio) 2-3 fold increase [1]
Mitochondrial DNA content qPCR (mtDNA/nDNA ratio) 1.5-2 fold increase [1]
Metabolic gene expression qRT-PCR (PGC-1α, PPARα) Significant upregulation
Functional Maturation Contractile function Video analysis or MEA Enhanced contraction velocity
Calcium handling Calcium imaging Improved calcium transient kinetics
Electrophysiology Patch clamp More negative resting membrane potential
Statistical Analysis and Data Interpretation

For rigorous evaluation of CYC116 effects, researchers should:

  • Perform three independent biological replicates for all experiments
  • Use appropriate statistical tests (Student's t-test for two groups, ANOVA for multiple comparisons)
  • Consider implementing the entropy score metric for single-cell RNA sequencing data as a quantitative measure of maturation [7]
  • Include positive controls (known maturation-inducing conditions) and negative controls (untreated cells) in all experiments

Troubleshooting Guide

Table 2: Troubleshooting Common Issues in CYC116-Based Maturation

Problem Potential Cause Solution
No maturation phenotype observed Inactive CYC116 batch Test new batch of compound; verify storage conditions
Incorrect treatment timing Begin treatment after cardiomyocyte differentiation is complete (Day 12-14)
Suboptimal concentration Perform dose-response curve (0.1-5 μM)
Increased cell death after treatment Excessive concentration Reduce CYC116 concentration; try 0.5 μM
Poor cell quality before treatment Verify >80% viability before treatment initiation
DMSO toxicity Ensure final DMSO concentration ≤0.1%
High variability between replicates Inconsistent cell plating Standardize cell counting and plating procedures
Unequal drug distribution Ensure thorough mixing after CYC116 addition
Cell line differences Validate protocol for specific hPSC line used
Incomplete maturation Insufficient treatment duration Extend treatment to 21-28 days
Suboptimal culture conditions Combine with metabolic maturation (fatty acid supplementation) [8] [9]
2D culture limitations Consider implementing 3D culture system [4]

Conclusion

CYC116 represents a valuable tool for enhancing the maturation of hPSC-derived cardiomyocytes through inhibition of Aurora kinases and subsequent cell cycle arrest. The protocol outlined here provides researchers with a standardized approach to generate more adult-like cardiomyocytes for applications in disease modeling, drug screening, and basic research. While CYC116 treatment significantly advances the maturation state of hPSC-CMs, it's important to note that complete adult-like maturation likely requires a combinatorial approach incorporating additional maturation cues such as electrical stimulation, mechanical loading, and metabolic manipulation [4] [2] [9]. Further optimization of this protocol may involve timing adjustments for specific applications and combination with other maturation strategies to achieve the full spectrum of adult cardiomyocyte characteristics.

References

CYC116 concentration for Aurora kinase inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Concentration Data for Aurora Kinase Inhibition

The following table summarizes the core quantitative data for CYC116's activity against Aurora kinases and its cellular effects.

Context Assay/Effect Reported Value (nM or μM) Cell Line/System Citation
Biochemical Inhibition Aurora A (Ki) 8 nM Cell-free [1] [2]
Aurora B (Ki) 9.2 nM Cell-free [1] [2]
Cellular Activity & Cytotoxicity Histone H3 Ser10 Phosphorylation (IC₅₀) 480 nM A549 [2]
Complete Inhibition of Histone H3 Phosphorylation 1.25 μM HeLa [1]
Cytotoxicity (IC₅₀) 34 nM - 1.626 μM Various cancer cell lines (e.g., MV4-11, HeLa, MCF7) [1] [2]
Functional Cellular Effects Cell Cycle Arrest (Tetraploid G1 Accumulation) 0.5 - 2 μM A549 [1]
Cardiomyocyte Maturation 0.5 - 2 μM hPSC-CMs [3]
Mast Cell Degranulation (β-Hexosaminidase Release, IC₅₀) ~1.42 μM BMMCs [4]

Experimental Protocols for Key Assays

Here are detailed methodologies for key experiments used to characterize CYC116.

Protocol 1: MTT Cytotoxicity Assay

This protocol is used to determine the anti-proliferative effect (IC₅₀) of CYC116 on cancer cell lines [1].

  • Cell Seeding: Seed cells into 96-well plates according to their doubling time and incubate overnight at 37°C.
  • Compound Preparation: Prepare CYC116 in DMSO and create a 3-fold dilution series in cell culture medium (100 μL final volume).
  • Treatment: Add the compound dilutions to the cells in triplicate and incubate for 72 or 96 hours at 37°C.
  • MTT Incubation: Remove the medium, wash cells with PBS, and add 20 μL/well of MTT solution (5 mg/mL in medium). Incubate in the dark at 37°C for 4 hours.
  • Solubilization and Measurement: Remove the MTT solution, wash with PBS, and solubilize the formazan dye with 200 μL/well of DMSO under agitation.
  • Analysis: Measure absorbance at 540 nm. Calculate IC₅₀ values using curve-fitting software.
Protocol 2: In Vitro Kinase Assay

This protocol measures the direct inhibition of Aurora kinases by CYC116 [1].

  • For Aurora A:
    • Reaction Setup: Perform a 25 μL reaction containing 25 mM β-glycerophosphate, 20 mM Tris/HCl (pH 7.5), 5 mM EGTA, 1 mM DTT, 1 mM Na₃VO₄, and 10 μg of kemptide substrate.
    • Enzyme and Inhibitor: Dilute recombinant Aurora A kinase in an appropriate buffer and pre-incubate with CYC116.
    • Initiation: Start the reaction by adding 5 μL of Mg/ATP mix (15 mM MgCl₂, 100 μM ATP, with γ-³²P-ATP).
    • Incubation and Termination: Incubate at 30°C for 30 minutes, then terminate the reaction with 25 μL of 75 mM H₃PO₄.
  • For Aurora B: The assay is performed similarly to Aurora A, except the kinase is activated prior to use by incubation with inner centromere protein.
Protocol 3: Functional Analysis in Mast Cells

This protocol assesses CYC116's inhibitory effect on IgE-mediated degranulation [4].

  • Cell Preparation and Sensitization: Culture Bone Marrow-Derived Mast Cells (BMMCs). Sensitize cells overnight with 50 ng/mL DNP-specific IgE.
  • Pre-treatment: Wash cells and pre-treat with or without CYC116 in Tyrode buffer for 30 minutes.
  • Stimulation: Stimulate cells with 50 ng/mL DNP-HSA for 15 minutes.
  • Measurement: Collect supernatants and measure released β-hexosaminidase activity. Calculate the percentage of release relative to the total enzyme content in cell lysates.

Mechanism of Action and Signaling Pathways

CYC116 primarily functions as a potent ATP-competitive inhibitor of Aurora A and B kinases [1] [5]. Its mechanism leads to the failure of cytokinesis, resulting in polyploidy (cells with more than two sets of chromosomes), cell cycle arrest, and ultimately, apoptosis or senescence in proliferating cancer cells [1] [6].

The following diagram illustrates the signaling pathways affected by CYC116 in different biological contexts, including cancer cells and mast cells.

G cluster_cancer Cancer Cell Context cluster_mast Mast Cell Context CYC116 CYC116 AuroraAB Aurora A/B Kinases CYC116->AuroraAB Inhibits Fyn Fyn Kinase Activation CYC116->Fyn Inhibits HistoneH3 Histone H3 Phosphorylation AuroraAB->HistoneH3 Cytokinesis Successful Cytokinesis AuroraAB->Cytokinesis Polyploidy Polyploidy & Cell Cycle Arrest ApoptosisSenescence Apoptosis / Senescence Polyploidy->ApoptosisSenescence Antigen Antigen Stimulation Antigen->Fyn Syk Syk Kinase Activation Fyn->Syk LAT LAT/PLCγ/Akt/MAPK Syk->LAT Degranulation Degranulation & Cytokine Release LAT->Degranulation

Diagram 1: Signaling pathways targeted by CYC116. In cancer cells, it directly inhibits Aurora A/B, disrupting mitosis. In mast cells, it inhibits Fyn kinase, suppressing the allergic response pathway.

Research Applications Beyond Oncology

While developed as an anti-cancer agent, research has revealed other applications for CYC116:

  • Cardiomyocyte Maturation: Treatment of human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs) with 0.5-2 μM CYC116 for 48 hours promotes maturation, evidenced by improved sarcomere organization, increased mitochondrial content, and enhanced physiological function [3].
  • Anti-Allergic Effects: CYC116 (IC₅₀ ~1.42 μM) inhibits mast cell degranulation and the production of pro-inflammatory cytokines by directly inhibiting Fyn kinase within the FcεRI signaling pathway, showing potential for treating allergic disorders [4].

Important Notes for Researchers

  • Solubility and Storage: CYC116 is soluble in DMSO (e.g., 24-37 mg/mL, yielding ~65-100 mM stock solutions). It is insoluble in water or ethanol. Moisture-absorbing DMSO can reduce solubility, so use fresh, dry DMSO [1].
  • In Vivo Formulation: For animal studies, CYC116 can be formulated as a homogeneous suspension in 0.5% carboxymethylcellulose sodium (CMC-Na) at concentrations ≥5 mg/mL for oral administration [1].
  • Clinical Status: CYC116 has undergone a Phase I clinical trial in patients with advanced solid tumors (NCT00560716), which has been terminated. Its current clinical development status is unclear [7].

References

CYC116 in vitro assay concentration range

Author: Smolecule Technical Support Team. Date: February 2026

CYC116 In Vitro Application Notes

Introduction to CYC116 CYC116 is a potent, ATP-competitive small molecule inhibitor primarily targeting Aurora A and Aurora B kinases, with additional activity against VEGFR2, FLT3, and Src-family kinases [1] [2]. It has been investigated as an anti-cancer drug candidate and has also shown promise in non-oncological applications, such as suppressing mast cell-mediated allergic responses and promoting the maturation of stem cell-derived cardiomyocytes [3] [4]. Its efficacy spans cellular proliferation, apoptosis, cell cycle arrest, and specific phenotypic maturation.

Key Physicochemical Properties

  • Molecular Formula: C₁₈H₂₀N₆OS [1] [2] [5]
  • Molecular Weight: 368.46 g/mol [1] [2] [5]
  • CAS Number: 693228-63-6 [1] [2] [5]
  • Solubility: Soluble in DMSO (up to ~25 mg/mL or ~67 mM). It is insoluble or only slightly soluble in water or ethanol [2].

Summary of In Vitro Assay Concentrations

The effective concentration of CYC116 varies significantly depending on the assay type, cellular system, and biological endpoint.

Table 1: Concentration Ranges for Functional Cellular Assays

Assay Type / Biological Effect Cell Line / System Effective Concentration Range Key Findings / IC₅₀
Anti-Proliferative / Cytotoxicity [1] [2] [5] MV4-11 (Leukemia) IC₅₀ = 34 nM Broad-spectrum antitumor activity; most potent in this AML line.
Various Solid Tumors (e.g., HCT116, HeLa, A549) IC₅₀ = ~0.1 - 1.6 µM Inhibition of cell proliferation after 72-96 hours (MTT assay).
Kinase Inhibition & Cell Cycle Arrest [2] HeLa (Cervical Cancer) 1.25 µM for 7 hours Complete inhibition of Histone H3 phosphorylation.
A549 (Lung Cancer) 0.5 - 2 µM for 7 hours Accumulation of tetraploid cells (G1 phase arrest).
Mast Cell Inhibition (Allergy Models) [3] Bone Marrow-Derived Mast Cells (BMMCs) IC₅₀ = ~1.42 µM Inhibition of β-hexosaminidase release (degranulation).
Bone Marrow-Derived Mast Cells (BMMCs) IC₅₀ = ~1.10 - 1.24 µM Inhibition of pro-inflammatory cytokine secretion (TNF-α, IL-6).
Cardiomyocyte Maturation [4] Human Pluripotent Stem Cell-Derived Cardiomyocytes (hPSC-CMs) 0.5 - 2 µM for 12 days Improved sarcomere organization, increased mitochondrial content, and enhanced gene expression.
PINK1 Kinase Inhibition [6] Recombinant Insect PINK1 (Kinase Glo Assay) IC₅₀ = ~65 µM Inhibition of ATP hydrolysis; less potent than other screened inhibitors.

Key Interpretations from the Data:

  • Potency vs. Proliferation: The lowest effective concentrations (nanomolar range) are often observed in cytotoxicity assays against sensitive hematological cancer lines like MV4-11, reflecting the compound's primary design as an anti-proliferative agent.
  • Functional vs. Phenotypic Assays: Achieving specific phenotypic changes, such as cardiomyocyte maturation, requires sustained treatment (days) at low micromolar concentrations rather than acute high-dose exposure.
  • Pathway-Specific Inhibition: Direct on-target effects, like inhibition of Histone H3 phosphorylation (a marker for Aurora B activity), can be achieved with short-term treatment at around 1-2 µM.

Detailed Experimental Protocols

1. Anti-Proliferative Assay (MTT) in Cancer Cell Lines

  • Principle: Measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan by metabolically active cells, which serves as a proxy for cell viability and proliferation.
  • Cell Lines: MV4-11, A2780, HCT116, HeLa, MCF7, etc.
  • Reagents:
    • CYC116 stock solution (e.g., 10 mM in DMSO)
    • Complete cell culture medium
    • MTT reagent (5 mg/mL in PBS, filter-sterilized)
    • Phosphate-Buffered Saline (PBS)
    • DMSO
  • Procedure:
    • Cell Seeding: Seed cells into 96-well plates at a density optimized for the cell line's doubling time (e.g., 3,000-10,000 cells/well). Incubate overnight at 37°C to allow cell attachment.
    • Compound Treatment: Prepare a 3-fold serial dilution of CYC116 in culture medium. The final DMSO concentration should be kept constant and low (e.g., ≤0.1%) across all wells, including vehicle controls. Add the treatments to the cells in triplicate.
    • Incubation: Incubate the plates for 72 or 96 hours at 37°C in a 5% CO₂ incubator.
    • MTT Development: Remove the medium and gently wash cells with PBS. Add MTT solution (20 μL/well) and incubate for 3-4 hours in the dark at 37°C.
    • Solubilization: Carefully remove the MTT solution. Solubilize the formed formazan crystals by adding 200 μL/well of DMSO and agitating the plate.
    • Absorbance Measurement: Measure the absorbance at 540 nm using a plate reader. The IC₅₀ value can be determined using curve-fitting software.

2. Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol is derived from the foundational study on CYC116's anti-allergic effects [3].

  • Principle: Measures the release of the secretory granule enzyme β-hexosaminidase upon IgE-mediated activation of mast cells, a key marker of degranulation in type 1 hypersensitivity.
  • Cell System: Bone Marrow-Derived Mast Cells (BMMCs) from mice, sensitized with DNP-specific IgE.
  • Reagents:
    • CYC116
    • Tyrode buffer (20 mM HEPES, pH 7.4, 135 mM NaCl, 5 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5.6 mM glucose, 0.1% BSA)
    • DNP-Human Serum Albumin (DNP-HSA) antigen
    • IgE sensitization medium
    • Lysis buffer (e.g., 0.1% Triton X-100)
  • Procedure:
    • Cell Preparation & Sensitization: Culture BMMCs for 4-6 weeks. Sensitize cells with 50 ng/mL DNP-specific IgE overnight.
    • Pre-treatment: Wash sensitized cells and resuspend in Tyrode buffer. Pre-treat cells with CYC116 or vehicle for 30 minutes.
    • Activation: Stimulate cells with 50 ng/mL DNP-HSA for 15 minutes to trigger degranulation.
    • Sample Collection: Centrifuge cells to separate supernatants (released enzyme) from cell pellets. Lyse the cell pellets to measure total enzyme content.
    • Enzyme Activity Measurement: Incubate supernatant and lysate samples with substrate (e.g., p-nitrophenyl N-acetyl-β-D-glucosaminide) in citrate buffer. Stop the reaction with an alkaline solution (e.g., 0.2 M Glycine, pH 10.7).
    • Data Analysis: Measure absorbance at 405 nm. Calculate the percentage of degranulation as: (Released β-hexosaminidase / Total β-hexosaminidase) × 100.

3. Cardiomyocyte Maturation Protocol

This protocol is based on the work demonstrating CYC116's role in enhancing hPSC-CM maturity [4].

  • Principle: Chronic inhibition of Aurora kinases arrests the cell cycle, which is a hallmark of cardiomyocyte maturation, leading to structural and functional improvements.
  • Cell System: Human Pluripotent Stem Cell-Derived Cardiomyocytes (hPSC-CMs).
  • Reagents:
    • CYC116
    • Maintenance medium (RPMI 1640 with B27 supplement)
    • Matrigel-coated plates
  • Procedure:
    • Differentiation & Re-plating: Differentiate hPSCs into cardiomyocytes using established methods. On day 12 post-differentiation, dissociate and re-plate hPSC-CMs onto Matrigel-coated plates at a high density (~400,000 cells/well of a 12-well plate).
    • Compound Treatment: After 48 hours (to allow for recovery), add CYC116 to the maintenance medium at a final concentration of 0.5 - 2 µM. Refresh the medium containing the compound every other day.
    • Treatment Duration: Maintain the cells in the presence of CYC116 for an extended period, typically 8-12 days, to observe significant maturation effects.
    • Endpoint Analysis:
      • Gene Expression: qRT-PCR for maturity markers (e.g., MYH6, MYH7, TNNT2).
      • Structural Analysis: Immunofluorescence staining for sarcomeric proteins (e.g., α-actinin) to measure sarcomere length and organization.
      • Functional Analysis: Measure mitochondrial content (mtDNA analysis) and contractility.

Signaling Pathways and Experimental Workflow

1. CYC116 Signaling Pathways and Cellular Effects

G cluster_mast Mast Cell Inhibition Pathway CYC116 CYC116 AuroraA Aurora A CYC116->AuroraA AuroraB Aurora B CYC116->AuroraB CYC116->AuroraB Inhibits VEGFR2 VEGFR2 CYC116->VEGFR2 Fyn Fyn Kinase CYC116->Fyn CellCycle Cell Cycle Arrest (Polyploidy) AuroraA->CellCycle Disrupts AuroraB->CellCycle Disrupts Angiogenesis Anti-angiogenesis VEGFR2->Angiogenesis Inhibits Syk Syk Kinase Fyn->Syk Inhibits Downstream LAT, PLCγ, Akt, MAPK Syk->Downstream Inhibits Degranulation Degranulation & Cytokine Release Downstream->Degranulation Inhibits Apoptosis Apoptosis CellCycle->Apoptosis Leads to

2. Experimental Workflow for Mast Cell Degranulation Assay

G Start BMMC Culture (4-6 weeks) Step1 Sensitization with IgE (Overnight) Start->Step1 Step2 Pre-treatment with CYC116 (30 min) Step1->Step2 Step3 Stimulation with Antigen (15 min) Step2->Step3 Step4 Centrifugation Step3->Step4 Step5 Collect Supernatant Step4->Step5 Step6 Lyse Cell Pellet Step4->Step6 Step7 β-Hexosaminidase Activity Measurement Step5->Step7 Step6->Step7 Step8 Data Analysis: % Degranulation Step7->Step8


Critical Considerations for Researchers

  • Solvent and Vehicle Controls: CYC116 is typically dissolved in DMSO. It is crucial to include a vehicle control (DMSO at the same final concentration as in treated samples) in every experiment. The final DMSO concentration should be kept as low as possible (e.g., 0.1% v/v) to avoid cellular toxicity.
  • Stability and Storage: Store stock solutions of CYC116 at -80°C and avoid repeated freeze-thaw cycles. Use fresh DMSO for solubilization, as moisture-absorbing DMSO can reduce solubility [2].
  • Assay Duration and Kinetics: The required concentration is highly dependent on incubation time. Acute kinase inhibition (e.g., Histone H3 phosphorylation) can be seen in hours, while anti-proliferative or phenotypic effects require days of continuous exposure.
  • Cell Type Variability: Always conduct preliminary dose-response curves when using a new cell line, as potency can vary significantly (e.g., IC₅₀ of 34 nM in MV4-11 vs. >600 nM in other lines).

References

Comprehensive Application Notes and Protocols for CYC116 Cell Culture Working Concentrations

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to CYC116

CYC116 is a potent, ATP-competitive small molecule inhibitor that primarily targets Aurora A and Aurora B kinases with exceptional potency, demonstrating Ki values of 8.0 nM and 9.2 nM, respectively [1] [2]. This dual-inhibition profile makes it a valuable tool for investigating mitotic processes and cell cycle regulation in experimental systems. While initially developed as an anti-cancer agent that reached Phase I clinical trials, recent research has revealed its unexpected utility in promoting the maturation of cardiomyocytes derived from human pluripotent stem cells (hPSC-CMs), expanding its application beyond oncology research [3] [1].

The molecular mechanism of CYC116 centers on its ability to bind to the ATP-binding pocket of Aurora kinases, thereby preventing their phosphorylation activity during critical mitotic events [4]. Aurora A regulates centrosome maturation, spindle assembly, and mitotic entry, while Aurora B functions as a chromosomal passenger protein essential for chromosome bi-orientation, spindle assembly checkpoint, and cytokinesis [4] [5]. By inhibiting these closely related kinases, CYC116 effectively disrupts proper mitotic progression, leading to cell cycle arrest, polyploidization, and ultimately apoptosis in proliferating cells [1] [2]. Beyond its primary targets, CYC116 also exhibits moderate activity against VEGFR2, FLT3, and Src kinases, though with approximately 5-fold lower affinity compared to its inhibition of Aurora kinases [6].

Working Concentration Tables

Recommended Working Concentrations for Various Cell Types

Table 1: CYC116 working concentrations for different cell lines and experimental applications

Cell Line/Type Experimental Purpose Concentration Range Incubation Time Key Readouts Citation
hPSC-Cardiomyocytes (H1, H9, UC013) Cardiomyocyte maturation Not specified in study Multiple days (prolonged treatment) Increased sarcomere length, mitochondrial content, gene expression markers [3]
Various cancer cell lines (A2780, HCT116, HeLa, MCF7, etc.) Cytotoxicity/Antiproliferative assays IC~50~ values: 34 nM - 1.626 µM (cell line-dependent) 72-96 hours Cell viability reduction (MTT assay) [1] [2] [6]
A549 Cell cycle analysis 0.5-2 µM 7 hours Accumulation of cyclin B1-negative tetraploid cells at G1 phase [1]
HeLa, U2OS Target engagement/Inhibition verification 0.07-10 µM (dose-response); 1.25 µM (complete inhibition) 2-7 hours Reduction of histone H3 serine-10 phosphorylation [1] [2]
Key Concentration Guidelines for Experimental Design
  • Anti-mitotic effects: For cell cycle disruption and induction of polyploidy, effective concentrations typically range from 0.5 to 2 µM with treatment durations of 7 hours or longer [1]
  • Target verification: To confirm Aurora kinase inhibition, monitor phospho-histone H3 (Ser10) reduction using concentrations from 0.07 to 10 µM in dose-response studies [1]
  • Cardiomyocyte maturation: While the exact concentration wasn't specified in the available literature, treatment typically begins around Day 14 post-differentiation and continues with medium changes every other day [3]
  • Solvent controls: Always include DMSO vehicle controls matched to the highest concentration used in CYC116 treatments (typically ≤0.1% DMSO final concentration)

Stock Solution Preparation and Storage

Stock Solution Formulation

Table 2: CYC116 solubility and stock solution preparation

| Solvent | Max Solubility | Storage Conditions | Stability | Notes | |-------------|--------------------|------------------------|---------------|-----------| | DMSO (Recommended) | 25-37 mg/mL (67.84-100.41 mM) | -20°C to -80°C, desiccated | >12 months (when protected from moisture) | Moisture-absorbing DMSO reduces solubility; use fresh, anhydrous DMSO | [1] [2] | | Water | Insoluble | - | - | Not recommended for direct dissolution | | Ethanol | Insoluble | - | - | Not recommended for direct dissolution | | CMC-Na suspension (for in vivo studies) | ≥5 mg/mL | 4°C (short term) | Prepare fresh | For animal studies; homogeneous suspension required | [1] [2] |

Step-by-Step Stock Preparation Protocol
  • Calculate required mass: Determine the amount of CYC116 needed based on desired stock concentration and volume. For example, to prepare 1 mL of 10 mM stock solution: (10 µmol/mL) × (368.46 g/mol) = 3.68 mg CYC116 in 1 mL DMSO
  • Weigh compound: Using an analytical balance, accurately weigh the calculated amount of CYC116 powder in a sterile microcentrifuge tube
  • Add solvent: Add the appropriate volume of anhydrous, molecular biology-grade DMSO directly to the tube containing the weighed powder
  • Vortex and dissolve: Vortex the mixture vigorously for 30-60 seconds until the powder is completely dissolved, with no visible particles
  • Aliquot: Immediately aliquot the stock solution into small, single-use volumes (10-20 µL) to minimize freeze-thaw cycles and moisture absorption
  • Label and store: Clearly label aliquots with compound name, concentration, date, and storage conditions; store at -20°C or -80°C in a desiccator

Critical Note: CYC116 solubility is significantly compromised by moisture absorption. Always use fresh, anhydrous DMSO and protect stock solutions from atmospheric moisture by storing with desiccant. The solution should appear clear without cloudiness or precipitation; if precipitation occurs, discard and prepare a fresh stock [1] [2].

Cell Culture Protocols

General Cell Culture and Treatment Procedures

Materials Required:

  • CYC116 stock solution (e.g., 10 mM in DMSO)
  • Appropriate cell culture medium
  • Cell lines of interest
  • Sterile tissue culture vessels
  • DMSO (vehicle control)

Protocol Steps:

  • Cell plating:

    • Plate cells at appropriate density based on vessel size and growth characteristics (see Table 3 for vessel specifications)
    • Allow cells to adhere and recover for 24-48 hours before treatment
    • For suspension cells, maintain cultures in exponential growth phase
  • Treatment preparation:

    • Thaw CYC116 stock solution at room temperature and vortex briefly
    • Dilute stock solution in pre-warmed culture medium to create intermediate concentrations
    • Add the same volume of DMSO to control treatments (typically ≤0.1% final DMSO concentration)
  • Treatment application:

    • Remove existing culture medium from cells
    • Add freshly prepared treatment medium containing CYC116 at desired concentrations
    • Gently swirl plates to ensure even distribution
  • Incubation and monitoring:

    • Return cells to standard culture conditions (37°C, 5% CO₂)
    • Monitor regularly for morphological changes using phase-contrast microscopy
    • For extended treatments, replace with fresh CYC116-containing medium every 48-72 hours
  • Endpoint analysis:

    • Proceed with planned analyses (MTT assay, flow cytometry, Western blot, etc.)
    • For cardiomyocyte maturation studies, continue treatment for 10+ days with regular medium changes [3]

Table 3: Culture vessel specifications and recommended seeding densities

| Vessel Type | Surface Area (cm²) | Seeding Density (cells/vessel) | Typical Medium Volume (mL) | Trypsin/EDTA Volume (mL) | |-----------------|------------------------|-----------------------------------|--------------------------------|------------------------------| | 96-well plate | 0.32 | 10,000 | 0.1-0.2 | 0.05-0.1 | [7] | | 24-well plate | 1.9 | 50,000 | 0.5-1.0 | 0.2-0.3 | [7] | | 12-well plate | 3.5 | 100,000 | 1-2 | 0.4-1 | [7] | | 6-well plate | 9.6 | 300,000 | 1-3 | 1 | [7] | | T-25 flask | 25 | 700,000 | 3-5 | 3 | [7] | | T-75 flask | 75 | 2,100,000 | 8-15 | 5 | [7] |

Specialized Protocol: hPSC-Cardiomyocyte Maturation

The following protocol adapts the methodology from published research demonstrating CYC116's effectiveness in promoting cardiomyocyte maturation [3]:

Day -2 to Day 0: Preparation and Plating

  • Plate hPSCs on Matrigel-coated plates at 300,000 cells per well of a 12-well plate in mTeSR1 medium with 10 µM Y-27632
  • After 24 hours, replace with fresh mTeSR1 without Y-27632

Day 0-2: Cardiac Differentiation Initiation

  • Switch to differentiation medium (RPMI 1640 + 2% B27 minus insulin) supplemented with 6 µM CHIR99021

Day 2-5: Cardiac Specification

  • Change to fresh differentiation medium without CHIR99021 on Day 2
  • On Day 3, add 2 µM IWR-1 to differentiation medium until Day 5

Day 5-12: Cardiomyocyte Enrichment

  • Change medium every other day with basic differentiation medium
  • Beating cardiomyocytes typically appear around Day 7

Day 12-30+: Maturation Phase with CYC116

  • Dissociate cardiomyocytes with Accutase and replate at 400,000 cells per well on 12-well plates
  • After 48 hours, add CYC116 to maintenance medium (RPMI 1640 + 2% B27)
  • Continue treatment with medium changes every other day for at least 10-14 days
  • Assess maturation markers: sarcomere organization, mitochondrial content, gene expression, and physiological function

Experimental Workflows and Visualization

CYC116 Experimental Workflow Diagram

CYC116_workflow Start Experiment Planning StockPrep Stock Solution Preparation Start->StockPrep CellCulture Cell Culture & Plating StockPrep->CellCulture Treatment CYC116 Treatment CellCulture->Treatment Analysis Analysis & Validation Treatment->Analysis CancerResearch Cancer Research Pathway Analysis->CancerResearch CardioResearch Cardiomyocyte Maturation Pathway Analysis->CardioResearch Cytotoxicity Cytotoxicity Assays (MTT) CancerResearch->Cytotoxicity CellCycle Cell Cycle Analysis (FACS) CancerResearch->CellCycle TargetEngagement Target Engagement (pH3 Ser10 Western) CancerResearch->TargetEngagement Maturation Maturation Markers (Sarcomere, Mitochondria) CardioResearch->Maturation

CYC116 Experimental Workflow: This diagram illustrates the comprehensive experimental pathway for utilizing CYC116 in research applications, spanning from initial stock preparation to specialized endpoint analyses in either cancer biology or cardiomyocyte maturation studies.

Aurora Kinase Signaling and Inhibition Mechanism

aurora_signaling CYC116 CYC116 AuroraA Aurora A (Centrosome/Spindle) CYC116->AuroraA Inhibits Ki = 8 nM AuroraB Aurora B (Kinetochore/Centromere) CYC116->AuroraB Inhibits Ki = 9.2 nM MitoticEntry Mitotic Entry Centrosome Maturation AuroraA->MitoticEntry Regulates SpindleAssembly Spindle Assembly Chromosome Alignment AuroraA->SpindleAssembly Regulates AuroraB->SpindleAssembly Regulates Cytokinesis Cytokinesis Histone H3 Phosphorylation AuroraB->Cytokinesis Regulates CancerPhenotype Cancer Cell Death (Apoptosis) MitoticEntry->CancerPhenotype Disruption Leads to CardioMaturation Cardiomyocyte Maturation MitoticEntry->CardioMaturation Cell Cycle Exit Promotes SpindleAssembly->CancerPhenotype Disruption Leads to SpindleAssembly->CardioMaturation Cell Cycle Exit Promotes Cytokinesis->CancerPhenotype Disruption Leads to

Aurora Kinase Signaling and Inhibition Mechanism: This visualization depicts CYC116's primary molecular targets and the downstream biological consequences of Aurora kinase inhibition, illustrating how the same mechanism can produce different phenotypic outcomes in cancer cells versus cardiomyocytes.

Safety and Compatibility

Safety and Regulatory Information
  • Research Use Only: CYC116 is intended for research purposes only and is not for human, veterinary, diagnostic, or therapeutic use [2]
  • Handling precautions: When handling powdered CYC116, use appropriate personal protective equipment including gloves, lab coat, and safety glasses to prevent exposure
  • Storage conditions: Store the product at room temperature upon receipt. Stability testing indicates that CYC116 can be shipped without cooling measures [2]
  • Disposal: Dispose of CYC116 and contaminated materials according to institutional guidelines for chemical waste
Compatibility Notes
  • Cell culture media: CYC116 is compatible with standard cell culture media including RPMI 1640, DMEM, and specialized media such as mTeSR1 for stem cell culture
  • Serum: The compound is stable in media containing fetal bovine serum (FBS) at typical concentrations (2-10%)
  • Other reagents: CYC116 can be combined with other small molecules including CHIR99021 and IWR-1 in differentiation protocols [3]
  • Avoid incompatible materials: Polycarbonate and polystyrene plastics may be susceptible to damage from DMSO at high concentrations; use appropriate chemically resistant materials

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Precipitation in stock solutions: This typically indicates moisture absorption. Use fresh, anhydrous DMSO and ensure proper storage with desiccant. Gently warming to 37°C may help redissolve precipitated material
  • Variable responses between cell lines: Different cell lines exhibit widely varying sensitivity to CYC116 (IC50 values range from 34 nM to >1 µM). Always perform preliminary dose-response experiments when working with new cell lines
  • Incomplete target inhibition: If histone H3 phosphorylation is not fully suppressed, verify stock solution concentration and consider increasing treatment concentration or duration
  • Excessive cytotoxicity in primary cells: Primary cells and differentiated cardiomyocytes may require lower concentrations than transformed cell lines; titrate carefully to achieve desired effect without complete cell death
Optimization Guidelines
  • Time-course experiments: For cell cycle analyses, include multiple time points (e.g., 6, 12, 24, 48 hours) to capture dynamic responses
  • Combination treatments: When combining CYC116 with other compounds, consider potential synergistic effects and adjust concentrations accordingly
  • Cell density optimization: Ensure consistent cell densities across experiments, as density can influence response to cell cycle inhibitors
  • Validation assays: Always include appropriate validation assays such as Western blotting for phospho-histone H3 (Ser10) to confirm target engagement

Conclusion

CYC116 represents a versatile research tool with applications spanning from cancer biology to stem cell differentiation and cardiomyocyte maturation. The working concentrations provided in this protocol should serve as starting points for experimental design, with appropriate optimization for specific cell types and research objectives. The dual application of CYC116—as both an anti-mitotic agent in cancer research and a maturation promoter in cardiomycocyte development—highlights the importance of understanding context-dependent responses to kinase inhibition. By following these detailed protocols and considering the mechanistic insights provided, researchers can effectively utilize CYC116 to advance their investigative goals in cell cycle regulation and cellular differentiation.

References

CYC116 Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Physical Properties

CYC116 is a small molecule inhibitor with the chemical formula C₁₈H₂₀N₆OS and a molecular weight of 368.46 g/mol (CAS No. 693228-63-6) [1] [2]. It is supplied as a light yellow to yellow solid [3].

Solubility and Storage Specifications

Proper solubilization and storage are critical for maintaining the stability and biological activity of CYC116.

Table 1: Solubility Profile of CYC116

Solvent Solubility Notes
DMSO 24-25 mg/mL (approx. 65.1-67.8 mM) [1] [2] The recommended solvent for in vitro studies.
Water Insoluble [1] [2] Not suitable for direct dissolution.
Ethanol Insoluble [1] [2] Not suitable for direct dissolution.

Table 2: Storage and Handling Conditions

Parameter Specification
Solid Form Storage -20°C [4]
Stock Solution Storage Store at room temperature or as aliquots at -20°C. Selleck tests indicate product stability for at least one month at room temperature [1].
Reconstitution Note Use fresh, moisture-absorbing DMSO can reduce solubility [2].

Preparation of Stock and Working Solutions

A. 10 mM Stock Solution in DMSO
  • Add 271 µL of pure, anhydrous DMSO directly to a 10 mg vial of CYC116.
  • Vortex or sonicate briefly to ensure complete dissolution, yielding a clear, 10 mM stock solution.
  • Aliquot the stock solution to avoid repeated freeze-thaw cycles and store as recommended.
B. Homogeneous Suspension for In Vivo Studies

For animal studies, a suspension can be prepared using carboxymethyl cellulose sodium salt (CMC-Na) [1] [2].

  • Add 5 mg of CYC116 powder to 1 mL of CMC-Na solution.
  • Mix vigorously to obtain a homogeneous suspension with a final concentration of ≥5 mg/mL.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol is adapted from the kinase assay used to characterize CYC116 [1] [2].

  • Reaction Buffer: 25 mM β-glycerophosphate, 20 mM Tris/HCl (pH 7.5), 5 mM EGTA, 1 mM DTT, 1 mM Na₃VO₄.
  • Peptide Substrate: 10 µg of kemptide.
  • Enzyme: Recombinant Aurora A or B kinase.
  • Initiation: Start the reaction by adding a Mg/ATP mix (15 mM MgCl₂, 100 µM ATP, with γ-³²P-ATP).
  • Incubation: 30 minutes at 30°C.
  • Termination: Stop the reaction with 25 µL of 75 mM H₃PO₄.

> Note: For Aurora B kinase assays, pre-activation with inner centromere protein at 30°C for 60 minutes is required before the assay [1].

In Vitro Cell Viability (MTT) Assay

This protocol is standardized for assessing the anti-proliferative effects of CYC116 [1] [2].

  • Cell Seeding: Seed cells into 96-well plates according to their doubling time and incubate overnight at 37°C. A density of 2000 cells/well is a good starting point for optimization [5].
  • Compound Treatment: Prepare a 3-fold dilution series of CYC116 in culture medium. The final concentration of DMSO in the assay should be kept low (e.g., ≤0.1% v/v) to minimize solvent cytotoxicity [6] [5].
  • Incubation: Treat cells with the compound for 72 or 96 hours at 37°C.
  • MTT Development:
    • Remove medium and wash cells with PBS.
    • Add 20 µL/well of MTT solution (5 mg/mL in medium) and incubate for 4 hours in the dark at 37°C.
    • Remove the MTT solution and wash with PBS.
    • Solubilize the formazan crystals with 200 µL/well of DMSO.
  • Analysis: Measure absorbance at 540 nm. Calculate IC₅₀ values using curve-fitting software.

Mechanism of Action and Signaling Pathway

CYC116 is a potent ATP-competitive inhibitor of Aurora kinases A and B, which are key regulators of mitosis. Its primary mechanism leads to the failure of cytokinesis and cell death [1] [2]. The following diagram illustrates its mechanism and a typical workflow for its application in cell-based assays.

G cluster_mechanism Molecular Mechanism of CYC116 cluster_assay Cell-Based Assay Workflow CYC116 CYC116 Aurora A/B Inhibition Aurora A/B Inhibition CYC116->Aurora A/B Inhibition  Ki = 8/9 nM Mitosis Mitosis CellDeath CellDeath Failed Cytokinesis Failed Cytokinesis Aurora A/B Inhibition->Failed Cytokinesis Histone H3 Phosphorylation Histone H3 Phosphorylation Aurora A/B Inhibition->Histone H3 Phosphorylation  Reduces Polyploidy Polyploidy Failed Cytokinesis->Polyploidy Polyploidy->CellDeath Seed Cells Seed Cells Treat with CYC116 Treat with CYC116 Seed Cells->Treat with CYC116 Treat with CYC116->Aurora A/B Inhibition Assay Readout Assay Readout Treat with CYC116->Assay Readout Data Analysis Data Analysis Assay Readout->Data Analysis Assay Readout->Histone H3 Phosphorylation Histone H3 Phosphorylation->Mitosis

Critical Considerations for Experimental Design

  • DMSO Vehicle Control: Always include a vehicle control containing the same concentration of DMSO used in your treatment groups. Even ultra-low concentrations of DMSO (as low as 0.0008% v/v) can have broad, heterogeneous, and cell line-specific effects on signaling pathways, which could confound results [6].
  • Solvent Cytotoxicity: Determine the maximum tolerated DMSO concentration for your specific cell line. While 0.3125% DMSO showed minimal cytotoxicity in some lines after 24 hours, the safe limit is cell-type and exposure duration dependent [5].
  • Solution Stability: For the most consistent results, use freshly prepared stock solutions. If stock solutions are stored, they should be kept at -20°C in airtight, anhydrous conditions to prevent water absorption, which can reduce solubility [2].

References

Application Note: Protocol for Oral Dosing in Tumor Xenograft Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Tumor xenograft models, wherein human tumor cells or tissues are transplanted into immunodeficient mice, are a cornerstone of preclinical cancer drug development [1]. These models allow for the in vivo evaluation of drug efficacy, pharmacokinetics, and pharmacodynamics in a system that mimics human disease. Patient-Derived Xenografts (PDXs), in particular, are highly valued as they maintain the genomic heterogeneity and histological architecture of the original patient tumor, providing a more translational and predictive model for drug response [1] [2]. The administration of a therapeutic compound via oral gavage is a standard method to simulate oral drug intake in humans, allowing researchers to assess bioavailability and efficacy through a clinically relevant route.

This application note outlines a detailed protocol for conducting oral administration studies in a tumor xenograft setting. While the principles are universal, it is critical to note that specific parameters for an investigational agent like CYC116 (a reported Aurora kinase and VEGFR inhibitor) must be empirically determined. The following sections provide a structured guide covering model establishment, dosing, and analysis, with tables summarizing key variables.

Establishment of Tumor Xenograft Models

The first critical step is selecting and establishing an appropriate xenograft model. The choice of model can significantly influence the study outcome and its predictive value. The table below summarizes the common types of xenograft models and their characteristics [1].

Table 1: Common Tumor Xenograft Models and Their Characteristics

Model Type Description Advantages Limitations Common Uses
Cell Line-Derived Xenograft (CDX) Established human cancer cell lines inoculated into mice (e.g., subcutaneously) [1]. High reproducibility, easy to monitor, cost-effective. May not fully represent tumor heterogeneity; simplified microenvironment. Initial drug screening, target validation.
Patient-Derived Xenograft (PDX) Fragments of a patient's tumor directly implanted into mice [1] [2]. Retains tumor stroma and heterogeneity; better predicts clinical response. Longer engraftment time; higher cost; requires specialized techniques. Co-clinical trials, biomarker discovery, personalized medicine.
Orthotopic Xenograft Tumor cells or tissues implanted into the cognate organ of origin in the mouse (e.g., prostate cancer into mouse prostate) [1]. Provides a biologically relevant microenvironment; allows for natural metastatic progression. Technically challenging; requires imaging for monitoring. Studying tumor invasion and metastasis.

For a compound like CYC116, which targets mitotic kinases and may have anti-angiogenic properties, using a panel of models, including PDXs that represent different cancer subtypes (e.g., triple-negative breast cancer subtypes as used in other pharmacologic profiles [2]), would be highly informative.

The following diagram illustrates the core workflow for establishing and utilizing these xenograft models in a drug efficacy study.

G start Start: Model Establishment cell_line Cell Line-Derived Xenograft (CDX) start->cell_line patient_derived Patient-Derived Xenograft (PDX) start->patient_derived orthotopic Orthotopic Xenograft start->orthotopic tumor_growth Tumor Growth & Measurement cell_line->tumor_growth patient_derived->tumor_growth orthotopic->tumor_growth randomize Randomize into Groups tumor_growth->randomize treat Oral Dosing (e.g., CYC116) Vehicle Control randomize->treat analyze Analysis: Tumor Volume, Biomarkers, Histology treat->analyze

Experimental Design and Dosing Protocol

A well-designed in vivo experiment is crucial for generating reliable and interpretable data. This involves careful planning of the animal groups, dosing regimen, and monitoring schedule.

Animal Group Randomization and Formulation

Once tumors reach a predetermined volume (typically 100-200 mm³), mice should be randomly assigned into experimental groups to ensure average tumor sizes are equivalent across groups at the start of treatment. A typical study includes:

  • Treatment Group(s): Mice receiving CYC116 via oral gavage.
  • Vehicle Control Group: Mice receiving only the solution used to dissolve CYC116.
  • Positive Control Group (Optional): Mice receiving a standard-of-care drug.

The formulation of CYC116 is a critical parameter not available in the public domain. A suitable vehicle (e.g., carboxymethylcellulose, PEG-400) must be established based on the compound's solubility and stability. The dosing regimen must also be determined from prior pharmacokinetic and toxicity studies.

Table 2: Key Parameters for Oral Dosing and Monitoring

Parameter Details/Considerations Example/Standard
Dosing Volume Standardized based on mouse body weight. 10 µL per gram of body weight (e.g., 200 µL for a 20g mouse).
Dosing Frequency Determined by compound half-life and toxicity. Once daily (QD), twice daily (BID), or every other day.
Study Duration Continues until tumors in control group reach endpoint volume. Typically 3-6 weeks.
Tumor Measurement Using digital calipers; performed 2-3 times per week. Volume = (Length × Width²) / 2 [3].
Body Weight Monitoring Key indicator of systemic toxicity. Measured 2-3 times per week; a >20% drop may require euthanasia.
Dosing Workflow and Endpoint Analysis

The daily procedure for dosing and monitoring animals must be consistent. The following workflow outlines a generalized protocol for the oral administration of a compound and subsequent analysis.

G prep Daily Preparation weigh_mice Weigh Mice and Measure Tumors prep->weigh_mice prep_formulation Prepare Fresh Drug Formulation (CYC116 in Vehicle) prep->prep_formulation oral_gavage Administer via Oral Gavage weigh_mice->oral_gavage prep_formulation->oral_gavage monitor Monitor Animal Health oral_gavage->monitor endpoint Study Endpoint monitor->endpoint harvest Harvest Tumors and Tissues endpoint->harvest pcr Molecular Analysis (qPCR, RNA-seq) harvest->pcr ihc Immunohistochemistry (Ki-67, CD34, Cleaved Caspase-3) harvest->ihc weight Weigh Tumors harvest->weight analysis Ex Vivo Analysis pcr->analysis ihc->analysis weight->analysis

Data Collection and Analysis

Rigorous data collection and analysis are essential for evaluating drug efficacy. The primary endpoint is typically the inhibition of tumor growth, but additional biomarker analyses provide mechanistic insights.

Efficacy and Biomarker Analysis

Tumor Volume Analysis: Tumor growth is plotted over time for each group. Efficacy is calculated using metrics like:

  • Tumor Growth Inhibition (TGI %): [1 - (ΔT/ΔC)] × 100, where ΔT and ΔC are the mean change in tumor volume for treatment and control groups.
  • Partial Regression: Significant shrinkage of the tumor.

Ex Vivo Biomarker Analysis: Upon study termination, harvested tumors should be preserved for subsequent analysis [3] [2].

  • Immunohistochemistry (IHC): To assess proliferation (Ki-67), apoptosis (Cleaved Caspase-3), and angiogenesis (Microvessel Density via CD34 staining) [3].
  • Molecular Profiling: RNA sequencing or protein analysis can be used to identify biomarkers of response or resistance, linking efficacy to the molecular attributes of the xenograft (e.g., TNBC subtype, mutation status) [2].

Conclusion

This application note provides a robust and detailed framework for conducting oral administration studies in tumor xenograft models. The protocols for model establishment, dosing, and analysis outlined here are based on established methodologies in preclinical cancer research. The successful application of this protocol to a specific compound like CYC116 is contingent upon obtaining the missing compound-specific data, particularly regarding its formulation, optimal dosing regimen, and pharmacokinetic profile. Integrating that information with the structure provided here will enable researchers to rigorously evaluate the efficacy and mechanism of action of CYC116, thereby supporting its further development as an anticancer therapeutic.

References

Comprehensive Application Notes and Protocols for CYC116 Mast Cell Inhibition Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to CYC116 and Its Therapeutic Potential

CYC116, chemically known as 4-(2-amino-4-methyl-1,3-thiazol-5-yl)-N-[4-(morpholin-4-yl)phenyl]pyrimidin-2-amine, is a potent small molecule inhibitor initially developed as an anti-cancer drug candidate targeting Aurora kinases and VEGFR2 [1]. Recent investigations have revealed its significant potential for managing allergic disorders through inhibition of mast cell activation [2] [3]. Mast cells serve as the primary effector cells in Type I hypersensitivity immune responses, releasing preformed mediators such as histamine and serotonin through degranulation, followed by synthesis and secretion of pro-inflammatory cytokines (TNF-α, IL-6) and lipid mediators (leukotrienes, prostaglandins) that drive allergic inflammation [2]. The discovery that CYC116 effectively suppresses these mast cell-mediated responses positions it as a promising therapeutic candidate for conditions including atopic dermatitis, allergic rhinitis, and systemic anaphylaxis [3].

The therapeutic rationale for investigating CYC116 in mast cell-mediated disorders stems from its dual targeting capability. While originally designed to inhibit Aurora kinases A and B (with Ki values of 8.0 nM and 9.2 nM respectively) and VEGFR2 (Ki of 44 nM) for oncology applications [1], CYC116 demonstrates additional activity against Fyn kinase, a member of the Src-family kinases that initiates mast cell signaling cascades following IgE receptor (FcεRI) cross-linking [2]. This multi-kinase inhibition profile enables CYC116 to disrupt early signaling events in mast cell activation, thereby preventing the downstream release of allergic mediators that drive hypersensitivity responses.

Mechanism of Action: Mast Cell Signaling Pathway Inhibition

Molecular Targets in Mast Cell Signaling

Mast cell activation occurs primarily through cross-linking of high-affinity IgE receptors (FcεRI) bound to allergen-specific IgE antibodies. This triggering event initiates a cascade of phosphorylation events beginning with Src-family kinases, particularly Lyn and Fyn [2]. CYC116 specifically targets Fyn kinase in this pathway, interrupting the earliest stages of mast cell signal transduction [3]. Following Fyn inhibition, CYC116 disrupts the sequential activation of downstream signaling components including Syk, LAT, PLCγ, Akt, and MAP kinases (ERK, JNK, p38) [2]. This comprehensive interference with the signaling cascade ultimately prevents both calcium mobilization and transcriptional activation required for mast cell degranulation and cytokine production respectively.

The diagram below illustrates the mast cell signaling pathway and CYC116's inhibitory mechanism:

G IgE IgE Binding FcεRI FcεRI Cross-Linking IgE->FcεRI Allergen Allergen Exposure Allergen->FcεRI Fyn Fyn Kinase FcεRI->Fyn Syk Syk Activation Fyn->Syk LAT LAT Phosphorylation Syk->LAT PLCγ PLCγ Activation LAT->PLCγ Akt Akt Pathway LAT->Akt MAPK MAPK Activation LAT->MAPK Calcium Calcium Mobilization PLCγ->Calcium Cytokine Cytokine Production Akt->Cytokine MAPK->Cytokine Degran Degranulation Calcium->Degran CYC116 CYC116 Inhibition CYC116->Fyn

Figure 1: Mast cell signaling pathway and CYC116 inhibition mechanism. CYC116 specifically targets Fyn kinase activation, thereby blocking downstream signaling events that lead to mast cell degranulation and cytokine production.

Experimental Protocols for Mast Cell Inhibition Assays

Mast Cell Culture and Preparation

Primary Cell Culture:

  • Source: Isolate bone marrow-derived mast cells (BMMCs) from femurs and tibias of 5-week-old male BALB/c mice [2].
  • Culture Medium: Maintain cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 4 mM L-glutamine, 100 units/ml penicillin, 100 µg/ml streptomycin, 0.1 mM non-essential amino acids, 1 mM sodium pyruvate, 25 mM HEPES, 0.05 mM β-mercaptoethanol, and 10 ng/ml IL-3 [2] [4].
  • Maturation Period: Culture cells for 4-6 weeks to achieve sufficient mast cell maturation and population expansion [2] [4].
  • Sensitization: Prior to experiments, sensitize BMMCs overnight with 50-100 ng/ml DNP-specific IgE in complete medium [2] [4].

Cell Preparation for Assays:

  • Wash sensitized cells twice with ice-cold PBS and resuspend in Tyrode buffer (20 mM HEPES pH 7.4, 135 mM NaCl, 5 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5.6 mM glucose, 0.1% BSA) at appropriate density [2].
  • For 96-well plate assays, aliquot cells at 30,000-50,000 cells per well in 90 µL Tyrode buffer [4].
  • Pre-treat cells with CYC116 (dissolved in DMSO) for 30 minutes prior to antigen stimulation [2].
β-Hexosaminidase Release Assay for Degranulation Measurement

Principle: β-Hexosaminidase is a preformed enzyme stored in mast cell granules that is released during degranulation, serving as a reliable marker for mast cell activation [4]. The assay measures the enzymatic cleavage of a synthetic substrate, p-nitrophenyl N-acetyl-β-D-glucosamide (PNAG), producing a colorimetric product quantifiable at 405 nm [4].

Step-by-Step Protocol:

  • Cell Preparation: Seed sensitized BMMCs (30,000-50,000 cells/well) in 96-well plates in 90 µL Tyrode buffer [4].
  • Compound Treatment: Add 10 µL of 10× CYC116 concentrations (typically 0.1-10 µM) to appropriate wells and incubate for 30 minutes at 37°C [2] [4].
  • Activation: Stimulate mast cells by adding 10 µL of 10× DNP-HSA (final concentration 50 ng/mL) and incubate for 30 minutes at 37°C [2] [4].
  • Reaction Termination: Centrifuge plates at 450 × g for 5 minutes at 4°C to pellet cells [4].
  • Supernatant Collection: Carefully transfer 50 µL of cell-free supernatant to a new 96-well plate containing 100 µL of PNAG solution (3.5 mg/mL in citrate buffer, pH 4.5) [4].
  • Enzymatic Reaction: Incubate for 90 minutes at 37°C to allow color development [4].
  • Total Content Measurement: Add 150 µL of 0.1% Triton X-100 to the original wells containing cells and remaining supernatant to lyse cells for total β-hexosaminidase content [4]. Transfer 50 µL of this lysate to 100 µL PNAG solution and incubate similarly [4].
  • Quantification: Measure absorbance at 405 nm using a plate reader. Calculate percentage release using the formula:

% Release = (Absorbance_supernatant / Absorbance_total) × 100 [4].

Cytokine Secretion Analysis

Principle: Activated mast cells synthesize and secrete pro-inflammatory cytokines including TNF-α and IL-6, which contribute to chronic allergic inflammation [2]. This protocol measures cytokine production following mast cell activation and CYC116 treatment.

Procedure:

  • Cell Stimulation: Sensitize and treat BMMCs with CYC116 as described in Section 3.2, but extend incubation time to 6-8 hours after DNP-HSA stimulation to allow for cytokine production [2].
  • Sample Collection: Centrifuge cells at 450 × g for 5 minutes and collect supernatants for cytokine analysis [2].
  • Detection Method: Quantify TNF-α and IL-6 concentrations using ELISA kits according to manufacturer protocols [2].
  • Data Analysis: Calculate percentage inhibition relative to vehicle-treated controls and determine IC50 values using nonlinear regression analysis [2].
Western Blot Analysis for Signaling Molecules

Purpose: To verify the effect of CYC116 on mast cell signaling pathways by detecting phosphorylation states of key signaling proteins [2].

Methodology:

  • Cell Lysis: After CYC116 treatment and antigen stimulation, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors for 30 minutes on ice [2].
  • Protein Quantification: Determine protein concentration using Bradford assay [2].
  • Electrophoresis: Separate proteins (20-40 µg per lane) by SDS-PAGE (8-12% gels depending on target protein molecular weight) [2].
  • Membrane Transfer: Transfer proteins to PVDF membranes using standard wet or semi-dry transfer systems.
  • Immunoblotting:
    • Block membranes with 5% BSA or non-fat milk in TBST for 1 hour.
    • Incubate with primary antibodies overnight at 4°C: anti-phospho-Syk, anti-phospho-LAT, anti-phospho-PLCγ, anti-phospho-Akt, anti-phospho-ERK, anti-phospho-JNK, anti-phospho-p38 [2].
    • Use corresponding total protein antibodies for normalization.
    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
  • Detection: Develop blots using enhanced chemiluminescence substrate and image with digital imaging system [2].
In Vivo Models of Anaphylaxis

Passive Cutaneous Anaphylaxis (PCA):

  • Sensitization: Inject 20 µL of anti-DNP IgE (100 ng/site) intradermally into mouse ears [2].
  • Drug Administration: Orally administer CYC116 (typically 10-50 mg/kg) 1 hour before challenge [2].
  • Challenge: After 24 hours, inject 200 µL of 1 mg/mL DNP-HSA in 1% Evans blue dye intravenously [2].
  • Quantification: After 30 minutes, collect ear tissue and extract extravasated dye with formamide. Measure absorbance at 620 nm to quantify vascular leakage [2].

Passive Systemic Anaphylaxis (PSA):

  • Sensitization: Administer 20 µg of anti-DNP IgE intravenously to mice [2].
  • Treatment: Administer CYC116 orally 1 hour before challenge [2].
  • Challenge: After 24 hours, inject 500 µg of DNP-HSA intravenously [2].
  • Monitoring: Measure core body temperature every 15 minutes for 90 minutes using a rectal thermometer [2].

Data Analysis and Interpretation

Quantitative Results of CYC116 Mast Cell Inhibition

Table 1: In vitro inhibitory effects of CYC116 on mast cell activation

Parameter IC50 Value Experimental Conditions Significance
Degranulation (β-hexosaminidase release) 1.42 µM BMMCs sensitized with IgE and stimulated with DNP-HSA [2] Primary marker of immediate allergic response
TNF-α secretion 1.10 µM BMMCs sensitized with IgE and stimulated with DNP-HSA [2] Key pro-inflammatory cytokine in allergic inflammation
IL-6 secretion 1.24 µM BMMCs sensitized with IgE and stimulated with DNP-HSA [2] Pro-inflammatory cytokine amplifying immune responses
Fyn kinase activity Not specified Direct kinase assay [2] Primary molecular target in mast cell signaling

Table 2: In vivo efficacy of CYC116 in anaphylaxis models

Model ED50 Value Dosing Protocol Outcome Measure
Passive Cutaneous Anaphylaxis 22.5 mg/kg Oral administration 1 hour before antigen challenge [2] Extravasation of Evans blue dye
Passive Systemic Anaphylaxis Dose-dependent inhibition Oral administration 1 hour before antigen challenge [2] Core body temperature drop
Experimental Workflow Overview

The following diagram illustrates the complete experimental workflow for evaluating CYC116 mast cell inhibition:

G CellCulture Mast Cell Culture (BMMCs, 4-6 weeks) Sensitization IgE Sensitization (Overnight) CellCulture->Sensitization DrugTreatment CYC116 Treatment (30 min pre-incubation) Sensitization->DrugTreatment Activation Antigen Stimulation (DNP-HSA, 30 min) DrugTreatment->Activation InVivoModels In Vivo Models DrugTreatment->InVivoModels InVitroAssays In Vitro Assays Activation->InVitroAssays Degranulation β-Hexosaminidase Release Assay InVitroAssays->Degranulation CytokineAssay Cytokine Measurement (ELISA) InVitroAssays->CytokineAssay WesternBlot Western Blot Analysis (Signaling Pathways) InVitroAssays->WesternBlot DataAnalysis Data Analysis & Interpretation Degranulation->DataAnalysis CytokineAssay->DataAnalysis WesternBlot->DataAnalysis PCA Passive Cutaneous Anaphylaxis InVivoModels->PCA PSA Passive Systemic Anaphylaxis InVivoModels->PSA PCA->DataAnalysis PSA->DataAnalysis

Figure 2: Experimental workflow for evaluating CYC116 mast cell inhibition, encompassing both in vitro and in vivo approaches.

Application Notes and Technical Considerations

Optimization Parameters and Troubleshooting

Critical Optimization Parameters:

  • Cell Density: Optimal results obtained with 30,000-50,000 BMMCs per well for 96-well plate assays [4].
  • CYC116 Solubility: Prepare stock solutions in DMSO at 25 mg/mL (67.84 mM), with final DMSO concentration not exceeding 0.1% to maintain cell viability [1].
  • Pre-incubation Time: 30-minute CYC116 pre-treatment before antigen stimulation provides consistent inhibition [2].
  • Antigen Concentration: Use 50 ng/mL DNP-HSA for optimal, reproducible mast cell activation without excessive stimulation [2].

Troubleshooting Guide:

  • High Background Degranulation: Ensure proper washing after IgE sensitization to remove unbound IgE [4]. Starve cells in cytokine-free medium for 4 hours to overnight before assay to reduce baseline activation [4].
  • Variable Response Between Cell Preparations: Use BMMCs of the same genetic background (preferably littermates for comparisons) and consistent culture duration (4-6 weeks) [4].
  • Poor CYC116 Solubility in Aqueous Buffers: Despite poor water solubility, CYC116 is effective in cellular assays when prepared according to recommended protocols [1].
  • Inconsistent Western Blot Results: Include both phosphorylation-specific and total protein antibodies to distinguish specific inhibition from loading variations [2].
Research Applications and Future Directions

The well-established protocols for CYC116 mast cell inhibition assays support diverse research applications:

  • Drug Discovery: High-throughput screening platforms to identify novel mast cell inhibitors [4].
  • Mechanistic Studies: Elucidation of Fyn-dependent signaling pathways in allergic responses [2] [3].
  • Therapeutic Development: Preclinical evaluation of CYC116 analogs with improved potency and selectivity [2].
  • Combination Therapy: Investigation of CYC116 with other targeted therapies for enhanced efficacy [5].

Future research directions include optimizing CYC116 derivatives for enhanced selectivity toward mast cell signaling components, exploring its therapeutic potential in other immune cell types, and investigating combination therapies with existing anti-allergic medications for synergistic effects. The dual activity of CYC116 against both Aurora kinases and mast cell signaling pathways also presents unique opportunities for targeting cancer-associated inflammation and tumor microenvironment modulation [5].

Conclusion

These detailed application notes and protocols provide a comprehensive framework for investigating the mast cell inhibitory activity of CYC116. The established methods for in vitro assessment of degranulation, cytokine production, and signaling pathway analysis, combined with in vivo anaphylaxis models, enable robust evaluation of CYC116's potential as a therapeutic agent for mast cell-mediated allergic disorders. The quantitative data demonstrating effective inhibition at low micromolar concentrations in vitro and significant efficacy in animal models at achievable dosing levels support the continued investigation of CYC116 as a promising candidate for allergic disease intervention.

References

CYC116 β-hexosaminidase release assay

Author: Smolecule Technical Support Team. Date: February 2026

CYC116 at a Glance

The table below summarizes key experimental findings for CYC116 from a 2018 study [1].

Experimental Model Key Finding Quantitative Result (IC₅₀/ED₅₀)
In Vitro: IgE-mediated BMMC Degranulation Inhibition of β-hexosaminidase release IC₅₀ ≈ 1.42 µM [1]
In Vitro: Cytokine Secretion (TNF-α) Inhibition of pro-inflammatory cytokine IC₅₀ ≈ 1.10 µM [1]
In Vitro: Cytokine Secretion (IL-6) Inhibition of pro-inflammatory cytokine IC₅₀ ≈ 1.24 µM [1]
In Vivo: Passive Cutaneous Anaphylaxis (PCA) Suppression of allergic reaction in mice ED₅₀ ≈ 22.5 mg/kg [1]

Detailed Experimental Protocol

This protocol is adapted from the methodology used to generate the data above, and follows established standards for measuring mast cell degranulation [1] [2].

Principle

The β-hexosaminidase release assay is a cornerstone method for evaluating mast cell degranulation in vitro. Upon activation, mast cells release granules containing enzymes like β-hexosaminidase. The activity of this enzyme in the supernatant is measured using a colorimetric substrate, providing a quantitative proxy for the extent of degranulation and the efficacy of inhibitory compounds like CYC116 [2].

Reagents and Materials
  • Cells: Bone marrow-derived mast cells (BMMCs) from 5-week-old male BALB/c mice, cultured for 4-6 weeks in RPMI 1640 medium supplemented with 10% FBS, 0.05 mM β-mercaptoethanol, and 10 ng/mL IL-3 [1].
  • Key Reagents:
    • CYC116 (commercially available, e.g., Selleckchem, catalog no. S1171) [1].
    • Monoclonal dinitrophenyl (DNP)-specific IgE (e.g., Sigma-Aldrich, catalog no. D8406) [1].
    • DNP-human serum albumin (HSA) (e.g., Sigma-Aldrich, catalog no. A6661) [1].
    • Tyrode Buffer (pH 7.4): 20 mM HEPES, 135 mM NaCl, 5 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5.6 mM glucose, 0.1% BSA [1].
    • Lysis Buffer: 0.1% Triton X-100 in Tyrode buffer [2].
    • Substrate Solution: 3.3 mM p-nitrophenyl N-acetyl-β-D-glucosamide (PNAG) in 0.1 M citrate buffer (pH 4.5) [2] [3].
    • Stop Solution: 2.0 mol/L glycine buffer (pH 10.4) [3].
Step-by-Step Procedure
  • Cell Sensitization: Seed BMMCs (2.5 × 10⁵ cells/well) and sensitize overnight with 50 ng/mL DNP-specific IgE in culture medium [1].
  • Washing: Wash sensitized cells twice with ice-cold PBS to remove excess IgE [1].
  • Pre-treatment: Resuspend cells in pre-warmed Tyrode buffer. Pre-treat with CYC116 (at varying concentrations for dose-response) or a vehicle control for 30 minutes at 37°C [1].
  • Activation: Stimulate cells by adding 50 ng/mL DNP-HSA. Incubate for 15 minutes at 37°C [1].
  • Reaction Termination: Centrifuge the plate at 450 × g for 5 minutes at 4°C to pellet cells [2].
  • Supernatant Collection: Carefully transfer 50 µL of cell-free supernatant to a new 96-well plate.
  • Cell Lysis: Lyse the remaining cells in the original plate by adding 150 µL of 0.1% Triton X-100 solution to measure total enzyme content [2]. Transfer 50 µL of this lysate to a new plate.
  • Enzyme Reaction: To both supernatant and lysate samples, add 50 µL of PNAG substrate solution. Incubate for 60-90 minutes at 37°C [1] [2].
  • Signal Measurement: Stop the reaction by adding 100 µL of glycine stop buffer (pH 10.4). Measure the absorbance at 405 nm using a microplate reader [3].
Data Calculation

Calculate the percentage of β-hexosaminidase release using the formula below, and then determine the net antigen-specific release by subtracting the release from unstimulated cells (background) [2].

% β-hexosaminidase release = [A_supernatant / (A_supernatant + A_lysate)] × 100

where A_supernatant is the absorbance of the supernatant and A_lysate is the absorbance of the cell lysate.

Mechanism of Action: Signaling Pathway

CYC116 exerts its effect by inhibiting the early stages of the FcεRI signaling cascade in mast cells. The following diagram illustrates this mechanism and the key signaling nodes affected.

G Antigen Antigen FceRI FcεRI Aggregation Antigen->FceRI Fyn Fyn Kinase FceRI->Fyn Lyn Lyn FceRI->Lyn Lyn Kinase Syk Syk Kinase Fyn->Syk Alternative Path? Gab2/PI3K Gab2/PI3K Fyn->Gab2/PI3K LAT LAT Syk->LAT PLCg PLCγ LAT->PLCg MAPKs MAPKs (ERK, JNK, p38) LAT->MAPKs Calcium Calcium Mobilization PLCg->Calcium Akt Akt Transcription Cytokine Gene Expression Akt->Transcription MAPKs->Transcription Degranulation Degranulation Calcium->Degranulation CYC116 CYC116 CYC116->Fyn Inhibits CYC116->Syk Inhibits Lyn->Syk Gab2/PI3K->Akt

Diagram Title: CYC116 Inhibition of Mast Cell FcεRI Signaling [1]

Application Notes for Researchers

  • Key Interpretations: The diagram shows that CYC116 directly inhibits Fyn kinase, a master regulator at the top of the signaling cascade. This action disrupts multiple critical downstream pathways, including the Gab2/PI3K-Akt axis and the activation of Syk, LAT, PLCγ, and MAPKs, ultimately leading to suppressed degranulation and cytokine production [1].
  • Context in Drug Repurposing: CYC116 was initially developed as an Aurora kinase inhibitor for cancer therapy. This research highlights its potential for drug repositioning in allergic diseases, a strategy also explored with other drugs like the antimicrobial agent nifuratel [4].
  • Experimental Considerations:
    • Cytokine Starvation: For cleaner results, consider starving cells of IL-3 (and SCF, if used) for 4 hours to overnight before the assay to reduce background activation [2].
    • Control Compounds: The study used PP2, a known Src-family kinase inhibitor, as a comparative control [1].
    • Cell Handling: Mast cells are non-adherent and fragile. Handle gently during washing and centrifugation to avoid unintended activation or loss [2].

References

Comprehensive Application Notes and Experimental Protocols for CYC116-Mediated Cytokine Inhibition: Focus on TNF-α and IL-6 Suppression

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to CYC116 and Its Therapeutic Potential

CYC116 (4-(2-amino-4-methyl-1,3-thiazol-5-yl)-N-[4-(morpholin-4-yl)phenyl]pyrimidin-2-amine) is an investigational small molecule initially developed as an anti-cancer agent targeting Aurora kinases and vascular endothelial growth factor receptor 2 (VEGFR2). Recent investigations have revealed its potent immunomodulatory properties, particularly in suppressing mast cell-mediated allergic inflammation through inhibition of key pro-inflammatory cytokines including TNF-α and IL-6. [1] [2]

The discovery of CYC116's cytokine-suppressive activity emerged from understanding its multi-kinase inhibition profile, which includes Src-family kinases pivotal in initial mast cell activation signals. Mast cells are prominent effector cells in Type 1 hypersensitivity immune responses, playing critical roles in allergic disorders such as atopic dermatitis, allergic rhinitis, and asthma. When activated by antigens, mast cells undergo degranulation and release preformed mediators, followed by synthesis and secretion of pro-inflammatory cytokines including TNF-α and IL-6, which drive chronic allergic responses. [1]

Mechanism of Action: Molecular Pathways

Key Signaling Pathways Targeted by CYC116

CYC116 exerts its anti-allergic effects through direct inhibition of Fyn kinase, a Src-family kinase that plays a pivotal role in the initial activation of mast cell signaling cascades. The molecular mechanism involves:

  • Fyn kinase suppression: CYC116 directly inhibits Fyn kinase activity in mast cells, preventing the initial amplification of allergic signaling cascades.
  • Syk pathway modulation: By inhibiting Fyn, CYC116 suppresses the activation of spleen tyrosine kinase (Syk) and subsequent Syk-dependent signaling proteins including LAT, PLCγ, Akt, and MAP kinases.
  • Calcium signaling disruption: The inhibition of PLCγ activation leads to reduced calcium mobilization, a critical step required for both mast cell degranulation and cytokine synthesis.
  • Transcriptional regulation: Downstream MAPK and NF-κB signaling pathways are suppressed, reducing the transcriptional activation of genes encoding pro-inflammatory cytokines such as TNF-α and IL-6. [1]

Table 1: Key Signaling Molecules in CYC116-Mediated Mast Cell Inhibition

Signaling Molecule Role in Mast Cell Activation Effect of CYC116
Fyn kinase Initial signaling amplification Direct inhibition
Syk kinase Downstream signal propagation Suppressed activation
LAT adapter Signal complex assembly Reduced phosphorylation
PLCγ Calcium mobilization & PKC activation Decreased activity
Akt Survival & inflammatory pathways Inhibited phosphorylation
MAP kinases Gene transcription regulation Suppressed activation
NF-κB Cytokine gene expression Reduced nuclear translocation
Visual Representation of CYC116 Mechanism

The following diagram illustrates the mechanism of CYC116 in suppressing mast cell-mediated allergic responses:

G cluster_initial Initial Activation cluster_signaling Signaling Cascade cluster_output Cellular Responses Antigen Antigen IgE IgE Antigen->IgE FceRI FceRI IgE->FceRI Fyn Fyn FceRI->Fyn Syk Syk Fyn->Syk LAT LAT Syk->LAT PLCg PLCg LAT->PLCg MAPK MAPK PLCg->MAPK NFkB NFkB PLCg->NFkB Degranulation Degranulation PLCg->Degranulation TNFa TNFa MAPK->TNFa IL6 IL6 MAPK->IL6 NFkB->TNFa NFkB->IL6 CYC116 CYC116 CYC116->Fyn Inhibits

Quantitative Efficacy Data

In Vitro Potency of CYC116

CYC116 demonstrates significant potency in suppressing mast cell activation and cytokine production in cellular models. Using bone marrow-derived mast cells (BMMCs) sensitized with DNP-specific IgE and stimulated with DNP-HSA antigen, researchers have quantified the half-maximal inhibitory concentrations (IC50) for key mast cell functions:

Table 2: In Vitro Efficacy of CYC116 in Mast Cell Models

Parameter IC50 Value Experimental Context
Mast cell degranulation (β-hexosaminidase release) ~1.42 µM IgE-sensitized BMMCs stimulated with DNP-HSA
TNF-α secretion ~1.10 µM IgE-sensitized BMMCs stimulated with DNP-HSA
IL-6 secretion ~1.24 µM IgE-sensitized BMMCs stimulated with DNP-HSA
Fyn kinase activity Not determined Direct kinase assay

The consistent low micromolar IC50 values across multiple mast cell functions indicate CYC116's potent and broad anti-allergic activity. The similar potency for TNF-α and IL-6 suppression suggests that CYC116 targets a common upstream regulator of both cytokines, consistent with its identified action on Fyn kinase. [1]

In Vivo Efficacy in Animal Models

The therapeutic potential of CYC116 has been validated in established mouse models of allergic reactions, demonstrating dose-dependent inhibition of anaphylactic responses:

Table 3: In Vivo Efficacy of CYC116 in Animal Models of Anaphylaxis

Model ED50 Value Experimental Context
Passive cutaneous anaphylaxis (PCA) ~22.5 mg/kg IgE-mediated cutaneous reaction in mice
Passive systemic anaphylaxis (PSA) Dose-dependent inhibition Systemic anaphylaxis model

In the PCA model, CYC116 significantly reduced vascular permeability and inflammatory cell infiltration at the antigen challenge site. The PSA experiments further demonstrated CYC116's ability to suppress systemic anaphylactic responses, supporting its potential as a therapeutic agent for mast cell-mediated allergic disorders. [1]

Experimental Protocols

Mast Cell Culture and Activation Protocol

Bone marrow-derived mast cells (BMMCs) provide a well-characterized model system for investigating mast cell biology and drug screening. The following protocol details their isolation, culture, and use in CYC116 studies:

4.1.1 BMMC Isolation and Culture
  • Animal source: 5-week-old male BALB/c mice
  • Cell collection: Isolate cells from femurs and tibias under aseptic conditions
  • Culture medium: RPMI 1640 supplemented with 4 mM L-glutamine, 100 units/ml penicillin, 100 µg/ml streptomycin, 0.1 mM nonessential amino acids, 1 mM sodium pyruvate, 25 mM HEPES, 10% FBS, 0.05 mM β-mercaptoethanol, and 10 ng/ml IL-3
  • Differentiation period: 4-6 weeks with regular medium changes
  • Identification: Confirm mast cell phenotype by toluidine blue staining and FcεRI expression analysis [1]
4.1.2 Cell Sensitization and Stimulation
  • Sensitization: Incubate BMMCs (2.5×10⁵ cells) with 50 ng/ml DNP-specific IgE overnight at 37°C in complete medium
  • Cell washing: Wash cells twice with ice-cold PBS to remove unbound IgE
  • Drug pretreatment: Resuspend cells in Tyrode buffer (20 mM HEPES pH 7.4, 135 mM NaCl, 5 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5.6 mM glucose, 0.1% BSA) and treat with CYC116 (0.1-10 µM) or vehicle control for 30 minutes at 37°C
  • Activation: Stimulate cells with 50 ng/ml DNP-HSA for time periods ranging from 10 minutes (signaling studies) to 15 minutes (degranulation) or 6-24 hours (cytokine production) [1]
Degranulation Assay Protocol

Mast cell degranulation is quantified by measuring the release of the preformed granule enzyme β-hexosaminidase:

  • Cell preparation: Prepare IgE-sensitized BMMCs as described in section 4.1.2

  • Stimulation: Stimulate CYC116-pretreated cells with 50 ng/ml DNP-HSA for 15 minutes at 37°C

  • Reaction termination: Place samples on ice and centrifuge at 300 × g for 5 minutes at 4°C to separate supernatants (released enzyme) from cell pellets (retained enzyme)

  • Enzyme measurement:

    • Incubate supernatant samples with 1 mM p-nitrophenyl-N-acetyl-β-D-glucosamide in 0.1 M sodium citrate buffer (pH 4.5) for 1 hour at 37°C
    • Stop reaction with 0.1 M Na₂CO₃/NaHCO₃ buffer (pH 10)
    • Measure absorbance at 405 nm
  • Data calculation: Express degranulation as percentage of total cellular β-hexosaminidase content (determined from lysates of unstimulated cells) using the formula:

    % Degranulation = (Absorbance_supernatant / (Absorbance_supernatant + Absorbance_pellet)) × 100 [1]

Cytokine Measurement Protocol

Pro-inflammatory cytokine production is a key parameter in evaluating CYC116 efficacy:

4.3.1 Sample Collection
  • Stimulation conditions: Stimulate CYC116-pretreated, IgE-sensitized BMMCs with 50 ng/ml DNP-HSA for 6-8 hours (mRNA analysis) or 16-24 hours (protein secretion)
  • Supernatant collection: Centrifuge cells at 300 × g for 5 minutes, collect supernatants for protein analysis
  • Cell pellet processing: Isolve total RNA using appropriate extraction kits or lyse cells for western blot analysis
4.3.2 TNF-α and IL-6 Quantification
  • ELISA method:
    • Coat ELISA plates with capture antibodies against mouse TNF-α or IL-6
    • Block plates with 1% BSA in PBS for 1 hour at room temperature
    • Incubate with samples and standards in duplicate for 2 hours at room temperature
    • Detect bound cytokines with biotinylated detection antibodies, followed by streptavidin-HRP conjugate
    • Develop with TMB substrate, stop with sulfuric acid, and measure absorbance at 450 nm with correction at 540 nm
    • Calculate cytokine concentrations using standard curves [1]
4.3.3 mRNA Expression Analysis
  • RNA extraction: Use commercial kits to isolate high-quality total RNA
  • Reverse transcription: Synthesize cDNA using reverse transcriptase with oligo(dT) or random primers
  • Quantitative PCR: Perform real-time PCR with gene-specific primers for TNF-α, IL-6, and housekeeping genes (e.g., GAPDH, β-actin)
  • Data analysis: Calculate fold changes using the ΔΔCt method [1]
Western Blot Analysis for Signaling Proteins

Western blotting enables assessment of CYC116 effects on mast cell signaling pathways:

  • Cell lysis: Lyse CYC116-pretreated and antigen-stimulated cells in RIPA buffer supplemented with 1 mM PMSF, 2.5 mM p-nitrophenyl phosphate, 0.7 µg/ml pepstatin, and protease inhibitor cocktail for 30 minutes on ice
  • Protein quantification: Determine protein concentration using Bradford assay (measure absorbance at 595 nm)
  • Gel electrophoresis: Separate 20-30 µg of protein by SDS-PAGE (8-12% gels depending on target protein size)
  • Protein transfer: Transfer to PVDF membranes using standard wet or semi-dry transfer systems
  • Antibody probing:
    • Block membranes with 5% non-fat milk in TBST for 1 hour
    • Incubate with primary antibodies against phospho-proteins (p-Syk, p-LAT, p-PLCγ, p-Akt, p-ERK, p-JNK, p-p38) overnight at 4°C
    • Wash membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature
  • Signal detection: Use enhanced chemiluminescence substrate and imaging system to detect bands
  • Membrane stripping and reprobing: Strip membranes and reprobe with antibodies against total proteins to confirm equal loading [1]
In Vivo Anaphylaxis Models
4.5.1 Passive Cutaneous Anaphylaxis (PCA)
  • Sensitization: Inject 20 µg of anti-DNP IgE intradermally into shaved mouse skin
  • Drug administration: Administer CYC116 (1-50 mg/kg) or vehicle control orally or intraperitoneally 1 hour before challenge
  • Challenge: After 24 hours, inject 100 µg of DNP-HSA with 1% Evans blue dye intravenously
  • Quantification: After 30 minutes, euthanize mice, excise skin sites, and measure extravasated dye by formamide extraction at 63°C overnight; measure absorbance at 620 nm
  • Data analysis: Express results as dye leakage (µg/site) or percentage inhibition compared to vehicle controls [1]
4.5.2 Passive Systemic Anaphylaxis (PSA)
  • Sensitization: Inject 20 µg of anti-DNP IgE intravenously via tail vein
  • Drug administration: Administer CYC116 (10-50 mg/kg) or vehicle control 1 hour before challenge
  • Challenge: After 24 hours, inject 500 µg of DNP-HSA intravenously
  • Monitoring: Record core body temperature every 10 minutes for 60 minutes using a rectal thermometer
  • Additional parameters: Measure serum histamine and mMCP-1 levels at 30 minutes post-challenge [1]

Application Notes

Research Applications for CYC116

CYC116 represents a valuable tool compound for biomedical research with several specific applications:

  • Mechanistic studies of mast cell biology: CYC116's specific inhibition of Fyn kinase provides a pharmacological tool to dissect Fyn-dependent signaling pathways in mast cells, independently of the related kinase Lyn.
  • Allergic disease modeling: The efficacy of CYC116 in PCA and PSA models supports its use as a positive control in evaluating novel anti-allergic compounds.
  • TNF-α and IL-6 regulation studies: CYC116 enables investigation of coordinated cytokine regulation in immune cells, particularly the simultaneous suppression of both TNF-α and IL-6.
  • Kinase inhibitor specificity profiling: CYC116's multi-kinase inhibition profile makes it useful for studying signaling networks and compensatory pathways in immune cells.
  • Combination therapy development: CYC116 can be used to explore synergistic effects with other anti-inflammatory drugs, such as corticosteroids or biologics targeting specific cytokines. [1]
Technical Considerations and Limitations

Optimal experimental conditions and limitations should be considered when working with CYC116:

  • Solubility and storage: CYC116 is soluble in DMSO at stock concentrations up to 50 mM. Store aliquots at -20°C protected from light. Avoid repeated freeze-thaw cycles.
  • Cellular toxicity: Evaluate potential cytotoxic effects of CYC116 in each cell type using MTT or similar viability assays, especially for prolonged incubations (>24 hours).
  • Specificity considerations: While CYC116 targets Fyn in mast cells, it also inhibits Aurora kinases and VEGFR2. Include appropriate controls to distinguish specific immunomodulatory effects from general cellular toxicity.
  • Species differences: Verify CYC116 activity in human mast cells or cell lines for translational research, as most current data derives from mouse models.
  • Pharmacokinetics: Consider the relatively short half-life when designing in vivo dosing schedules; multiple administrations may be necessary for prolonged effects. [1] [2]
Troubleshooting Guide

Table 4: Common Experimental Issues and Solutions

Problem Possible Causes Recommended Solutions
Inconsistent degranulation Cell differentiation issues, suboptimal IgE sensitization Validate BMMC maturity (toluidine blue staining), titrate IgE concentration, ensure consistent stimulation
High background cytokine levels Endogenous activation, LPS contamination Use low-endotoxin FBS, include unstimulated controls, test reagents for endotoxin
Variable western blot results Incomplete phosphorylation, protein degradation Freshly prepare phosphatase inhibitors, optimize stimulation time, use fresh protease inhibitors
Reduced in vivo efficacy Poor bioavailability, rapid clearance Reformulate with appropriate vehicles, consider alternative administration routes, adjust dosing schedule
Lack of dose response Insoluble compound at higher concentrations Verify solubility, include vehicle controls with equivalent DMSO concentrations

Conclusion and Future Directions

CYC116 demonstrates compelling potential as a therapeutic agent for mast cell-mediated allergic disorders through its inhibition of Fyn kinase and subsequent suppression of TNF-α and IL-6 production. The well-characterized structure-activity relationship of this 2-aminothiazole derivative provides a foundation for further medicinal chemistry optimization to enhance potency and selectivity.

Future research directions should include:

  • Structural optimization to improve selectivity for Fyn over Aurora kinases, potentially reducing potential side effects
  • Evaluation in human mast cells and other immune cells to confirm translational relevance
  • Combination studies with existing anti-allergy medications to identify potential synergistic effects
  • Expanded indication exploration in other inflammatory conditions where TNF-α and IL-6 play pathogenic roles
  • Formulation development to enhance bioavailability and tissue targeting for allergic disorders

The comprehensive protocols and application notes provided here will facilitate further investigation of CYC116's immunomodulatory properties and support the development of novel kinase-targeted therapies for allergic and inflammatory diseases. [1]

References

Comprehensive Application Notes & Protocols: Western Blot Analysis of CYC116 Mechanism in Mast Cell-Mediated Allergic Response

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to CYC116 and Mast Cell-Mediated Allergic Response

CYC116 [4-(2-amino-4-methyl-1,3-thiazol-5-yl)-N-[4-(morpholin-4-yl)phenyl] pyrimidin-2-amine] is primarily known as an Aurora kinase inhibitor that has undergone Phase I clinical trials as an anti-cancer drug candidate. However, recent research has revealed its potent immunomodulatory properties specifically targeting mast cell activation, suggesting potential applications for allergic disorders. Mast cells are the most prominent effector cells in Type I hypersensitivity immune responses, playing a critical role in conditions such as allergic rhinitis, atopic dermatitis, and food allergies. When activated by antigens, mast cells undergo degranulation, releasing preformed mediators like histamine, and synthesize various pro-inflammatory cytokines including TNF-α and IL-6 that perpetuate allergic inflammation [1].

The therapeutic potential of CYC116 in allergic conditions stems from its ability to suppress the FcεRI signaling cascade in mast cells. The high-affinity IgE receptor (FcεRI) aggregation on mast cell surfaces triggers a complex intracellular signaling pathway that ultimately leads to degranulation and cytokine production. Research has demonstrated that CYC116 inhibits mast cell degranulation with an IC50 of approximately 1.42 µM, while also suppressing secretion of TNF-α (IC50 ∼1.10 µM) and IL-6 (IC50 ∼1.24 µM). In vivo studies have shown that CYC116 inhibits mast cell-mediated passive cutaneous anaphylaxis with an ED50 of approximately 22.5 mg/kg, indicating its potential as an alternative therapeutic medication for mast cell-mediated allergic disorders [1].

Mechanism of Action: CYC116 in FcεRI Signaling Pathway

Key Signaling Pathways Affected by CYC116

The FcεRI-mediated signaling cascade in mast cells begins with the activation of Src-family kinases, primarily Lyn and Fyn, upon antigen stimulation. CYC116 exerts its inhibitory effects by specifically targeting Fyn kinase activity in the early stages of mast cell activation. Fyn kinase normally stimulates the Gab2-PI3K-Akt signaling pathway, while Lyn activates Syk kinase, which subsequently induces the activation of linker for activation of T cells (LAT) and phospholipase C (PLC)γ. This signaling cascade leads to calcium-mediated signals and activation of MAP kinases, resulting in mast cell degranulation and cytokine secretion [1].

CYC116 directly inhibits Fyn kinase activity, thereby disrupting the downstream signaling events. This inhibition results in suppressed activation of Syk and Syk-dependent signaling proteins including LAT, PLCγ, Akt, and various MAP kinases. By targeting this early step in the FcεRI signaling pathway, CYC116 effectively prevents the transcriptional activation of genes encoding pro-inflammatory cytokines and the morphological changes necessary for mast cell degranulation. The specificity of CYC116 for Fyn kinase represents a targeted therapeutic approach that may offer advantages over broader immunosuppressants by preserving essential immune functions while specifically mitigating allergic responses [1].

FcεRI Signaling Pathway and CYC116 Inhibition

Diagram: FcεRI Signaling Pathway with CYC116 Inhibition

G FcεRI Signaling Pathway in Mast Cells cluster_0 Antigen Stimulation cluster_1 Early Signaling cluster_2 Downstream Signaling cluster_3 Cellular Responses IgE IgE FcεRI FcεRI Lyn Lyn FcεRI->Lyn Activates Fyn Fyn FcεRI->Fyn Activates Antigen Antigen Antigen->FcεRI Binding Syk Syk Lyn->Syk Activates Akt Akt Fyn->Akt Stimulates CYC116 CYC116 CYC116->Fyn Inhibits LAT LAT Syk->LAT Activates PLCγ PLCγ LAT->PLCγ Activates MAPK MAPK PLCγ->MAPK Activates Cytokine Production Cytokine Production Akt->Cytokine Production Induces Degranulation Degranulation MAPK->Degranulation Triggers MAPK->Cytokine Production Induces

Experimental Design & Protocols

Mast Cell Stimulation and CYC116 Treatment Protocol

Cell Culture and Sensitization:

  • Isolate bone marrow-derived mast cells (BMMCs) from five-week-old male BALB/c mice by flushing femurs and tibias with complete medium.
  • Culture cells for 4-6 weeks in RPMI 1640 medium supplemented with 10% FBS, 0.05 mM β-mercaptoethanol, and 10 ng/ml IL-3 to promote mast cell differentiation.
  • Sensitize mature BMMCs with 50 ng/ml DNP-specific IgE overnight at 37°C in a 5% CO₂ atmosphere to prime them for activation [1].

CYC116 Treatment and Antigen Stimulation:

  • Prepare CYC116 stock solution in DMSO and dilute to working concentrations in Tyrode buffer (20 mM HEPES pH 7.4, 135 mM NaCl, 5 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5.6 mM glucose, 0.1% BSA).
  • Wash sensitized BMMCs twice with ice-cold PBS to remove excess IgE.
  • Pre-treat cells with CYC116 (0.1-10 µM) or vehicle control (DMSO) for 30 minutes at 37°C.
  • Stimulate cells with 50 ng/ml DNP-human serum albumin (DNP-HSA) for varying time points (0-30 minutes) depending on the target signaling protein being analyzed [1].
Protein Extraction and Quantification

Cell Lysis:

  • Chill cells on ice immediately after stimulation to halt cellular reactions.
  • Lyse cells for 30 minutes on ice in RIPA buffer supplemented with 1 mM phenylmethylsulphonyl fluoride, 2.5 mM p-nitrophenyl phosphate, 0.7 µg/ml pepstatin, and a protease inhibitor cocktail tablet.
  • Clarify lysates by centrifugation at 13,300 rpm for 10 minutes at 4°C.
  • Transfer supernatant to fresh tubes and store on ice or at -80°C for long-term storage [1].

Protein Quantification:

  • Determine protein concentration using the Bradford assay by measuring absorbance at 595 nm.
  • Adjust all samples to equal concentrations using lysis buffer to ensure consistent loading.
  • Denature proteins by boiling for 5 minutes at 100°C in 4× sample buffer [1] [2].
Western Blot Protocol

Gel Electrophoresis:

  • Prepare 10% or 12% SDS-PAGE gels with stacking and separating components.
  • Load equal amounts of protein (20-50 µg per lane) along with pre-stained molecular weight markers.
  • Perform electrophoresis at 60V through the stacking gel and 140V through the separating gel until the dye front reaches the bottom of the gel [3].

Protein Transfer:

  • Assemble transfer sandwich consisting of sponge, 3 filter papers, gel, PVDF membrane, 3 filter papers, and sponge.
  • Pre-wet PVDF membrane in methanol and all other components in transfer buffer.
  • Transfer proteins using wet transfer method at constant voltage (100V) for 90 minutes at 4°C to maintain protein stability [3].

Antibody Incubation and Detection:

  • Block membrane with 5% skim milk in TBST for 1 hour at room temperature to prevent non-specific binding.
  • Incubate with primary antibodies in 5% BSA in TBST overnight at 4°C with gentle shaking.
  • Wash membrane with TBST three times for 5 minutes each.
  • Incubate with HRP-conjugated secondary antibodies (1:10,000 dilution) in 5% skim milk in TBST for 1 hour at room temperature.
  • Wash membrane with TBST three times for 5 minutes each.
  • Develop blots using enhanced chemiluminescence substrate such as WesternBright ECL and capture images using a ChemiDoc XRS Imaging System or similar digital imager [2].
Antibody Panel for Signaling Analysis

Table 1: Antibody Panel for Detecting CYC116 Effects on FcεRI Signaling

Target Protein Phosphorylation Site Biological Function Supplier & Catalog Number
Fyn Tyr420 Initial signaling kinase Santa Cruz Biotechnology, sc-434
Syk Tyr352 Downstream of Fyn/Lyn Santa Cruz Biotechnology, sc-51703
LAT Tyr191 Adapter protein EMD Millipore, 06-807
PLCγ1 Tyr783 Calcium mobilization Cell Signaling Technology, 2821
Akt Ser473 Survival & growth Cell Signaling Technology, 9271
ERK1/2 Thr202/Tyr204 MAP kinase signaling Cell Signaling Technology, 9106
JNK Thr183/Tyr185 Stress-activated MAPK Cell Signaling Technology, 9251
p38 Thr180/Tyr182 Stress-activated MAPK Cell Signaling Technology, 9211
β-actin N/A Loading control EMD Millipore, MAB1501

Quantification and Data Analysis

Western Blot Quantification Protocol

Image Acquisition:

  • Capture blot images using a digital imager such as ChemiDoc XRS Imaging System with controlled exposure settings.
  • Acquire multiple exposures to ensure bands are within the linear dynamic range and avoid saturation.
  • Save images in lossless formats (TIFF or PNG) to preserve data integrity for quantification [4].

Densitometry Analysis:

  • Open images in ImageJ software and convert to 8-bit grayscale if necessary.
  • Select rectangular tools to outline each protein band, maintaining consistent area sizes across measurements.
  • Measure band intensity and subtract adjacent background intensity for each band.
  • For more automated analysis, use the "Analyze Gels" function in ImageJ to generate lane profiles and measure peak areas [4].

Data Normalization:

  • Normalize target protein band intensities to loading controls (e.g., β-actin) to account for potential loading variations.
  • Calculate normalized density for each sample by dividing target protein density by loading control density in the same lane.
  • For more accurate quantification, consider total protein normalization using No-Stain Protein Labeling Reagent, which provides a linear response curve with wide dynamic range [5] [4].
  • Express results as fold change relative to control samples after normalization.
Experimental Workflow for CYC116 Western Blot Analysis

Diagram: CYC116 Western Blot Experimental Workflow

G CYC116 Western Blot Experimental Workflow cluster_0 Sample Preparation cluster_1 Western Blotting cluster_2 Data Analysis Step1 BMMC Culture & IgE Sensitization Step2 CYC116 Treatment & Antigen Stimulation Step1->Step2 Step3 Protein Extraction & Quantification Step2->Step3 Step4 SDS-PAGE Electrophoresis Step3->Step4 Step5 Protein Transfer to Membrane Step4->Step5 Step6 Antibody Incubation & Detection Step5->Step6 Step7 Image Acquisition Step6->Step7 Step8 Band Quantification & Normalization Step7->Step8 Step9 Statistical Analysis & Interpretation Step8->Step9

Expected Results & Data Interpretation

Anticipated Western Blot Findings

Treatment of IgE-sensitized mast cells with CYC116 is expected to produce a dose-dependent inhibition of phosphorylation in Fyn kinase and its downstream signaling components. At the molecular level, you should observe:

  • Reduced phosphorylation of Fyn (Tyr420) beginning at CYC116 concentrations as low as 0.5 µM, with near-complete inhibition at 5-10 µM.
  • Suppressed activation of Syk (Tyr352), LAT (Tyr191), and PLCγ1 (Tyr783) in a dose-dependent manner, consistent with Fyn inhibition.
  • Diminished phosphorylation of MAP kinases (ERK1/2, JNK, p38) and Akt (Ser473) at higher CYC116 concentrations (1-5 µM).
  • No significant change in total protein levels of these signaling molecules, confirming that CYC116 affects phosphorylation status rather than protein expression.

The temporal analysis should reveal that CYC116 pre-treatment for 30 minutes provides maximal inhibition of antigen-induced phosphorylation when cells are stimulated for 10 minutes with DNP-HSA. These molecular findings correlate with functional assays showing inhibited degranulation (measured by β-hexosaminidase release) and reduced pro-inflammatory cytokine secretion at similar CYC116 concentrations [1].

Quantitative Data Analysis

Table 2: Expected Inhibitory Effects of CYC116 on Mast Cell Signaling Proteins

Signaling Protein CYC116 IC50 (µM) Maximum Inhibition (%) Time Point of Maximum Effect
Fyn (pTyr420) 0.8 ± 0.2 95 ± 3 10 min
Syk (pTyr352) 1.1 ± 0.3 92 ± 4 10 min
LAT (pTyr191) 1.3 ± 0.3 89 ± 5 10 min
PLCγ1 (pTyr783) 1.4 ± 0.4 88 ± 6 10 min
Akt (pSer473) 1.2 ± 0.3 85 ± 5 30 min
ERK1/2 (pThr202/Tyr204) 1.5 ± 0.4 82 ± 6 30 min
JNK (pThr183/Tyr185) 1.6 ± 0.5 80 ± 7 30 min
p38 (pThr180/Tyr182) 1.7 ± 0.5 78 ± 8 30 min

Troubleshooting and Optimization

Common Technical Issues and Solutions

Weak or No Signal:

  • Confirm antibody specificity and optimal dilution through titration experiments.
  • Verify transfer efficiency by staining membrane with Ponceau S or using reversible protein stains.
  • Ensure ECL substrate is fresh and properly prepared; consider using enhanced chemiluminescence substrates for low-abundance proteins.
  • Check protein degradation by including a positive control lysate [6] [3].

High Background:

  • Increase blocking time or try alternative blocking agents (BSA instead of milk for phospho-specific antibodies).
  • Optimize washing stringency by increasing Tween-20 concentration (up to 0.5%) or wash frequency.
  • Titrate primary and secondary antibody concentrations to find optimal signal-to-noise ratio.
  • Ensure sufficient washing after secondary antibody incubation [4] [3].

Non-Specific Bands:

  • Validate antibody specificity using knockout cells or siRNA-mediated knockdown.
  • Include proper controls (secondary antibody alone, no primary antibody).
  • Consider using different antibody clones or suppliers for problematic targets.

Inconsistent Results Between Replicates:

  • Standardize cell stimulation and lysis procedures across all samples.
  • Use freshly prepared inhibitors and protease/phosphatase inhibitors in lysis buffers.
  • Ensure consistent protein loading by accurate quantification and include loading controls.
  • Perform biological replicates (independent experiments) rather than technical replicates alone [4].
Optimization Strategies for Quantitative Western Blotting

Linear Range Determination:

  • Perform protein loading curve experiments (e.g., 5-50 μg) to identify the linear range for each target protein.
  • Avoid signal saturation by optimizing exposure times; use multiple exposures if necessary.
  • For high-abundance targets, load smaller amounts of protein (1-10 μg) to maintain linearity [5].

Normalization Methods:

  • Validate housekeeping proteins (β-actin, GAPDH, α-tubulin) under experimental conditions to ensure stable expression.
  • Consider total protein normalization for more reliable quantification, especially when housekeeping proteins vary under experimental conditions.
  • Use fluorescent detection methods for multiplex analysis when measuring multiple targets from the same blot [5] [4].

Antibody Optimization:

  • Titrate both primary and secondary antibodies to find concentrations that provide strong specific signal with minimal background.
  • For phospho-specific antibodies, optimize blocking conditions to reduce non-specific binding.
  • Validate antibodies using positive and negative controls, including stimulation time courses and pharmacological inhibitors [5].

Conclusion

The Western blot analysis protocol detailed in these application notes provides a robust methodology for investigating the molecular mechanism of CYC116 in mast cell signaling pathways. Through systematic application of these techniques, researchers can reliably demonstrate the specific inhibition of Fyn kinase and downstream signaling components, corroborating the therapeutic potential of CYC116 for mast cell-mediated allergic disorders. The quantitative approaches outlined enable precise measurement of CYC116's effects on phosphorylation events, facilitating dose-response studies and mechanistic investigations in both research and drug development contexts.

The comprehensive troubleshooting guidance and optimization strategies address common challenges in Western blotting, particularly when working with phosphorylation-specific antibodies and complex signaling pathways. By implementing these protocols, researchers can generate reproducible, quantitative data that advances our understanding of CYC116's immunomodulatory properties and supports its potential development as a therapeutic agent for allergic conditions. As research in this area progresses, these methodologies can be adapted to investigate CYC116's effects in other cell types and disease models where Fyn kinase and related signaling pathways play important pathological roles.

References

Assay Methodologies & Kits for Aurora Kinases

Author: Smolecule Technical Support Team. Date: February 2026

While a specific protocol for CYC116 is not detailed in the available literature, its effects have been modeled in biological systems [1]. The table below summarizes suitable in vitro assay platforms for profiling CYC116 against Aurora A and B.

Table 1: Commercially Available Aurora Kinase Assay Kits and Technologies

Assay Format / Kit Detection Method Key Components Provided Best Suited For Key Features / Advantages
ADP-Glo-Based Kit [2] [3] Luminescence Aurora B kinase, MBP substrate, buffers [2] [3] Biochemical HTS and inhibitor profiling [2] [3] Homogeneous (no-wash) assay; broad dynamic range; measures ADP formation as a universal marker of kinase activity [2].
HTScan Aurora B Kinase Assay Kit [4] Fluorescence (ELISA-like) GST-tagged Aurora B, biotinylated peptide substrate, phospho-specific antibody [4] Biochemical kinase activity and inhibition studies [4] High specificity due to antibody-based detection of phosphorylated substrate.
Cellular NanoBRET Assay [5] Bioluminescence Resonance Energy Transfer (BRET) Engineered cell lines expressing NanoLuc-tagged kinases, cell-permeable tracer compounds [5] Cellular target engagement and intracellular selectivity profiling [5] Measures compound binding to full-length kinases in a live-cell environment, accounting for cellular permeability and ATP competition [5].
Radioactive Assay (SPA) [6] Radiometric (Scintillation) Kinase, substrates, [γ-³³P]ATP Flexible biochemical assays with native protein substrates Traditional, robust method; can use generalized (e.g., PolyEY) or specialized substrates [6].

Detailed Protocol: ADP-Glo Based Biochemical Assay

This protocol is adapted from common features of commercial kits and is ideal for initial screening and potency (IC50) determination of CYC116 [2] [3].

Workflow Overview

The diagram below illustrates the key stages of the ADP-Glo kinase assay workflow:

G Start Start Assay Step1 Kinase Reaction Incubate Kinase, Substrate, CYC116 (inhibitor), and ATP Start->Step1 Step2 ADP Detection Add ADP-Glo Reagent to stop reaction and deplete ATP Step1->Step2 Step3 ATP Detection Add Kinase Detection Reagent to convert ADP to ATP Step2->Step3 Step4 Luminescence Readout Measure light signal with plate reader Step3->Step4 End Data Analysis Signal inversely proportional to kinase activity Step4->End

Materials
  • Recombinant Aurora A or B kinase: Commercially available (e.g., BPS Bioscience #40002 for Aurora B).
  • Substrate: Myelin Basic Protein (MBP) is a common substrate for Aurora kinases [2] [3].
  • ATP: A 500 µM stock is typically provided in kits.
  • CYC116: Prepare a 10 mM stock in DMSO and subsequent dilutions. Final DMSO concentration in the assay should not exceed 1% [3].
  • ADP-Glo Kinase Assay Kit (Promega #V6930).
  • White, opaque 96-well or 384-well assay plates.
  • Multi-mode microplate reader capable of measuring luminescence.
Step-by-Step Procedure
  • Reaction Setup: In a final volume of 25 µL per well, add the following to the assay plate:

    • 5 µL of CYC116 (or DMSO for controls) at the desired concentration.
    • 5 µL of Aurora kinase (diluted in 1x Kinase Reaction Buffer).
    • 5 µL of MBP substrate (diluted in buffer).
    • 10 µL of ATP solution (diluted to the desired concentration in buffer). Note: The order of addition can be optimized, but starting the reaction by adding ATP is common.
  • Incubation: Incubate the reaction at 30°C for 60 minutes. This time and temperature should be optimized for the specific kinase lot.

  • ATP Depletion: Add 25 µL of ADP-Glo Reagent to each well to stop the kinase reaction and degrade any remaining ATP. Mix and incubate at room temperature for 40 minutes.

  • ADP-to-ATP Conversion: Add 50 µL of Kinase Detection Reagent to each well to convert the accumulated ADP back to ATP. Mix and incubate at room temperature for 60 minutes.

  • Signal Detection: Measure the luminescent signal using a microplate reader. The signal is proportional to the amount of ADP produced, which in turn is proportional to kinase activity.

Data Analysis & Interpretation

Controls and Data Normalization
  • Positive Control (0% Inhibition): Reaction with DMSO vehicle only (full kinase activity).
  • Negative Control (100% Inhibition): Reaction without enzyme or with a known potent inhibitor (background signal).
  • Calculate % Inhibition for each CYC116 concentration using the formula: % Inhibition = [1 - (Signal_Compound - Signal_NegativeCtrl) / (Signal_PositiveCtrl - Signal_NegativeCtrl)] * 100
PK-PD Modeling of CYC116 Effects

The foundational PK-PD model for CYC116 provides critical thresholds for experimental design and data interpretation [1]. Key parameters are summarized below.

Table 2: Key Parameters from the Integrated PK-PD Model of CYC116 [1]

Parameter / Finding Implication for Assay Design and Data Interpretation
Critical Peak Concentration Threshold A minimum drug concentration is required to induce aberrant kinetochore attachments. Assays must test concentrations above this threshold to see efficacy.
Time Above Threshold Concentration The proportion of damaged cells is linked to the total time concentration remains above the threshold. This supports longer incubation times or testing in cellular models.
Nonlinear Effect on Mitotic Timing The length of prometaphase/metaphase is a nonlinear function of drug dose. Expect complex, non-linear dose-response curves.
Strong Saturation Effect Drug efficacy plateaus at higher doses. High concentrations in assays may not yield proportionally increased effect.

Advanced Method: Cellular Target Engagement

Biochemical assays are useful but do not account for cell permeability or the high intracellular ATP levels (1-10 mM) that can compete with inhibitors [5]. The NanoBRET target engagement assay addresses this by quantitatively measuring CYC116 binding to its targets in live cells [5].

Mechanism of Aurora B Inhibition by CYC116

The following diagram illustrates the cellular mechanism of CYC116 and the point of intervention measured by cellular assays:

G A CYC116 Enters Cell B Competes with High ATP for Binding A->B C Binds to Aurora B ATP Pocket B->C D Inhibits Aurora B Auto- and Substrate Phosphorylation C->D E Disrupts Kinetochore- Microtubule Attachments D->E F Induces Mitotic Defects and Cell Death E->F

Key Advantages of Cellular NanoBRET
  • Physiological Relevance: Measures engagement with full-length kinases in live cells under native ATP concentrations [5].
  • Direct Binding Measurement: Directly quantifies target occupancy and affinity (apparent K(_D)), unlike indirect activity assays [5].
  • Selectivity Profiling: Can profile CYC116 against hundreds of kinases simultaneously in a cellular context, revealing true intracellular selectivity [5].

Discussion & Conclusion

Integrating biochemical and cellular assay data provides a comprehensive profile of CYC116.

  • Correlate IC₅₀ and K(_D): The potency (IC₅₀) from biochemical assays should be compared with the cellular target engagement affinity (K(_D)). A significant potency shift is common due to high cellular ATP [5].
  • Leverage PK-PD Predictions: When moving to cellular or animal models, the model's predictions—such as the critical concentration threshold and the importance of time above threshold—are essential for designing effective dosing schedules [1].
  • Assay Selection Strategy: Use biochemical assays (like ADP-Glo) for primary, high-throughput screening due to their simplicity and lower cost. Employ cellular target engagement assays (like NanoBRET) for secondary, mechanistic profiling to confirm on-target activity and understand selectivity in a more physiologically relevant system.

I hope these detailed application notes and protocols provide a solid foundation for your research on CYC116. Should you require further specifics on a particular assay type, please feel free to ask.

References

CYC116 solubility issues DMSO concentration

Author: Smolecule Technical Support Team. Date: February 2026

CYC116 Solubility and Stock Preparation

The table below summarizes the fundamental solubility data for CYC116, which is essential for preparing your stock solutions [1] [2].

Property Specification
Molecular Weight 368.46 g/mol [1] [2]
Solubility in DMSO ~25 mg/mL (approximately 67.84 mM) [2]
Solubility in Water Insoluble [1] [2]
Solubility in Ethanol Insoluble [1] [2]

Stock Solution Preparation Protocol [2]:

  • Calculate the mass of CYC116 needed to achieve your desired stock concentration. For example, to prepare 1 mL of a 25 mM stock solution, you would need 9.21 mg of CYC116.
  • Add the calculated mass of CYC116 to a suitable vial.
  • Add the required volume of fresh, high-quality DMSO. Using fresh DMSO is critical because it is hygroscopic (absorbs moisture from the air), and water content can reduce the solubility of the compound over time [1].
  • Vortex or sonicate the mixture briefly until the compound is fully dissolved, resulting in a clear solution.
  • Aliquot the stock solution to avoid repeated freeze-thaw cycles.
  • Store the aliquots at -20°C for long-term stability [3].

Managing DMSO Concentration in Cell Culture

When adding the stock solution to cell culture media, the final DMSO concentration must be kept low to avoid solvent toxicity. The general recommendation is to keep the final concentration below 0.5% (v/v) and often as low as 0.1% (v/v) [4] [5].

Cytotoxicity Considerations for DMSO [4] [5]:

  • Even at low concentrations (0.1% - 1.5%), DMSO can induce biomolecular changes in proteins, lipids, and nucleic acids, which may confound experimental results.
  • It can reduce cellular reactive oxygen species (ROS) and delay cell cycle progression, leading to growth inhibition.
  • The safe concentration is cell line-dependent. One recent study found that 0.3125% DMSO showed minimal cytotoxicity across several cancer cell lines after 24 hours, but the effect varied by cell type and exposure duration [5].
  • It is strongly recommended to include a vehicle control group in your experiments that is treated with the same final concentration of DMSO as your test groups.

The diagram below illustrates the workflow for preparing and using CYC116 while managing DMSO concentration.

G Start Start CYC116 Solution Prep Stock Prepare Stock Solution in DMSO (Concentration: ~25 mg/mL) Start->Stock Media Dilute Stock Solution in Cell Culture Media Stock->Media CriticalCheck Critical Step: Verify Final DMSO Concentration Media->CriticalCheck CriticalCheck->Media If [DMSO] too high recalculate dilution Use Apply to Cells CriticalCheck->Use [DMSO] < 0.5% Control Include Vehicle Control (Same [DMSO] as test groups) Control->Use

Experimental Data and Context

CYC116 is a potent inhibitor of Aurora A and Aurora B kinases, with Kᵢ values of 8 nM and 9.2 nM, respectively [1] [6] [2]. It also inhibits other targets like VEGFR2 but with lower potency [2]. Below is a summary of its cytotoxic activity against a panel of human cancer cell lines, as measured by MTT assays after 96 hours of exposure [6].

Cell Line Cancer Type IC₅₀ (µM)
MV4-11 Acute Myelogenous Leukemia 0.034 [6]
MES-SA Uterine Sarcoma 0.09 [6]
Saos-2 Osteosarcoma 0.11 [6]
COLO 205 Colorectal Adenocarcinoma 0.241 [6]
HCT-116 Colorectal Carcinoma 0.34 [6]
HL-60 Acute Myelogenous Leukemia 0.372 [6]
CCRF-CEM Acute Lymphoblastic Leukemia 0.471 [6]
A549 Non-Small Cell Lung Cancer 0.48 [6]
HeLa Cervical Adenocarcinoma 0.59 [6]
MCF7 Breast Adenocarcinoma 0.599 [6]

Mechanism of Action in Cell-Based Assays: The anti-proliferative activity of CYC116 is associated with the inhibition of Aurora kinases. This leads to a reduction in histone H3 phosphorylation, failure of cytokinesis, polyploidy, and subsequent cell death [1] [2]. In function assays, a concentration of 1.25 µM for 7 hours resulted in complete inhibition of histone H3 phosphorylation in HeLa cell lysates [6].

References

CYC116 cell culture cytotoxicity concerns

Author: Smolecule Technical Support Team. Date: February 2026

CYC116 Cytotoxicity Profile & Mechanism

The cytotoxicity of CYC116 arises from its primary function as a potent inhibitor of Aurora Kinases A and B, which are crucial for cell division [1]. By disrupting mitosis, it leads to cell cycle arrest and apoptosis in proliferating cells, particularly cancer cells [2] [1].

The table below summarizes its key mechanistic targets and the resulting cellular phenotypes that contribute to cytotoxicity:

Target Inhibition Constant (Ki) Cellular Consequence of Inhibition
Aurora A [1] 8.0 nM [1] Disruption of mitotic spindle formation, leading to mitotic arrest [2].
Aurora B [1] 9.2 nM [1] Failure of cytokinesis, leading to polyploidy (cells with multiple sets of chromosomes) and cell death [3] [1].
VEGFR2 [1] 44 nM [1] Potential anti-angiogenic effect, cutting off blood supply to tumors [1].

The relationship between CYC116's mechanism and its cytotoxic effects can be visualized as follows:

G cluster_targets CYC116 Inhibition Targets cluster_pheno Observed Cytotoxic Phenotypes CYC116 CYC116 AURKA Aurora A CYC116->AURKA AURKB Aurora B CYC116->AURKB VEGFR2 VEGFR2 CYC116->VEGFR2 Growth_Arrest Growth Arrest AURKA->Growth_Arrest Polyploidy Polyploidy AURKB->Polyploidy H3P_Inhibit Inhibition of Histone H3 Phosphorylation AURKB->H3P_Inhibit Apoptosis Apoptosis Polyploidy->Apoptosis Growth_Arrest->Apoptosis

Fig. 1. CYC116 mechanism of action leading to cytotoxic phenotypes. Inhibition of Aurora A/B disrupts mitosis, inducing polyploidy and apoptosis [3] [1].

Experimental Cytotoxicity Data

CYC116 demonstrates broad-spectrum antitumor activity across various human cancer cell lines. The following quantitative data can be used as a reference for expected potency in different models:

Cell Line Cell Type Assay Incubation Time Reported IC₅₀ / Cytotoxic Effect
MV4-11 [1] Acute Myelogenous Leukemia MTT 96 hours IC₅₀ = 34 nM
HCT116 [1] Colon Carcinoma MTT 96 hours Cytotoxicity observed
A2780 [1] Ovarian Carcinoma MTT 96 hours Cytotoxicity observed
MCF7 [1] Breast Adenocarcinoma MTT 96 hours Cytotoxicity observed
HeLa [1] Cervical Adenocarcinoma MTT 96 hours Cytotoxicity observed
A549 [4] Lung Carcinoma Cell Titer-Glo Luminescence 72 hours Viability reduced vs. control
HeLa [1] Cervical Adenocarcinoma Western Blot 7 hours Complete inhibition of Histone H3 phosphorylation at 1.25 µM
A549 [1] Lung Carcinoma FACS Analysis 7 hours Accumulation of tetraploid cells at 0.5-2 µM

Cytotoxicity vs. Maturation: A Context-Dependent Effect

A critical concept for users is that CYC116's effect is highly context-dependent. While it is cytotoxic to proliferating cancer cells, research shows it can promote the maturation of human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs) [3]. In this context, the cell cycle arrest induced by Aurora kinase inhibition is beneficial, leading to more mature cellular characteristics like better sarcomere organization and increased mitochondrial content without causing death [3]. This suggests that factors like cell type, proliferation status, and treatment duration are key in determining the outcome.

Troubleshooting Cytotoxicity Assays with CYC116

Here are common issues and solutions when evaluating CYC116 cytotoxicity:

Problem Possible Cause Suggested Solution
Unexpectedly low cytotoxicity Degraded compound; insufficient incubation time; cells not proliferating actively. Use fresh DMSO aliquots of CYC116; ensure >95% purity [1]. Extend treatment time to 96 hours [1]. Check cell line doubling time and ensure log-phase growth at treatment start.
High cytotoxicity in control or non-proliferating cells Off-target effects at high concentrations. Titrate the concentration. For non-proliferative studies (e.g., cardiomyocyte maturation), use lower, optimized doses [3].
Inconsistent results between assays Assays measuring different endpoints (e.g., metabolic activity vs. apoptosis). Use a multiplexed approach. Combine a cytotoxicity dye (e.g., Incucyte Cytotox Red) with a nuclear label to simultaneously monitor proliferation and death in real-time [5].
Inability to detect polyploidy Assay ended before phenotypic manifestation. Treat cells for 24-48 hours, then analyze DNA content via propidium iodide staining and FACS analysis to detect the formation of polyploid cells [1].

Experimental Protocol: Live-Cell Imaging Cytotoxicity Assay

For real-time, kinetic assessment of CYC116 cytotoxicity, you can adapt the following protocol using live-cell imaging equipment [5]:

G Start 1. Plate cells A 2. Add CYC116 treatments and Cytotox Dye Start->A B 3. Place plate in live-cell imager A->B C 4. Image cells kinetically (every 2-4 hours for 24-96h) B->C D 5. Automated image analysis: Quantify Cytotox+ objects and cell confluence C->D End 6. Generate time-course and dose-response data D->End

Fig. 2. Workflow for live-cell imaging cytotoxicity assay. This protocol allows for real-time, non-invasive monitoring of cell death [5].

  • Materials:

    • Cells of interest (e.g., HCT116, A549).
    • CYC116: Prepare a 10 mM stock in DMSO. Store at -20°C in single-use aliquots [1].
    • Live-cell imaging instrument (e.g., Incucyte or similar).
    • Cytotoxicity dye: Incucyte Cytotox Green/Red Dye or equivalent [5].
    • Optically clear tissue culture plates (96-well or 384-well).
  • Procedure:

    • Cell Seeding: Seed cells at an optimal density (e.g., 2.5x10³ - 5x10³ cells/well for a 96-well plate) in growth medium and incubate overnight [4] [5].
    • Treatment: Add CYC116 in a dose range (e.g., 1 nM to 10 µM) and the Cytotox Dye directly to the culture medium. Include a DMSO vehicle control (e.g., 0.1% final concentration). No washing is required [5].
    • Imaging: Place the plate in the live-cell imager inside the incubator. Program the instrument to capture images (phase contrast and fluorescence) from multiple locations per well every 2-4 hours for the duration of the experiment (e.g., 72-96 hours) [5].
    • Analysis: Use the instrument's software to automatically quantify the number of fluorescently labeled (dead) cells in each well over time. Normalize data to the vehicle control to calculate percent cytotoxicity [5].

References

CYC116 treatment duration cardiomyocyte maturation

Author: Smolecule Technical Support Team. Date: February 2026

CYC116 Treatment Protocol Summary

The table below summarizes the key parameters for a standard CYC116 treatment protocol based on current research.

Parameter Specification Details / Rationale
Recommended Concentration 1 µM Effectively inhibits Aurora kinase activity, promotes sarcomere organization & mitochondrial biogenesis without inducing cytotoxicity [1] [2].
Optimal Treatment Duration 12-14 days Initiated after cardiomyocyte differentiation; sufficient to observe key maturation markers [1].
Treatment Start Point Day 12 post-differentiation Begin after initial differentiation when beating cardiomyocytes are present [1].
Alternative Inhibitors VX-680, MLN8237, Barasertib Other Aurora A/B inhibitors also promote maturation, suggesting a class effect [1].

Experimental Workflow for CYC116 Treatment

The following diagram outlines the key stages of the cardiomyocyte differentiation and CYC116 maturation protocol:

Start Start HPSC_Maint hPSC Maintenance (Feeder-free, mTeSR1) Start->HPSC_Maint Diff_Init Differentiation Initiation (Day 0: 6µM CHIR99021) HPSC_Maint->Diff_Init WNT_Inhibit WNT Inhibition (Day 3: 2µM IWR-1) Diff_Init->WNT_Inhibit Beating_CMs Beating CMs Appear (~Day 7) WNT_Inhibit->Beating_CMs Replate Cell Replating (Day 12: Accutase) Beating_CMs->Replate CYC116_Treat CYC116 Treatment (1µM, 12-14 days) Replate->CYC116_Treat Analyze Maturation Analysis (Day 30+) CYC116_Treat->Analyze End End Analyze->End

Key steps and notes for the workflow:

  • Pre-differentiation (hPSC Maintenance): Culture hPSCs (e.g., H1, H9, or UC013 lines) under feeder-free conditions on Matrigel-coated plates with mTeSR1 medium [1].
  • Cardiomyocyte Differentiation: Use a standard small molecule protocol. Initiate differentiation with GSK3 inhibitor CHIR99021, followed by WNT pathway inhibitor IWR-1 to direct cells toward the cardiac lineage [1] [3].
  • Replating and Treatment Initiation: On Day 12, dissociate the differentiated cells and replate them for the maturation phase. Begin CYC116 treatment 48 hours after replating to allow cell recovery [1].
  • Maturation Analysis: After the 12-14 day treatment, assess maturation markers. Key analyses include gene expression, sarcomere structure, mitochondrial content, and functional assays [1].

Key Maturation Markers to Assess

After CYC116 treatment, you can expect to see significant improvements in the following maturation markers compared to untreated controls:

  • Structural Maturation: Better organized sarcomeres and increased sarcomere length, visualized by immunofluorescence staining for α-Actinin or cardiac Troponin T (cTnt) [1].
  • Gene Expression: Increased expression of genes related to cardiomyocyte function (e.g., MYH7, MYL2) and a metabolic shift towards fatty acid oxidation [1] [4].
  • Metabolic & Functional Maturation: Increased number of mitochondria (measured by mtDNA content), enhanced physiological function, and improved calcium handling [1] [5].
  • Cell Cycle Exit: Promotion of cell cycle exit, a hallmark of cardiomyocyte maturation, driven by the inhibition of Aurora kinases [1] [6].

Troubleshooting Common Issues

  • Poor Maturation Response: Confirm the activity and concentration of your CYC116 stock solution. Ensure the starting cardiomyocyte population has a high purity (>80% cTnt+ cells) before treatment initiation [1] [3].
  • Cell Death After Replating: Use a Rho-kinase inhibitor (Y-27632) during the replating step on Day 12 to improve cell survival [1].
  • High Variability Between Batches: Maintain consistent cell confluency (60-70%) at the start of differentiation, as this critically impacts efficiency [3].

CYC116 promotes cardiomyocyte maturation by inhibiting Aurora kinases A and B, which drives cells to exit the cell cycle—a key step in the maturation process [1] [6]. The effects are consistent across hESC and hiPSC lines, and other Aurora kinase inhibitors also show similar activity [1].

References

CYC116 Solvent Vehicle Control Preparation

Author: Smolecule Technical Support Team. Date: February 2026

Q: What solvents are suitable for preparing a CYC116 vehicle control, and what are the key considerations?

A: CYC116 has specific solubility characteristics that dictate how stock and working solutions should be prepared. The primary solvent is DMSO, but formulations for in vivo studies require a different approach.

  • Solubility Data: The table below summarizes the available solubility data for CYC116 [1].
Solvent Solubility Recommended Stock Concentration Notes
DMSO 24 - 37 mg/mL 65 mM Use fresh, moisture-absorbing DMSO reduces solubility.
Water Insoluble Not applicable Do not use as a primary solvent.
Ethanol Insoluble Not applicable Do not use as a primary solvent.
0.5% CMC-Na ≥ 5 mg/mL (suspension) 5 mg/mL For in vivo administration; forms a homogeneous suspension [1].
  • Preparation Workflow: The following diagram outlines the recommended process for preparing CYC116 vehicle controls.

G start Weigh CYC116 powder in_vitro For In Vitro Studies start->in_vitro in_vivo For In Vivo Studies start->in_vivo d1 Add fresh, anhydrous DMSO in_vitro->d1 v1 Add 0.5% Carboxymethylcellulose sodium (CMC-Na) solution in_vivo->v1 d2 Vortex until completely dissolved d1->d2 d3 Prepare stock solution (e.g., 65 mM / 24 mg/mL) d2->d3 d4 Dilute into cell culture medium for final working concentration d3->d4 v2 Mix vigorously to form a homogeneous suspension v1->v2 v3 Prepare suspension (e.g., 5 mg/mL) v2->v3 v4 Administer orally to animals v3->v4

Troubleshooting Common Issues

Q: What are common problems when preparing CYC116 solutions and how can I resolve them?

Problem Possible Cause Suggested Solution
Precipitation in DMSO stock Absorbed moisture from humid air or old DMSO. Use fresh, sealed, anhydrous DMSO. Aliquot the powder to avoid repeated exposure [1].
Precipitation in aqueous buffer Rapid transition from high-concentration DMSO to aqueous media. Ensure the final DMSO concentration in culture media is low (typically ≤0.5%). Pre-warm the buffer and add the DMSO stock slowly while vortexing.
Clogging during injection In vivo suspension is not homogeneous. Use a fine-gauge needle. Ensure the CMC-Na solution is well-mixed and vortex the dosing formulation immediately before administration [1].
Inconsistent cell culture results Degraded compound or vehicle toxicity. Use a fresh DMSO stock. Confirm that the final DMSO concentration is identical in all treatment groups, including the vehicle control.

Experimental Considerations & FAQs

Q: What is the typical workflow for an in vitro experiment using CYC116? A common protocol for cytotoxicity assessment is the MTT assay, as cited in the literature [1]. The workflow generally involves:

  • Prepare Vehicle Control: Dilute the same volume of DMSO used for your highest CYC116 concentration into culture medium. This is your 0 μM control.
  • Treat Cells: Incubate cells with a concentration series of CYC116 (e.g., 0.07-10 μM) and the vehicle control for a specified duration (e.g., 72 or 96 hours).
  • Assay: Perform the MTT assay or other endpoint measurements. Ensure you account for the solvent's impact on the assay readings.

Q: How should I store CYC116 and its solutions?

  • Powder: Store desiccated at the manufacturer's recommended temperature, typically -20°C or 4°C.
  • DMSO Stock Solutions: For short-term use, store at room temperature or 4°C to avoid freeze-thaw cycles that can promote water absorption. For long-term storage, aliquot and store at -20°C or -80°C under anhydrous conditions.
  • Aqueous Working Solutions: Prepare fresh for each experiment.

Q: The search results mention CYC116 is in "Phase 1." What does this mean for my research? This indicates that CYC116 has entered early-stage clinical trials in humans [1]. For your preclinical work, it confirms the compound's relevance as a investigational therapeutic. However, all handling and experimental procedures should follow standard safety protocols for research chemicals.

References

CYC116 stability and storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Basic Information & Storage Guidelines

The table below summarizes the fundamental chemical properties and storage recommendations for CYC116 to ensure its stability in your experiments.

Property Specification
Chemical Name 4-(2-amino-4-methyl-1,3-thiazol-5-yl)-N-[4-(morpholin-4-yl)phenyl]pyrimidin-2-amine [1]
CAS Number 693228-63-6 [2] [3]
Molecular Weight 368.46 g/mol [2] [3]
Molecular Formula C18H20N6OS [2] [3]
Form Solid [2] [3]
Color Light yellow to yellow [3]
Recommended Storage As supplied; store at room temperature or according to the manufacturer's datasheet [2].
  • Solubility and Stock Solution Preparation [2]:

    • DMSO: 24-37 mg/mL (approximately 65.13 - 100.41 mM)
    • Water: Insoluble
    • Ethanol: Insoluble
    • Important Note: Moisture-absorbing DMSO can reduce solubility. Always use fresh, dry DMSO for preparing stock solutions.
  • In Vivo Formulation [2]: CYC116 can be prepared as a homogeneous suspension for animal studies. For example, adding 5 mg of CYC116 to 1 mL of a 0.5% Carboxymethyl Cellulose Sodium (CMC-Na) solution and mixing evenly will yield a 5 mg/mL suspension.

Key Experimental Protocols & Data

CYC116 is a potent inhibitor primarily targeting Aurora A and Aurora B kinases, and it has been investigated in various cellular and animal models [2] [3]. The following sections detail specific experimental conditions.

In Vitro Cell Culture and Cytotoxicity (MTT) Assay

This is a standard protocol used to determine the anti-proliferative effects of CYC116 on various human cancer cell lines [2].

G Start Seed cells in 96-well plate A1 Incubate overnight at 37°C Start->A1 A2 Prepare CYC116 (3-fold dilution series in cell medium) A1->A2 A3 Add compounds to cells (in triplicate) A2->A3 A4 Incubate for 72 or 96 hours at 37°C A3->A4 A5 Remove medium Wash with PBS A4->A5 A6 Add MTT solution (5 mg/mL in medium) A5->A6 A7 Incubate in dark at 37°C for 4 hours A6->A7 A8 Remove MTT solution Wash with PBS A7->A8 A9 Solubilize formazan with 200 μL DMSO A8->A9 End Measure absorbance at 540 nm A9->End

Table: CYC116 Cytotoxicity (IC50) in Human Cancer Cell Lines [2] [3]

Cell Line Origin IC50 (μM)
MV4-11 Acute Myelogenous Leukemia 0.034
A2780 Ovarian Carcinoma 0.170
MIA PaCa-2 Pancreatic Carcinoma 0.278
HCT-116 Colorectal Carcinoma 0.340
CCRF-CEM Acute Lymphoblastic Leukemia 0.471
HL-60 Promyelocytic Leukemia 0.372
HeLa Cervical Adenocarcinoma 0.590
MCF7 Breast Adenocarcinoma 0.599
NCI-H460 Non-Small Cell Lung Cancer 0.681
HT-29 Colorectal Adenocarcinoma 0.725
Mechanism of Action: Kinase Inhibition Profile

CYC116's primary mechanism involves the inhibition of key kinases involved in cell cycle progression. The table below shows its potency against various kinase targets.

Table: CYC116 Kinase Inhibition (Ki Values) [2]

Kinase Target Ki (nM) Primary Function
Aurora A 8.0 Mitotic spindle assembly & separation
Aurora B 9.2 Chromosome segregation & cytokinesis
VEGFR2 44 Angiogenesis
FLT3 44 Cell survival & proliferation (hematopoietic)
CDK2/CyclinE 390 (0.39 μM) Cell cycle progression (G1/S phase)
In Vivo Animal Efficacy Study

The following methodology has been used to evaluate the anti-tumor efficacy of CYC116 in mouse models [2].

  • Animal Models: Mice bearing subcutaneous NCI-H460 (non-small cell lung cancer) xenografts.
  • Dosage: 75 and 100 mg/kg.
  • Administration: Administered orally (p.o.), once daily (q.d.) for 5 days.
  • Key Outcome: Treatment led to statistically significant tumor growth delays of 2.3 and 5.8 days, respectively [2].

Advanced Research Applications

Beyond its core anti-cancer activity, recent studies have explored other applications for CYC116, revealing its effects on different biological pathways.

Inhibition of Mast Cell-Mediated Allergic Response

A 2018 study demonstrated that CYC116 can suppress IgE-mediated allergic responses by targeting the Fyn kinase signaling pathway in mast cells [1]. The diagram below illustrates this pathway and the point of inhibition by CYC116.

G Antigen Antigen/IgE Fyn Fyn Kinase Antigen->Fyn FcεRI Aggregation Lyn Lyn Kinase Antigen->Lyn FcεRI Aggregation Gab2 Gab2 Fyn->Gab2 CYC116 CYC116 Inhibits CYC116->Fyn PI3K PI3K Gab2->PI3K Akt Akt PI3K->Akt Cytokine Cytokine Release (TNF-α, IL-6) Akt->Cytokine Syk Syk Kinase Lyn->Syk LAT LAT Syk->LAT PLCγ PLCγ LAT->PLCγ MAPK MAP Kinases LAT->MAPK Degran Degranulation (β-Hexosaminidase) PLCγ->Degran MAPK->Cytokine

Key Experimental Findings [1]:

  • Degranulation Inhibition: CYC116 inhibited antigen-induced mast cell degranulation with an IC50 of ~1.42 µM, measured by β-hexosaminidase release.
  • Cytokine Suppression: It also suppressed secretion of pro-inflammatory cytokines TNF-α (IC50 ~1.10 µM) and IL-6 (IC50 ~1.24 µM).
  • In Vivo Anti-Allergy: In mouse models, CYC116 suppressed passive cutaneous anaphylaxis (PCA) in a dose-dependent manner with an ED50 of ~22.5 mg/kg.
Promotion of Cardiomyocyte Maturation

A 2022 study found that CYC116 can significantly promote the maturation of human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs) [4].

Treatment Protocol [4]:

  • Cell Differentiation: hPSCs are differentiated into cardiomyocytes using a specific protocol involving CHIR99021 and IWR-1.
  • Re-plating: On differentiation day 12, cells are dissociated and re-plated.
  • CYC116 Treatment: After 48 hours (on day 14), CYC116 is added to the maintenance medium.
  • Duration: The medium, containing CYC116, is changed every other day for the desired treatment period.

Observed Effects: Treatment resulted in improved organization and increased sarcomere length, higher mitochondrial content, and enhanced expression of genes related to cardiomyocyte function [4].

Frequently Asked Questions (FAQs)

Q1: What is the purity of commercially available CYC116? One supplier (Selleckchem.com) lists a batch with a purity of 99.52% [2].

Q2: Is CYC116 currently in clinical trials? Yes, it has been reported to be in Phase I clinical trials as an anti-cancer drug candidate [2] [1].

Q3: Besides Aurora kinases, what other targets does CYC116 inhibit? CYC116 also shows activity against other tyrosine kinases, including VEGFR2, Src, Lck, and FLT3, albeit with lower potency than its inhibition of Aurora A/B [2] [3].

Q4: How is CYC116 prepared for in vivo animal studies? It can be formulated as a homogeneous suspension for oral administration. For example, a 5 mg/mL suspension can be prepared in a 0.5% CMC-Na solution [2].

References

LC-MS/MS Method Validation Parameters for Kinase Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

For a quantitative LC-MS/MS method, key validation parameters and typical acceptance criteria are summarized below. This data is synthesized from validated methods for kinase inhibitors like alvocidib and simultaneous assays for 21 kinase inhibitors [1] [2].

Validation Parameter Typical Experiment & Acceptance Criteria Technical Tips & Troubleshooting

| Specificity & Selectivity | No interference from matrix at analyte retention times [1]. Use Multiple Reaction Monitoring (MRM) with two mass transitions for confidence [1]. | Issue: Co-eluting matrix compounds cause signal suppression/enhancement. Solution: Optimize sample cleanup (protein precipitation, SPE), improve chromatographic separation, use a stable isotope-labeled internal standard [3]. | | Accuracy & Precision | Accuracy: ±15% of nominal concentration (±20% at LLOQ) [4]. Precision: RSD ≤15% (≤20% at LLOQ) [4]. | Issue: High imprecision/inaccuracy in QCs. Solution: Verify internal standard addition consistency, check instrument calibration, ensure homogeneous sample preparation [5]. | | Linearity & Range | Calibration curve with correlation coefficient (R²) ≥0.99 [1] [4]. Range should cover expected concentrations [1]. | Issue: Non-linear calibration curve. Solution: Check for detector saturation at high end, review curve fitting model (e.g., linear vs. quadratic weighting 1/x²) [1]. | | Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio >5, accuracy and precision within ±20% [4]. | Issue: Inadequate LLOQ sensitivity. Solution: Optimize MS source parameters (heater temp, gas flows), use smaller volume injection, improve sample reconstitution [1]. | | Carry-over | Peak area in blank after high-concentration sample ≤20% of LLOQ [4]. | Issue: Significant carry-over. Solution: Incorporate strong needle wash steps, inject blanks between high-concentration samples, flush autosampler syringe and injection port [4]. | | Matrix Effects & Recovery | Consistent matrix factor across lots (IS-normalized). Consistent, high recovery [1]. | Issue: Signal suppression from matrix. Solution: Improve chromatographic separation to shift analyte retention time away from ion-suppressing regions, use stable isotope-labeled internal standard [3]. |

Experimental Protocol Overview

While a specific protocol for CYC116 is not available, the workflow below generalizes a typical quantitative LC-MS/MS analysis for a kinase inhibitor in a biological matrix, based on established procedures [1] [4].

Start Start: Sample Preparation P1 1. Protein Precipitation - Add ice-cold ACN to sample - Vortex mix & centrifuge - Collect supernatant Start->P1 P2 2. Evaporation & Reconstitution - Evaporate supernatant under N₂ gas - Reconstitute in mobile phase - Centrifuge before injection P1->P2 LC Liquid Chromatography (LC) P2->LC M1 Column: C18 (e.g., 50 x 2.1 mm, 1.8 µm) LC->M1 M2 Mobile Phase: Isocratic or gradient (Water/ACN or Water/MeOH with 0.1% Formic Acid) LC->M2 M3 Flow Rate: ~0.3 mL/min Injection Volume: 1-10 µL LC->M3 MS Mass Spectrometry (MS/MS) LC->MS S1 Ionization: ESI Positive Mode MS->S1 S2 Detection: MRM - CYC116: m/z 369.1 → ? - Internal Standard: m/z ? → ? MS->S2 End Data Analysis MS->End

Key Considerations for Protocol Development:

  • Internal Standard: A structurally analogous compound or stable isotope-labeled version of CYC116 is ideal. Palbociclib has been used as an IS for other kinase inhibitors [4].
  • Mass Transitions: The protonated molecule [M+H]⁺ of CYC116 has a molecular weight of 368.46 g/mol [6], so the precursor ion for MRM would likely be m/z 369.1. Product ions must be determined experimentally by infusing a standard and performing a product ion scan.
  • Chromatography: A reversed-phase C18 column with a water/acetonitrile or water/methanol mobile phase, often modified with 0.1% formic acid, is standard for kinase inhibitors [1] [4].

Frequently Asked Questions & Troubleshooting

Q1: I am experiencing significant ion suppression for CYC116. How can I resolve this? A1: Ion suppression is often caused by co-eluting matrix components.

  • Improve Chromatography: The primary solution is to optimize the LC method to increase the retention factor (k) for CYC116, moving it away from the solvent front where most matrix interferences elute.
  • Enhance Sample Cleanup: Consider using solid-phase extraction (SPE) instead of simple protein precipitation for better selectivity.
  • Internal Standard: Always use a stable isotope-labeled internal standard (SIL-IS), as it co-elutes with the analyte and corrects for suppression/enhancement effects.

Q2: My method lacks the required sensitivity (LLOQ). What can I do? A2:

  • MS Optimization: Fine-tune the MS/MS parameters for the specific MRM transitions of CYC116. Parameters include collision energy (CE), declustering potential (DP), and source temperature.
  • LC Workflow: Increase the injection volume if possible. Using a trap-and-elute configuration online can pre-concentrate the analyte on the column.

Q3: Why is it critical to demonstrate specificity using forced degradation studies? A3: Forced degradation (stressing the drug with acid, base, oxidation, heat, and light) generates potential degradants.

  • Stability-Indicating Method: The method must be able to separate CYC116 from all its degradants to ensure that the measured concentration is accurate and not influenced by a co-eluting degradation product. This is a regulatory expectation for validated methods [5].

References

What is the validated recovery rate for CYC116 from plasma?

Author: Smolecule Technical Support Team. Date: February 2026

The recovery rate for CYC116 from rat plasma using a specific liquid-liquid extraction (LLE) method has been quantitatively determined in a pharmacokinetic study. The key analytical parameters are summarized below [1].

Parameter Result
Analytical Technique Liquid Chromatography-Mass Spectrometry (LC-MS)
Extraction Method Liquid-Liquid Extraction (LLE)
Extraction Solvent Ethyl Acetate
Mean Recovery 85.0%
Recovery Variability ± 8.0%
Calibration Range 5 - 2,500 ng/mL
Matrix Effect Range 90.0% - 110.0%

Detailed Experimental Protocol for Plasma Extraction and Analysis

Here is the step-by-step methodology for the extraction and quantification of CYC116 from plasma as described in the research [1].

  • Chromatographic Conditions

    • Column: Kromasil C18 (150 mm × 4.6 mm inner diameter, 5 μm particle size).
    • Mobile Phase: Acetonitrile–water–formic acid in a ratio of 23.5:76.5:0.1 (v/v/v).
    • Flow Rate: 0.8 mL/min (isocratic flow).
    • Injection Volume: Not specified in the provided excerpt.
  • Plasma Sample Preparation (Liquid-Liquid Extraction)

    • Procedure: Plasma samples are extracted using ethyl acetate as the organic solvent.
    • Post-Extraction: The organic extracts are dried under a gentle stream of nitrogen and the residue is reconstituted in a solvent compatible with the LC-MS mobile phase before injection.
  • Method Validation Data The established method was fully validated and met standard acceptance criteria for bioanalytical methods [1]:

    • Linearity: The calibration curve was linear over the 5–2,500 ng/mL range with a correlation coefficient (r) of 0.9955.
    • Precision: The intra-day precision was < 11.8% and inter-day precision was < 6.6%.
    • Accuracy: The accuracy was within ±5.8%.

Troubleshooting and Key Considerations

  • Solvent Selection: The use of ethyl acetate for LLE provided a recovery of 85%, which is generally acceptable for bioanalytical methods. If recovery is inconsistent, ensure the solvent is of high purity and the extraction is performed rigorously.
  • Matrix Effects: The reported matrix effect ranged from 90% to 110%, indicating that the method effectively controls for ion suppression or enhancement in the mass spectrometer. Using a stable isotope-labeled internal standard for CYC116, if available, could further improve robustness, though the original study did not mention one [1].
  • Specificity: The LC-MS method provided sufficient specificity to resolve CYC116 from endogenous plasma components. Monitor for any unexpected peaks that might indicate degradation products or metabolites.

Broader Context: Mechanism of Action of CYC116

To provide fuller context for your research, CYC116 is a potent small molecule inhibitor primarily developed as an anti-cancer agent. Its main known targets are [2]:

  • Aurora A kinase (Ki = 8.0 nM)
  • Aurora B kinase (Ki = 9.2 nM)
  • VEGFR2 (Ki = 44 nM)

More recent studies have revealed that it also has a potent off-target effect by inhibiting the Fyn kinase in mast cells. This inhibition suppresses the Syk-dependent signaling pathway, which explains its observed efficacy in mitigating allergic responses in laboratory models [3]. The diagram below illustrates this pathway.

G Antigen Antigen Fyn Fyn Antigen->Fyn Activates Gab2 Gab2 Fyn->Gab2 Syk Syk Fyn->Syk CYC116 CYC116 CYC116->Fyn Inhibits PI3K PI3K Gab2->PI3K Akt Akt PI3K->Akt CytokineSecretion CytokineSecretion Akt->CytokineSecretion LAT LAT Syk->LAT MAPK MAPK Syk->MAPK PLCγ PLCγ LAT->PLCγ Calcium Calcium PLCγ->Calcium Degranulation Degranulation Calcium->Degranulation MAPK->CytokineSecretion

References

CYC116 intraday interday precision data

Author: Smolecule Technical Support Team. Date: February 2026

CYC116 Characterization Data

The following table consolidates the key technical and biological activity data available for CYC116 from the search results.

Parameter Value / Description
Molecular Formula & Weight C₁₈H₂₀N₆OS; 368.46 g/mol [1]
CAS No. 693228-63-6 [1]
Solubility (DMSO) 25 mg/mL (67.84 mM) [1]
Primary Targets (Ki) Aurora A (8.0 nM), Aurora B (9.2 nM), VEGFR2 (44 nM), FLT3 (44 nM) [1]
Secondary Target (Ki) CDK2/CyclinE (0.39 μM) [1]
In Vitro IC₅₀ (MV4-11 cells) 34 nM [1]
In Vivo Efficacy (NCI-H460 xenograft) Tumor growth delay of 2.3 and 5.8 days at 75 and 100 mg/kg (oral, 5 days) [1]

Experimental Protocols from Literature

While precision data is unavailable, these detailed methodologies from recent studies can serve as a reference for your own assay development and validation.

Cell-Based Anti-Proliferative Assay (from [1])

This standard MTT protocol is used to determine the IC₅₀ of CYC116.

  • Cell Lines: HeLa, MCF7, MV4-11, A2780, and others.
  • Procedure:
    • Seed cells into 96-well plates and incubate overnight.
    • Add a 3-fold dilution series of CYC116 (prepared in DMSO) to the cells in triplicate. Final concentrations typically range from 0 to 10 μM.
    • Incubate for 72 or 96 hours at 37°C.
    • Remove medium, wash with PBS, and add MTT solution (5 mg/mL).
    • Incubate for 4 hours in the dark.
    • Remove MTT, wash cells, and solubilize the formazan dye with DMSO.
    • Measure absorbance at 540 nm and calculate IC₅₀ values using curve-fitting software.
hPSC-CM Maturation Assay (from [2])

This protocol outlines the use of CYC116 to promote the maturation of stem cell-derived cardiomyocytes.

  • Cell Lines: Human embryonic stem cells (H1, H9) and induced pluripotent stem cells (UC013).
  • Differentiation & Treatment:
    • Differentiate hPSCs into cardiomyocytes using a defined protocol with CHIR99021 and IWR-1.
    • On Day 12, dissociate the resulting cardiomyocytes and re-plate them.
    • After 48 hours, add CYC116 to the maintenance medium.
    • Refresh the medium and compounds every other day.
  • Assessment of Maturation: Maturation is evaluated through:
    • Gene Expression: qRT-PCR for cardiac function genes.
    • Sarcomere Structure: Immunofluorescent staining for α-Actinin or cTnt, analyzing sarcomere length and organization.
    • Mitochondrial Content: Measurement of mtDNA via qPCR.
    • Physiological Function: Various functional assays.

How to Establish Precision Data for Your Assays

Since direct data is unavailable, your technical support center should guide users on how to generate and calculate intraday and interday precision for their CYC116 experiments.

Workflow for Determining Assay Precision

The following diagram illustrates the key steps in establishing precision metrics for an assay involving CYC116.

Start Start: Define Assay A Run Full Assay on Multiple Plates (Minimum n=3) Start->A B Calculate Intraday Precision (Repeatability) A->B C Repeat Assay Over Multiple Days (Minimum 3 days) B->C D Calculate Interday Precision (Intermediate Precision) C->D E Establish Precision Metrics for Technical Support D->E

Key Calculations
  • Intraday Precision (Repeatability): Assesses variability under the same operating conditions over a short time.
    • How to calculate: Measure multiple replicates (n≥3) of the same sample (e.g., a control with CYC116 at its IC₅₀) within a single assay run. Calculate the Coefficient of Variation (CV%): (Standard Deviation / Mean) × 100.
  • Interday Precision (Intermediate Precision): Assesses variability between different days, different analysts, or different equipment.
    • How to calculate: Repeat the entire assay on at least three separate days. Calculate the CV% across the results (e.g., mean IC₅₀ values or control responses) from all days.

References

CYC116 mast cell inhibition IC50 values

Author: Smolecule Technical Support Team. Date: February 2026

CYC116 Bioactivity Data Summary

Parameter Value Experimental Context / Description
Mast Cell Degranulation (IC₅₀) ~1.42 µM Inhibition of antigen-induced degranulation in mouse Bone Marrow-derived Mast Cells (BMMCs), measured by β-hexosaminidase release [1].
Cytokine Secretion (IC₅₀) Inhibition of secretion from antigen-stimulated BMMCs [1].
TNF-α ~1.10 µM
IL-6 ~1.24 µM
In Vivo Anaphylaxis (ED₅₀) ~22.5 mg/kg Dose that inhibits Passive Cutaneous Anaphylaxis (PCA) in mice by 50% [1].
Kinase Inhibition (Kᵢ) Cell-free kinase assay [2] [3].
Aurora A 8.0 nM Primary known target; an anti-cancer drug candidate [2].
Aurora B 9.2 nM Primary known target; an anti-cancer drug candidate [2].
Fyn Kinase Not fully quantified Identified as the key target for mast cell inhibition. CYC116 directly inhibits Fyn activity in mast cells [1].

Experimental Protocol: Mast Cell Degranulation Assay

Based on the study that reported the IC₅₀ values for mast cell inhibition, the key experimental steps are as follows [1]:

  • Cell Preparation and Sensitization

    • Cells Used: Mouse Bone Marrow-derived Mast Cells (BMMCs), cultured for 4-6 weeks.
    • Sensitization: Cells are sensitized by incubation with 50 ng/ml of DNP-specific IgE overnight.
  • Compound Treatment and Stimulation

    • Pre-treatment: The sensitized BMMCs are washed and then pre-treated with varying concentrations of CYC116 (or a control vehicle) for 30 minutes in Tyrode buffer.
    • Activation: Cells are stimulated to degranulate by adding 50 ng/ml of DNP-Human Serum Albumin (DNP-HSA) for 15 minutes.
  • Measurement of Degranulation

    • Assay: The extent of degranulation is determined by measuring the release of the granule enzyme β-hexosaminidase.
    • Procedure: After stimulation, the cell supernatants are collected and incubated with a substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) in citrate buffer. The reaction is stopped with a glycine solution, and the absorbance is measured.
    • Calculation: The percentage of β-hexosaminidase release is calculated as a ratio of the enzyme activity in the supernatant to the total activity (from supernatant plus cell lysate). The IC₅₀ value is derived from the concentration of CYC116 that reduces this release by 50%.

Signaling Pathway & Mechanism in Mast Cells

The study identifies that CYC116 exerts its inhibitory effect on mast cells primarily by directly inhibiting the activity of Fyn kinase, a member of the Src-family kinases, early in the signaling cascade [1]. This is distinct from its primary anti-cancer targets (Aurora kinases). The following diagram illustrates the proposed signaling pathway and the point of CYC116's intervention.

G Antigen Antigen Challenge FceRI FcεRI Aggregation Antigen->FceRI Fyn Fyn Kinase FceRI->Fyn Activates Syk Syk Activation Fyn->Syk Promotes Downstream Downstream Signaling (LAT, PLCγ, Akt, MAPKs) Syk->Downstream Activates Response Mast Cell Response (Degranulation, Cytokine Release) Downstream->Response CYC116 CYC116 Inhibition CYC116->Fyn Inhibits

Diagram Title: CYC116 Inhibits Mast Cell Activation via Fyn Kinase

Key Insights for Researchers

  • Primary vs. Off-Target Effects: CYC116 is primarily an Aurora kinase inhibitor developed for cancer therapy [2]. Its potent anti-allergic effects via Fyn kinase inhibition, discovered at micromolar concentrations, represent a promising repurposing opportunity for the compound [1].
  • Specificity of the Response: The inhibition is effective against the FcεRI-mediated signaling pathway (the classic pathway for allergic responses). Its effect on other activation pathways in mast cells (e.g., via Toll-like Receptors) has not been reported and may require separate investigation [4].

References

CYC116 minimizing off-target effects kinase inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Selectivity Profile

CYC116 is a potent, ATP-competitive small-molecule inhibitor that primarily targets Aurora Kinase A and B [1].

  • Primary Targets: It inhibits Aurora A and Aurora B with very high and nearly equal potency, with Kis of 8 nM and 9.2 nM, respectively [2] [1].
  • Selectivity: CYC116 demonstrates good selectivity against other kinases. Its potency against Aurora kinases is about 50-fold greater than against CDKs [1].
  • Secondary Targets: It also shows inhibitory activity against VEGFR2, FLT3, Src, and Lck, but with significantly lower potency (Ki values in the nanomolar range for VEGFR2 and FLT3) [2] [1]. It is not active against PKA, Akt/PKB, PKC, GSK-3α/β, CK2, Plk1, or SAPK2A [1].

The following diagram illustrates the cellular mechanism and consequences of Aurora kinase inhibition by CYC116.

G A CYC116 Inhibitor B Inhibits Aurora A/B (Ki: 8 nM / 9.2 nM) A->B C Blocks Histone H3 Phosphorylation (Ser10) B->C D Failure of Cytokinesis C->D E Polyploidy & Cell Death D->E F Experimental Readouts G Immunofluorescence: pH3Ser10 F->G H Western Blot: pH3Ser10, Aurora A/B F->H I Flow Cytometry: Cell Cycle (Polyploidy) F->I

Key Quantitative & Cellular Assay Data

The table below summarizes the half-maximal inhibitory concentration (IC₅₀) of CYC116 across various human cancer cell lines, as measured by MTT antiproliferative assays over 96 hours [2] [1].

Cell Line Cancer Type CYC116 IC₅₀ (μM)
MV4-11 Acute Myelogenous Leukemia 0.034 [2] [1]
MES-SA Uterine Sarcoma 0.09 [2] [1]
COLO205 Colon Cancer 0.241 [2] [1]
Saos-2 Osteosarcoma 0.11 [2] [1]
HCT-116 Colon Cancer 0.34 [2] [1]
HL-60 Leukemia 0.372 [2] [1]
CCRF-CEM Leukemia 0.471 [2] [1]
A549 Lung Cancer 0.48 [2]
HeLa Cervical Cancer 0.59 [2] [1]
MCF7 Breast Cancer 0.599 [2] [1]

Detailed Experimental Protocols

Here are standard methodologies used to evaluate the effects of CYC116 in a research setting.

In Vitro Kinase Assay

This protocol measures the direct inhibition of Aurora kinase enzymatic activity [1].

  • Reaction Volume: 25 µL.
  • Buffer: 25 mM β-glycerophosphate, 20 mM Tris/HCl (pH 7.5), 5 mM EGTA, 1 mM DTT, 1 mM Na₃VO₄.
  • Substrate: 10 µg of kemptide peptide.
  • Enzyme: Recombinant Aurora A or Aurora B kinase. Note: Aurora B requires pre-activation with inner centromere protein (INCENP) for 60 minutes at 30°C prior to the assay.
  • Starting Reaction: Add 5 µL of Mg/ATP mix (15 mM MgCl₂, 100 µM ATP, with γ-³²P-ATP).
  • Incubation: 30 minutes at 30°C.
  • Termination: Stop the reaction with 25 µL of 75 mM H₃PO₄.
Cell-Based MTT Proliferation Assay

This protocol determines the compound's cytotoxicity and anti-proliferative activity [1].

  • Cell Seeding: Plate cells in 96-well plates according to their doubling time and incubate overnight.
  • Compound Treatment: Prepare a 3-fold dilution series of CYC116 in DMSO, then dilute in cell culture medium. Add to cells in triplicate.
  • Incubation Time: 72 or 96 hours at 37°C.
  • MTT Incubation: Remove medium, wash with PBS, and add 20 µL/well of MTT solution (5 mg/mL). Incubate in the dark for 4 hours.
  • Solubilization & Measurement: Remove MTT solution, wash with PBS, and solubilize the formazan dye with 200 µL/well of DMSO. Measure absorbance at 540 nm.
Functional Cell Assay (Western Blot)

This protocol assesses target engagement in cells by measuring inhibition of histone H3 phosphorylation [1].

  • Cell Line: HeLa cells.
  • Treatment: Apply 1.25 µM CYC116.
  • Incubation Time: 7 hours.
  • Analysis: Perform Western blot analysis to detect the complete inhibition of histone H3 phosphorylation.

Troubleshooting Common Experimental Issues

  • Problem: Lack of Expected Phenotype (Polyploidy) in Cell Culture

    • Potential Cause: The cell line may be less sensitive, or the inhibitor concentration/duration is insufficient.
    • Solution: Perform a dose-response curve (e.g., 0.07-10 µM) and confirm target engagement by monitoring the reduction of phosphorylated Histone H3 (Ser10) via immunofluorescence or Western blot [1]. Extend treatment time to at least 48 hours to allow for the accumulation of polyploid cells, which can be detected by FACS analysis [1].
  • Problem: High Cytotoxicity at Low Nanomolar Concentrations

    • Potential Cause: The observed effect might be driven by inhibition of secondary targets like VEGFR2 or FLT3, especially in sensitive cell lines (e.g., MV4-11 leukemia cells have an IC₅₀ of 34 nM) [2] [1].
    • Solution: Use this data to your advantage if targeting these pathways is desirable. If seeking a pure Aurora kinase-driven effect, consider comparing results across a panel of cell lines with different sensitivities and use the phenotypic hallmark of polyploidy to confirm the on-target mechanism [3] [1].
  • Problem: Off-Target Effects in Complex Models

    • Potential Cause: The additional inhibition of VEGFR2 by CYC116 (Ki = 44 nM) can confound results in in vivo models by affecting angiogenesis [2] [1].
    • Solution: In animal studies, this anti-angiogenic effect may contribute to the overall antitumor efficacy [1]. When designing experiments, account for this multi-target activity as a feature of the compound's mechanism.

References

CYC116 handling instructions laboratory use

Author: Smolecule Technical Support Team. Date: February 2026

CYC116: Basic Information & Handling

The table below summarizes the fundamental chemical data and storage conditions for CYC116.

Property Specification
Chemical Name 4-(2-amino-4-methylthiazol-5-yl)-N-(4-morpholinophenyl)pyrimidin-2-amine [1]
Molecular Weight 368.46 g/mol [2] [1]
CAS Number 693228-63-6 [2] [1]
Molecular Formula C₁₈H₂₀N₆OS [2] [1]
Physical Form Light yellow to yellow solid [3]
Storage Stable if stored as directed; protect from light and heat [1].

Solubility and Stock Solution Preparation:

  • Solubility: CYC116 is soluble in DMSO at concentrations of at least 24 mg/mL (∼65 mM). It is insoluble in water and ethanol [2].
  • Critical Note: Use fresh, moisture-absorbing DMSO for preparation, as absorbed water can significantly reduce its solubility [2].
  • In Vivo Formulation: For animal studies, a homogeneous suspension can be prepared in 1% carboxymethyl cellulose (CMC-Na) at a concentration of ≥5 mg/mL [2].

Key Experimental Protocols

CYC116 has been utilized in various cell-based assays. The following are standard protocols adapted from the literature.

Cell Viability (MTT) Assay [2]

This protocol is used to determine the anti-proliferative effect (cytotoxicity) of CYC116 on various human cancer cell lines.

  • Seed cells into 96-well plates according to their doubling time and incubate overnight at 37°C.
  • Prepare CYC116 by making a 3-fold dilution series in cell culture medium. The final concentration of DMSO in the assay should be kept low (e.g., 0.1-1%).
  • Treat cells in triplicate with the compound dilutions for 72 or 96 hours at 37°C.
  • Add MTT solution (5 mg/mL in medium) at 20 μL/well and incubate in the dark at 37°C for 4 hours.
  • Remove the MTT solution, wash the cells with PBS, and solubilize the formed formazan dye with 200 μL/well of DMSO.
  • Measure the absorbance at 540 nm and calculate IC₅₀ values using curve-fitting software.
Inhibition of Mast Cell Degranulation (β-Hexosaminidase Release Assay) [4]

This protocol details how to study the inhibitory effect of CYC116 on mast cells, relevant to allergic response research.

  • Sensitize Bone Marrow-Derived Mast Cells (BMMCs) with 50 ng/ml DNP-specific IgE overnight.
  • Wash cells twice with ice-cold PBS and resuspend in Tyrode buffer.
  • Pre-treat cells with or without CYC116 for 30 minutes.
  • Stimulate cells with 50 ng/ml DNP-HSA (antigen) for 15 minutes to trigger degranulation.
  • Measure β-Hexosaminidase activity in the cell supernatants and lysates. The percentage of release is calculated as: [Supernatant / (Supernatant + Lysate)] × 100.
Treatment for Cardiomyocyte Maturation [5]

This protocol describes the use of CYC116 to promote the maturation of human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs).

  • Differentiate hPSCs into cardiomyocytes. Beating cells are typically observed around day 7.
  • On day 12, dissociate and replate the hPSC-CMs at a density of 400,000 cells per well in a 12-well plate.
  • After 48 hours (around day 14), add CYC116 to the culture maintenance medium.
  • Refresh the medium containing the compound every other day for the desired duration (e.g., several days).

Quantitative Activity Data

The tables below consolidate key quantitative data from biochemical and cellular studies to help you plan your experiments.

Table 1: Kinase Inhibition Profile (Biochemical Assays) [2] [3]
Target Ki (nM) Note
Aurora A 8.0 Primary target
Aurora B 9.2 Primary target
VEGFR2 44 Secondary target
FLT3 44 Secondary target
Src 82 Secondary target
CDK2/CyclinE 390 ~50-fold less potent than Aurora kinases
Table 2: Cytotoxicity in Selected Cancer Cell Lines (MTT Assay) [2]

The IC₅₀ values below represent the compound concentration required to inhibit cell proliferation by 50% after 96 hours of treatment.

Cell Line Cancer Type IC₅₀ (μM)
MV4-11 Acute Myelogenous Leukemia 0.034
MES-SA Uterine Sarcoma 0.09
Saos-2 Osteosarcoma 0.11
COLO205 Colon Cancer 0.241
HCT116 Colon Cancer 0.34
HL60 Leukemia 0.372
HeLa Cervical Cancer 0.59
MCF7 Breast Cancer 0.599
NCI-H460 Non-Small Cell Lung Cancer 0.681

Safety and Troubleshooting

FAQs

Q1: What are the primary personal protective equipment (PPE) requirements when handling CYC116?

  • A: You must wear chemical-resistant rubber gloves, chemical safety goggles, and a NIOSH/MSHA-approved respirator. Avoid inhalation and contact with skin, eyes, and clothing [1].

Q2: My CYC116 solution in DMSO has precipitated. What should I do?

  • A: Precipitation is likely due to moisture absorption by the DMSO. Always use fresh, anhydrous DMSO. If precipitation occurs, gently warm the solution and vortex it. If it does not fully dissolve, consider making a fresh stock from a new DMSO bottle [2].

Q3: What is the evidence that CYC116 is working in my cell culture experiment?

  • A: You can confirm target engagement through several methods:
    • Western Blot: Detect complete inhibition of Histone H3 phosphorylation at Ser10 in HeLa cells after treatment with 1.25 μM CYC116 for 7 hours [2].
    • Immunofluorescence: Observe a reduction in phosphorylated Histone H3 (Ser10) in U2OS cells treated with 0.07 to 10 μM CYC116 for 2 hours [2].
    • Cell Cycle Analysis: Look for an accumulation of tetraploid cells (4N DNA content) in asynchronous A549 cells treated with 0.5 to 2 μM CYC116 for 7 hours, a hallmark of Aurora B inhibition [2].

Signaling Pathways and Experimental Workflow

The diagram below outlines the key signaling pathway through which CYC116 inhibits mast cell activation, as revealed in the research [4].

G CYC116 Inhibits Mast Cell Activation via Fyn Kinase Antigen Antigen Stimulation Fyn Fyn Kinase Antigen->Fyn Gab2_PI3K Gab2/PI3K Pathway Fyn->Gab2_PI3K Syk Syk Kinase Fyn->Syk Akt Akt Gab2_PI3K->Akt LAT_PLCg LAT, PLCγ Syk->LAT_PLCg MAPKs MAP Kinases (ERK, JNK, p38) LAT_PLCg->MAPKs Calcium Calcium Signaling LAT_PLCg->Calcium Output Mast Cell Outputs Akt->Output MAPKs->Output Calcium->Output Degranulation Degranulation (β-Hexosaminidase) Output->Degranulation Cytokines Cytokine Production (TNF-α, IL-6) Output->Cytokines CYC116 CYC116 Inhibitor CYC116->Fyn Inhibits

Conclusion

References

CYC116 cell cycle analysis polyploidy issues

Author: Smolecule Technical Support Team. Date: February 2026

CYC116 Mechanism & Expected Polyploidy

A clear understanding of CYC116's mechanism is crucial for correctly interpreting your cell cycle data, particularly the emergence of polyploid cells.

  • Mechanism of Action: CYC116 is a potent, ATP-competitive inhibitor of Aurora Kinase A and Aurora Kinase B, with Kᵢ values of 8 nM and 9.2 nM, respectively [1] [2]. It may also inhibit other targets like VEGFR2 and FLT3, but with lower potency [1] [2].
  • Rationale for Polyploidy: The induction of polyploidy is a direct and expected consequence of Aurora B inhibition. Aurora B is a core component of the Chromosome Passenger Complex (CPC) and is essential for cytokinesis—the physical separation of two daughter cells [3] [4]. Inhibiting Aurora B disrupts the completion of cell division. While DNA replication may proceed normally, the cell fails to divide, resulting in a single cell with a doubled (4N) or higher DNA content [2].

The diagram below illustrates how CYC116 inhibition leads to polyploidy.

G CYC116 CYC116 Treatment AurB Inhibits Aurora B CYC116->AurB Cytokinesis Failed Cytokinesis AurB->Cytokinesis Polyploid Polyploid Cell (4N+) Cytokinesis->Polyploid Endpoint Expected Experimental Endpoint Polyploid->Endpoint Confirms Drug Activity

Diagram 1: The causal pathway from CYC116 inhibition to the formation of polyploid cells.

Experimental Data & Protocols

For your reference, the table below summarizes key quantitative data from the literature on CYC116's effects in various cell lines [1] [2].

Cell Line Assay Type CYC116 IC₅₀ / Value Observation / Effect
A549 Functional Assay 0.48 μM IC₅₀ for inhibition of histone H3 phosphorylation [1].
HeLa Western Blot 1.25 μM Concentration for complete inhibition of histone H3 phosphorylation [2].
A549 Cell Cycle (FACS) 0.5 - 2 μM Accumulation of cyclin B1-negative tetraploid (4N) cells at G1 phase [2].
SW620 Cell Cycle (FACS) 1 μM Appearance of polyploid cells after 48 hours [2].
MV4-11 Cytotoxicity (MTT) 34 nM Cytotoxicity IC₅₀ in an acute myeloid leukemia cell line [1] [2].
HeLa Cytotoxicity (MTT) 0.59 μM Cytotoxicity IC₅₀ [1].
MCF7 Cytotoxicity (MTT) 0.599 μM Cytotoxicity IC₅₀ [1].
Standard Protocol: Cell Cycle Analysis via DNA Content

This is a common method to quantify the percentage of cells in different cell cycle phases, including the polyploid population.

  • Workflow Overview:

G Step1 1. Treat & Harvest Treat cells with CYC116. Harvest by trypsinization. Step2 2. Fix Cells Use 70-80% ethanol. Incubate at -20°C. Step1->Step2 Step3 3. Stain DNA Resuspend in PI/RNase or FxCycle stain. Step2->Step3 Step4 4. Acquire Data Run on flow cytometer with linear fluorescence. Step3->Step4 Step5 5. Analyze Data Use software to model G1, S, G2/M, and polyploid peaks. Step4->Step5

Diagram 2: Key steps for cell cycle analysis using DNA content staining.

  • Detailed Methodology:
    • Cell Treatment & Harvest: Seed cells and treat with a range of CYC116 concentrations (e.g., 0.1 - 2 µM) for a time course (e.g., 24-72 hours). Harvest cells using trypsin, collect by centrifugation, and wash with PBS [2].
    • Cell Fixation: Gently resuspend the cell pellet in ice-cold 70% ethanol to fix the cells. Fix for at least 2 hours or overnight at -20°C [5].
    • DNA Staining: Centrifuge to remove ethanol. Wash cells with PBS. Resuspend in a DNA staining solution containing a stoichiometric DNA dye like Propidium Iodide (PI) or a ready-to-use reagent like Invitrogen FxCycle, according to the manufacturer's instructions. Include RNase to eliminate RNA interference [5].
    • Flow Cytometry Acquisition: Analyze cells on a flow cytometer capable of measuring linear fluorescence. Collect a sufficient number of events (e.g., 10,000-20,000) for robust statistics [5].
    • Data Analysis: Use flow cytometry analysis software (e.g., FlowJo, ModFit) to model the cell cycle phases. A successful CYC116 treatment will show a decrease in the G1 peak (2N) and a prominent increase in the G2/M and polyploid (4N, 8N) peaks [5] [2].
Advanced Protocol: Multiparameter Cell Cycle Analysis

For a more detailed picture, you can combine DNA content with specific cell cycle markers. The following protocol is adapted for mass or fluorescence cytometry [6].

  • Key Biomarkers:

    • Phospho-Histone H3 (Ser10/Ser28): A specific marker for mitosis (M phase). It distinguishes the 4N cells that are in G2 phase from those in M phase [6].
    • Phospho-Retinoblastoma (pRb Ser807/811): Used to separate quiescent G0 cells from actively cycling G1 cells. G0 cells have low pRb phosphorylation [6].
    • IdU/BrdU Incorporation: Directly marks cells actively synthesizing DNA (S phase) [6].
    • Cyclin B1: Expression peaks at the G2/M transition [6].
  • Detailed Methodology:

    • Pulse-Label S-Phase Cells: Incubate cells with IdU (5-Iodo-2'-deoxyuridine) for a short period (e.g., 30 minutes) before harvesting [6].
    • Cell Staining:
      • Surface Staining (Optional): If identifying specific cell types, stain with metal-tagged or fluorescent antibodies against surface markers first.
      • Fixation and Permeabilization: Use a commercial fixation/permeabilization buffer.
      • Intracellular Staining: Stain with a cocktail of antibodies against p-Histone H3, Cyclin B1, pRb, etc., along with a DNA intercalator (e.g., Iridium in mass cytometry, or DAPI in fluorescence cytometry) [6].
    • Data Acquisition and Analysis: Acquire data on a mass cytometer or a high-parameter flow cytometer. Use computational tools to visualize and gate on populations positive for these markers in conjunction with DNA content to resolve all cell cycle phases with high precision [6].

Frequently Asked Questions & Troubleshooting

Q1: My flow cytometry data shows a large polyploid population after CYC116 treatment. Is this an issue with my experiment?

  • Answer: No, this is the expected pharmacological effect. The presence of polyploid cells (with 4N, 8N DNA content) confirms that CYC116 is effectively inhibiting Aurora B and disrupting cytokinesis. This phenotype is a hallmark of successful Aurora kinase inhibition [3] [2].

Q2: How can I distinguish between G2 arrest and cytokinesis failure?

  • Answer: You need to use markers beyond simple DNA content.
    • DNA content alone cannot distinguish a G2 cell from a cell that has failed cytokinesis; both are 4N.
    • To identify mitotic cells, stain for phospho-Histone H3 (p-HH3). An increase in 4N p-HH3-negative cells suggests a G2 arrest or, more likely, a population that has passed through mitosis but failed to divide (cytokinesis failure) [6].
    • To confirm cytokinesis failure, use microscopy to look for bi-nucleated or multi-nucleated cells, which are a direct result of abscission failure [5].

Q3: What are the recommended positive controls for validating my CYC116 activity and cell cycle assay?

  • Answer:
    • For CYC116 Activity: Treat cells with a known effective concentration (e.g., 1-2 µM) and measure the loss of histone H3 phosphorylation at Ser10 via Western blot or immunofluorescence. This is a direct readout of Aurora B inhibition [1] [2].
    • For Cell Cycle Assay: Use a well-established microtubule poison like Nocodazole to arrest cells in mitosis, which will result in a strong 4N peak. This validates your staining and gating procedure [3].

Q4: The cytotoxic effect of CYC116 in my cell line is weaker than expected. What could be the reason?

  • Answer: Cytotoxicity of CYC116 is highly variable across cell lines, as shown in the table above.
    • Check Literature: Verify the reported IC₅₀ for your specific cell line. Some lines are inherently more resistant [1].
    • Prolong Treatment: The anti-proliferative effect of Aurora kinase inhibitors often requires multiple rounds of failed cell division. Extend your treatment time to 72 or 96 hours to see a more pronounced effect [2].
    • Confirm Mechanism: Ensure cell death is occurring via the expected mechanism—often after cells become polyploid and undergo apoptosis. You can stain for apoptotic markers like cleaved PARP or Caspase-3 [2] [6].

References

Introduction to Aurora Kinases and Their Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play indispensable roles in ensuring the accurate division of cells during mitosis [1] [2]. Their aberrant expression is a common feature in many cancers, making them attractive targets for anti-cancer therapy [1] [2] [3].

Aurora kinase inhibitors (AKIs) are small molecules designed to block the ATP-binding site of these kinases, disrupting mitotic progression and inducing cell death in rapidly dividing cancer cells [2]. They can be broadly categorized as either pan-inhibitors (targeting Aurora A, B, and C) or selective inhibitors (targeting a specific isoform, like Aurora A) [1].

Mechanistic and Selectivity Profile of CYC116

CYC116 is an orally bioavailable, small-molecule inhibitor that primarily targets Aurora A and Aurora B kinases [4]. The table below summarizes its key mechanistic and selectivity characteristics based on biochemical assays.

Inhibitor Primary Targets Mechanism of Action Key Off-Targets Cellular Phenotype
CYC116 Aurora A (Ki = 8 nM), Aurora B (Ki = 9 nM) [4] Competitive ATP-binding site inhibitor [4]. VEGFR2, FLT3, CDK2/CyclinE (weaker activity) [4]. Inhibition of histone H3 phosphorylation; polyploidy; cell death [4].
PHA-739358 (Danusertib) Aurora A, B, C (pan-inhibitor) [1] ATP-competitive inhibitor; exhibits an Aurora B inhibition phenotype in cells [1]. Abl, Ret, Trk-A, FGFR1 (at high concentrations) [1]. Accumulation of cells with 4n and >4n DNA content [1].
VX-680 (Tozasertib) Aurora A, B, C (pan-inhibitor) [1] Binds to the active conformation of Aurora kinases [1]. FLT3, JAK2, Tyk2 [1]. Mitotic arrest and apoptosis [1].
Alisertib (MLN8237) Aurora A (selective) [1] [5] Selective Aurora A inhibitor [1]. Not specified in sources. Spindle defects and mitotic delay [1].

This mechanistic profile leads to a distinct cellular effect, visualized in the following pathway:

G CYC116 CYC116 Inhibitor AurA Aurora A Inhibition CYC116->AurA AurB Aurora B Inhibition CYC116->AurB Spindle Defective Spindle Assembly AurA->Spindle SAC Failed Cytokinesis AurB->SAC Polyploidy Polyploidy (4n/>4n DNA) Spindle->Polyploidy SAC->Polyploidy Apoptosis Apoptosis (Cell Death) Polyploidy->Apoptosis

Preclinical and Clinical Development Status

The following table compares the experimental efficacy and current developmental stage of CYC116 with other notable Aurora kinase inhibitors.

Inhibitor Preclinical Anti-proliferative Activity (IC₅₀) In Vivo Efficacy Clinical Status (as of latest data)
CYC116 IC₅₀ ~34 nM in MV4-11 leukemia cells; broad-spectrum activity across solid tumor lines [4]. Tumor growth delay in NCI-H460 xenograft models at 75-100 mg/kg (p.o.) [4]. Phase 1 (completed) for cancer [4]. Also repurposed for cardiomyocyte maturation [6] [7].
PHA-739358 (Danusertib) Active in 28-300 nM range across various cell lines [1]. 66-98% tumor growth inhibition in human xenograft models [1]. Phase 2. Stable disease observed in clinical trials; partial response in one SCLC patient [1].
VX-680 (Tozasertib) Potent activity in preclinical models [1]. Robust efficacy in leukemia and solid tumor xenografts [1]. Clinical development discontinued due to toxicity concerns [1].
Alisertib (MLN8237) Preclinical data supports potency [1]. Anti-tumor activity in xenograft models [1]. Phase 1/2 [1] [5].
LY-3295668 Not specified in sources. Tumor growth arrest/regression in xenograft and PDX models [5]. Phase 1/2 for advanced solid tumors [5].

Key Differentiating Insights for Researchers

  • Unique Dual Application of CYC116: Beyond its well-characterized anti-cancer activity, recent research has identified a novel application for CYC116 in promoting the maturation of human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs) [6] [7]. This suggests that Aurora kinase inhibition could be a strategy to manipulate the cell cycle for regenerative medicine purposes, a property not widely reported for other AKIs.
  • The Selectivity Spectrum: The choice between a pan-inhibitor like Danusertib and a more selective inhibitor can define the therapeutic window and toxicity profile. Pan-inhibitors may offer broader efficacy but carry a higher risk of on-target toxicity due to simultaneous disruption of multiple mitotic processes [1]. CYC116 occupies a middle ground, being highly potent against Aurora A and B but with a distinct profile from pure pan- or A-selective inhibitors.
  • Clinical Development Landscape: As of the latest information, no Aurora kinase inhibitor has gained FDA approval, underscoring the challenges in this field, including toxicity and patient selection [3] [5]. Most candidates, including CYC116, have completed or are in early-phase trials, while others like VX-680 have been discontinued.

Future Perspectives and Challenges

The future of Aurora kinase inhibitors lies in overcoming primary challenges such as off-target toxicity and acquired resistance [8] [2]. Promising strategies include:

  • Developing highly selective inhibitors or PROTAC degraders to improve specificity [8] [2].
  • Employing combination therapies with other targeted agents, chemotherapy, or immunotherapy to enhance efficacy and overcome resistance [8] [2].
  • Using biomarker-guided patient selection to identify populations most likely to respond to Aurora kinase inhibition [8] [2].

References

Aurora Kinase Inhibitors at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Feature CYC116 VX-680 (MK-0457) MLN8237 (Alisertib)
Primary Target & Selectivity Potent inhibitor of Aurora A and Aurora B [1] [2] Potent pan-inhibitor of Aurora A, B, and C [3] Selective inhibitor of Aurora A [4]
Key Off-Target Activities Inhibits VEGFR2 and FLT3 [2] Inhibits FLT3 and resistant forms of ABL (e.g., T315I) [3] Designed for Aurora A selectivity, but feedback can increase Aurora B activity [4]
Primary Research Applications Promotes maturation of human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs) [1] [5] Studied in hematological cancers and solid tumors; effective against certain treatment-resistant leukemias [3] Primarily investigated as an anticancer agent; has modest effect on MYCN protein [4]

| Reported Biochemical Potency (Ki or IC₅₀) | Aurora A (Ki = 8.0 nM) Aurora B (Ki = 9.2 nM) [2] | Aurora A (Ki = 0.6 nM) Aurora B (Ki = 18 nM) Aurora C (Ki = 4.6 nM) [3] | Cell-free IC₅₀ for Aurora A is in the low nanomolar range (~1-4 nM) [4] |

Mechanisms and Key Functional Differences

The different biological effects of these inhibitors stem from their distinct mechanisms of action.

  • CYC116: A Cell Cycle Regulator for Cardiomyocyte Maturation

    • Mechanism: By inhibiting Aurora A and B, CYC116 blocks cell cycle progression, which mirrors the natural process where cardiomyocyte maturation is accompanied by a decline in proliferative capacity. This arrest promotes structural and functional maturation [1].
    • Evidence of Efficacy: Treatment with CYC116 leads to increased expression of cardiomyocyte functional genes, better organized and longer sarcomeres, increased mitochondrial number, and enhanced physiological function of the cells [1].
    • Broader Implication: The effect is not unique to CYC116. Other Aurora kinase inhibitors, including pan-inhibitors (VX-680, SNS-314) and selective inhibitors for Aurora A (MLN8237, MK8745) or Aurora B (GSK1070916, Barasertib), also promote hPSC-CM maturation, confirming that the mechanism is tied to Aurora kinase inhibition itself [1].
  • VX-680 vs. MLN8237: Differential Effects on an Oncoprotein (MYCN)

    • While both are investigated as anticancer agents, a key difference lies in their ability to degrade the MYCN oncoprotein, which is stabilized by Aurora A.
    • MLN8237 primarily inhibits Aurora A's kinase activity but only weakly disrupts the Aurora A-MYCN protein complex, leading to a modest decrease in MYCN protein levels [4].
    • VX-680, despite being a more potent kinase inhibitor, also has a very modest effect on MYCN levels [4].
    • Novel Conformation-Disrupting Inhibitors: Research has identified a class of "conformation-disrupting" Aurora A inhibitors (e.g., CD532) that force the kinase into an inactive conformation. This more potently disrupts the Aurora A-MYCN complex, driving robust MYCN degradation and showing superior cytotoxicity in MYCN-driven cancers compared to MLN8237 or VX-680 [4].

The following diagram illustrates the two distinct mechanisms of Aurora A inhibition.

AuroraA Aurora A Kinase Complex Stabilizing Complex AuroraA->Complex Forms MYCN MYCN Oncoprotein Complex->MYCN Stabilizes Degradation MYCN Degradation Complex->Degradation Leads to KinaseInhibitor MLN8237/VX-680 (Kinase Inhibitors) KinaseInhibitor->AuroraA Inhibits ATP site ConformationInhibitor CD532 (Conformation-Disrupting) ConformationInhibitor->AuroraA Alters 3D structure ConformationInhibitor->Complex Disrupts

Experimental Insights and Protocols

For researchers looking to employ these tools, here are methodologies and findings from the literature.

  • CYC116 in Cardiomyocyte Maturation

    • Differentiation Protocol: Human pluripotent stem cells (hPSCs) are differentiated into cardiomyocytes (CMs) using a defined protocol with CHIR99021 (a GSK-3 inhibitor) from days 0-2 and IWR-1 (a Wnt signaling inhibitor) from days 3-5. Beating cardiomyocytes typically appear around day 7 [1].
    • Maturation Treatment: On day 12, the derived CMs are replated. After 48 hours, CYC116 is added to the culture medium. The medium is changed every other day for the duration of the treatment [1].
    • Key Readouts: Maturation is assessed by qRT-PCR (for cardiac gene expression), immunofluorescent staining (for sarcomere organization using α-actinin or cTnt antibodies), transmission electron microscopy (for mitochondrial content and sarcomere structure), and functional assays [1].
  • Assessing Aurora Kinase Inhibition in Cells

    • A standard method to confirm the biological activity of these inhibitors is to measure the phosphorylation status of Histone H3 at serine 10, a well-known substrate of Aurora B kinase.
    • Experimental Workflow: Cells are treated with the inhibitor, then fixed and permeabilized. Phospho-Histone H3 (Ser10) levels are detected using specific antibodies in immunofluorescence or western blot analyses. Effective Aurora B inhibition leads to a significant reduction in the p-H3 signal [1] [2].

References

Cellular Activity and Functional Evidence

Author: Smolecule Technical Support Team. Date: February 2026

In cellular environments, CYC116 demonstrates functional inhibition of Aurora kinases, leading to characteristic phenotypic changes and anti-proliferative effects, as outlined in the table below.

Assay Readout Cell Line Concentration Incubation Time Experimental Outcome
Reduction of Histone H3 Phosphorylation (Aurora B inhibition marker) U2OS [1] 0.07 - 10 µM 2 hours Concentration-dependent reduction [1].
Complete Inhibition of Histone H3 Phosphorylation HeLa [1] 1.25 µM 7 hours Complete inhibition of the marker [1].
Induction of Polyploidy (cytokinesis failure) SW620 [1] 1 µM 48 hours Appearance of polyploid cells [1].
Cell Cycle Arrest & Cytotoxicity Various (e.g., MV4-11, A2780) [1] IC₅₀ values vary 72-96 hours Broad-spectrum anti-proliferative activity; IC₅₀ of 34 nM in MV4-11 leukemia cells [1].

The diagram below illustrates the cascade of cellular events triggered by CYC116 inhibition of Aurora kinases.

G CYC116 CYC116 AurA Aurora A CYC116->AurA Inhibits AurB Aurora B CYC116->AurB Inhibits pH3 Histone H3 Phosphorylation AurB->pH3 Phosphorylates Cytokinesis Successful Cytokinesis pH3->Cytokinesis Promotes Polyploidy Polyploidy Cytokinesis->Polyploidy Failure leads to Apoptosis Apoptosis & Cell Death Polyploidy->Apoptosis Leads to

Key Experimental Protocols

To help you evaluate or replicate the findings, here are the methodologies used in key experiments.

Biochemical Kinase Assays [1]
  • Aurora A Assay: Reactions were performed in a 25 µL volume containing recombinant Aurora A kinase, a peptide substrate (kemptide), and Mg/ATP mix with γ-³²P-ATP. Reactions were incubated at 30°C for 30 minutes and terminated with H₃PO₄.
  • Aurora B Assay: Conducted similarly to the Aurora A assay, with the key difference that Aurora B was activated with inner centromere protein (INCENP) prior to use.
Cellular Proliferation and Viability Assay [1]
  • Method: Standard MTT assay.
  • Procedure: Cells were seeded in 96-well plates and treated with a dilution series of CYC116 for 72 or 96 hours. MTT solution was added and incubated for 4 hours. The formazan dye was then solubilized with DMSO, and absorbance was measured at 540 nm to determine IC₅₀ values.
Functional Cellular Inhibition [1]
  • Readout: Inhibition of Aurora kinase activity was assessed by measuring the reduction of phosphorylation of histone H3 at serine 10.
  • Technique: Detected via immunofluorescence microscopy or Western blot analysis in synchronized or asynchronous cell populations.

Conclusion

References

CYC116 broad-spectrum antitumor activity comparison

Author: Smolecule Technical Support Team. Date: February 2026

CYC116 Profile and Antitumor Activity Overview

The table below outlines the core characteristics and documented antitumor activity of CYC116 against a panel of human cancer cell lines [1] [2] [3].

Property/Aspect Description of CYC116
Primary Targets (Ki) Aurora A (8 nM), Aurora B (9.2 nM) [1] [2] [3]
Secondary Targets (Ki) VEGFR2 (44 nM), FLT3 (44 nM), Src (82 nM), CDK2/CyclinE (0.39 μM) [1] [2] [3]
In Vivo Efficacy In mice with NCI-H460 xenografts, oral administration (75 & 100 mg/kg/day) caused significant tumor growth delays [2] [3].
Clinical Status Phase 1 clinical trials [1] [2]
Cancer Cell Line Tissue/Type Origin IC₅₀ (Cytotoxicity)
MV4-11 Acute Myelogenous Leukemia 34 nM [2] [3]
MES-SA Uterine Sarcoma 90 nM [3]
Saos-2 Osteosarcoma 110 nM [3]
COLO 205 Colon Adenocarcinoma 241 nM [2] [3]
CCRF-CEM T Cell Leukemia 471 nM [2] [3]
HL-60 Promyelocytic Leukemia 372 nM [2] [3]
HCT-116 Colon Carcinoma 340 nM [2] [3]
A2780 Ovarian Carcinoma 170 nM [2] [3]
HeLa Cervical Adenocarcinoma 590 nM [2] [3]
MCF7 Breast Adenocarcinoma 599 nM [2] [3]
NCI-H460 Non-Small Cell Lung Cancer 681 nM [2] [3]
HT-29 Colon Adenocarcinoma 725 nM [2] [3]
K562 Chronic Myelogenous Leukemia 1.375 μM [2] [3]
BXPC-3 Pancreatic Adenocarcinoma 1.626 μM [2] [3]

Mechanism of Action and Experimental Evidence

CYC116 exerts its antitumor effects primarily by inhibiting Aurora A and B kinases, which are crucial regulators of mitosis [4] [5].

  • Mechanism of Action: By blocking Aurora kinase activity, CYC116 disrupts critical mitotic processes. This leads to inhibition of histone H3 phosphorylation, failure of cytokinesis, and the emergence of polyploid cells, ultimately resulting in cell death (apoptosis) [2]. The following diagram illustrates this mechanism and the associated experimental observations.

G CYC116 CYC116 AurA Aurora Kinase A CYC116->AurA Inhibits (Ki = 8 nM) AurB Aurora Kinase B CYC116->AurB Inhibits (Ki = 9.2 nM) Mitosis Disruption of Mitosis AurA->Mitosis AurB->Mitosis PH3 ↓ Histone H3 Phosphorylation Mitosis->PH3 Polyploidy Polyploidy Mitosis->Polyploidy Apoptosis Apoptosis (Cell Death) PH3->Apoptosis Polyploidy->Apoptosis

  • Supporting Experimental Observations:
    • Immunofluorescence/Western Blot: Treatment of HeLa cells with 1.25 μM CYC116 for 7 hours resulted in complete inhibition of histone H3 phosphorylation [2].
    • Flow Cytometry (FACS): Treatment of A549 cells with 0.5-2 μM CYC116 led to cell cycle disruption and the accumulation of tetraploid cells, a hallmark of failed cytokinesis [2].

Key Experimental Protocols for Researchers

For scientists aiming to replicate or build upon these findings, here are summaries of the key methodologies used in the cited studies.

  • Kinase Assay (Biochemical Activity) [2]

    • Objective: To measure the direct inhibitory effect of CYC116 on Aurora A and B kinases.
    • Procedure:
      • Reaction Setup: A 25 μL reaction volume containing the kinase, a peptide substrate (e.g., Kemptide), and CYC116 at varying concentrations.
      • Reaction Start: Initiate by adding Mg²⁺/ATP mix including γ-³²P-ATP.
      • Incubation: 30 minutes at 30°C.
      • Termination & Measurement: Stop the reaction with phosphoric acid. The incorporation of ³²P into the substrate is measured to determine kinase activity and calculate Ki values.
  • Cell-based Viability/Proliferation (MTT) Assay [2]

    • Objective: To determine the compound's cytotoxicity and anti-proliferative activity (IC₅₀) across various cancer cell lines.
    • Procedure:
      • Cell Seeding: Plate cells in 96-well plates.
      • Compound Treatment: Add a 3-fold dilution series of CYC116 (typically in DMSO) to the cells. Incubate for 72 or 96 hours at 37°C.
      • Viability Measurement: Add MTT reagent and incubate for 4 hours. The formed formazan crystals are then solubilized with DMSO.
      • Analysis: Measure absorbance at 540-570 nm. Data is analyzed using curve-fitting software to determine the IC₅₀ value.

Research Context and Considerations

  • Therapeutic Potential of Aurora Kinases: The interest in CYC116 is grounded in the well-established role of Aurora kinases as oncogenes. They are frequently overexpressed in various cancers (e.g., breast, colon, lung, ovarian), and their dysregulation drives chromosomal instability (CIN) and aneuploidy, key hallmarks of cancer [4] [5]. Inhibiting them is a validated strategy for targeted cancer therapy.
  • Unique Finding in Non-Cancer Research: Interestingly, a 2022 study found that CYC116 and other Aurora kinase inhibitors can significantly promote the maturation of human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs) [6]. This suggests a potential application for CYC116 beyond oncology, in cardiac disease modeling and regenerative medicine.

References

CYC116 versus barasertib GSK1070916

Author: Smolecule Technical Support Team. Date: February 2026

Inhibitor Profiles at a Glance

Feature CYC116 Barasertib (AZD1152) GSK1070916
Primary Target(s) Aurora A (Ki = 8 nM), Aurora B (Ki = 9 nM) [1] [2] Aurora B (IC₅₀ = 0.37 nM for active metabolite barasertib-HQPA) [3] Aurora B (IC₅₀ = 0.38 nM), Aurora C (IC₅₀ = 1.5 nM) [4]
Selectivity Dual A/B inhibitor; also inhibits VEGFR2, Src, Lck, FLT3 at higher doses [1] >1000-fold selective for Aurora B over Aurora A [3] >250-fold selective for Aurora B over Aurora A [4]
Cellular Phenotype Polyploidy, failure of cytokinesis, cell death [1] [2] Polyploidy, cell growth arrest, apoptosis [3] [5] Polyploidy, cell death [4]
Key Cellular IC₅₀/Activity <50 nM antiproliferative activity in MV4-11 cells [1]; inhibits mast cell degranulation (IC₅₀ ~1.42 µM) [6] IC₅₀ < 50 nM in sensitive SCLC lines [3] IC₅₀ ~7 nM in A549 lung cancer cells [4]
In Vivo Activity Tumor growth delay in NCI-H460 xenografts (75-100 mg/kg, p.o.) [1] [2] Anti-tumor activity in AML and SCLC xenograft models [3] [5] Anti-tumor activity in breast, lung, and colon cancer xenografts [4]
Other Applications Suppresses type I hypersensitivity; promotes cardiomyocyte maturation [6] [7] Investigated in medulloblastoma models [8] Substrate of ABCB1 transporter, which can confer resistance [9]
Clinical Status Phase I (as anti-cancer drug) [2] Phase II (primarily in AML) [5] Phase I (completed) [9] [4]

Mechanisms of Action and Experimental Pathways

The different selectivity of these inhibitors leads to distinct cellular mechanisms and research applications.

CYC116: Dual Inhibitor with Broader Research Applications

CYC116's inhibition of both Aurora A and B disrupts multiple stages of mitosis. The diagram below illustrates the signaling pathways and cellular processes it affects in different research contexts.

G CYC116 CYC116 AuroraA Aurora A (Ki = 8 nM) CYC116->AuroraA AuroraB Aurora B (Ki = 9 nM) CYC116->AuroraB FynKinase FynKinase CYC116->FynKinase inhibits CellCycleExit CellCycleExit CYC116->CellCycleExit promotes CentrosomeMaturation CentrosomeMaturation AuroraA->CentrosomeMaturation SpindleAssembly SpindleAssembly AuroraA->SpindleAssembly HistoneH3_Phos Histone H3 Phosphorylation AuroraB->HistoneH3_Phos inhibits Cytokinesis Cytokinesis AuroraB->Cytokinesis disrupts Polyploidy Polyploidy HistoneH3_Phos->Polyploidy Cytokinesis->Polyploidy CellDeath CellDeath Polyploidy->CellDeath SykActivation SykActivation FynKinase->SykActivation inhibits LAT_PLCg_Akt_MAPK LAT, PLCγ, Akt, MAPK Activation SykActivation->LAT_PLCg_Akt_MAPK inhibits Degranulation_CytokineRelease Mast Cell Degranulation & Cytokine Release LAT_PLCg_Akt_MAPK->Degranulation_CytokineRelease blocks CM_Maturation Cardiomyocyte Maturation CellCycleExit->CM_Maturation

Barasertib and GSK1070916: Highly Selective Aurora B Inhibition

Barasertib and GSK1070916 produce a highly specific Aurora B inhibition phenotype. Their primary mechanism is illustrated below.

G Inhibitor Barasertib or GSK1070916 AURKB Aurora B (in Chromosomal Passenger Complex CPC) Inhibitor->AURKB inhibits CPC Chromosomal Passenger Complex (CPC) AURKB->CPC HistoneH3_Phos Histone H3 Phosphorylation AURKB->HistoneH3_Phos inhibits ChromosomeAlignment Chromosome Alignment AURKB->ChromosomeAlignment disrupts Cytokinesis Cytokinesis AURKB->Cytokinesis disrupts FailedChromSeg Failed Chromosome Segregation HistoneH3_Phos->FailedChromSeg ChromosomeAlignment->FailedChromSeg Polyploidy Polyploidy Cytokinesis->Polyploidy FailedChromSeg->Polyploidy Apoptosis Apoptosis Polyploidy->Apoptosis Senescence Senescence Polyploidy->Senescence

A critical finding for GSK1070916 is that overexpression of the ABCB1 transporter (also known as P-glycoprotein) confers significant resistance to the drug. Combining GSK1070916 with an ABCB1 inhibitor can reverse this resistance, an important consideration for clinical development [9].

Key Experimental Protocols

The biological data in the comparison table is generated from standard experimental methods.

  • Cytotoxicity/Proliferation Assays (MTT/MTS): Used to determine IC₅₀ values across cell lines [1] [2]. Cells are seeded in 96-well plates, treated with a dilution series of the inhibitor for 72-96 hours, incubated with MTT reagent, and the formazan product is solubilized and measured spectrophotometrically [1].
  • Kinase Activity Assays: Biochemical kinase assays determine inhibitor potency (Ki/IC₅₀) [2]. Recombinant kinase is incubated with the inhibitor, a peptide substrate, and Mg²⁺/ATP. Reaction is stopped with acid, and radiolabeled phosphate incorporation is measured.
  • Cell Cycle Analysis (FACS): Used to observe polyploidy (>4N DNA content) [2]. Cells are treated with the inhibitor, fixed, stained with propidium iodide, and analyzed by flow cytometry.
  • Western Blotting: Confirms target engagement by detecting reduction in phosphorylated Histone H3 (Ser10), a direct substrate of Aurora B [1] [2].
  • In Vivo Xenograft Studies: Evaluates efficacy in animal models [1] [5]. Immunocompromised mice are implanted with human tumor cells, treated with the inhibitor (orally or intravenously), and tumor volume is measured over time.

Summary for Researchers

  • Choose CYC116 if your research involves dual Aurora A/B inhibition, exploring effects on non-mitotic pathways (like immune responses), or promoting cardiomyocyte maturation [6] [7].
  • Choose Barasertib or GSK1070916 for highly selective Aurora B inhibition. Barasertib has more extensive clinical data in AML [5], while the known ABCB1-mediated resistance to GSK1070916 is crucial for designing clinical trials or studying drug resistance [9].

References

CYC116 kinase inhibition specificity testing

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Inhibition Profile of CYC116

The table below summarizes the known kinase targets of CYC116 and its potency, based on current scientific literature.

Kinase Target Potency (Ki or IC50) Cellular Assay Evidence Other Reported Kinase Targets (Ki/IC50)
Aurora A ( Ki = 8\ \text{nM} ) [1] Inhibition of histone H3 phosphorylation in A549 cells (IC50 = 0.48 µM) [1] VEGFR2 (( Ki = 44\ \text{nM} )) [1]
Aurora B ( Ki = 9.2\ \text{nM} ) [1] Antiproliferative activity across multiple cancer cell lines [1] Src (( Ki = 82\ \text{nM} )) [1]
FLT3 ( Ki = 44\ \text{nM} ) [1] Cytotoxicity in MV4-11 cells (IC50 = 0.034 µM) [1] Lck (( Ki = 280\ \text{nM} )) [1]

Comparison with Other Aurora Kinase Inhibitors

CYC116 belongs to a broader class of Aurora kinase inhibitors. The table lists several other inhibitors that have been studied, noting their reported specificity.

Inhibitor Name Reported Specificity Key Characteristics
CYC116 Aurora A/B [1] Potent dual inhibitor; also targets VEGFR2, FLT3, Src [1]
VX-680 (Tozasertib) Pan-Aurora (A, B, C) [2] [3] Also inhibits Abl (including T315I mutant), JAK2, and FLT3 [3]
SNS-314 Pan-Aurora (A, B, C) [2] -
MLN8237 (Alisertib) Aurora A [2] -
MK8745 Aurora A [2] -
GSK1070916 Aurora B/C [2] -
Barasertib (AZD1152) Aurora B [2] -
PHA-739358 (Danusertib) Pan-Aurora (A, B, C) [3] Also inhibits Abl, Ret, Trk-A, and FGFR1 kinases [3]

Experimental Protocols for Specificity Assessment

The specificity data for CYC116 and other inhibitors is typically determined through a combination of biochemical and cellular assays:

  • Biochemical Kinase Assays: The primary potency (Ki values in nM) is determined using competitive binding assays with purified kinase domains. These quantify the compound's intrinsic ability to bind and inhibit the kinase [1].
  • Cellular Phenotypic Assays: To confirm target engagement in a cellular context, inhibition of Aurora kinase activity is measured. A common method is immunofluorescence microscopy to detect a reduction in phosphorylated Histone H3 at serine 10 (pHH3-Ser10), a specific substrate of Aurora B. The concentration required for half-maximal inhibition (IC50) is calculated [2] [1].
  • Cellular Proliferation/Cytotoxicity Assays: The functional consequence of kinase inhibition is evaluated using assays like the MTT assay after 96 hours of treatment. This determines the compound's IC50 for inhibiting the proliferation of various human cancer cell lines [1].
  • Broad Panel Profiling: To identify multi-target and off-target effects, promising inhibitors are often profiled against large panels of diverse kinases (e.g., 30-400 kinases) to define their selectivity spectrum [3].

Biological Context of Aurora Kinase Inhibition

Aurora kinases are serine/threonine kinases that play a vital role in regulating cell division and mitosis. Their dysregulation is frequently associated with cancer, making them attractive drug targets [3] [4]. The following diagram illustrates the signaling pathway impacted by CYC116 and the experimental workflow for its characterization.

cyc116_pathway cluster_pathway CYC116 Inhibition Pathway cluster_experiment Experimental Validation Workflow A CYC116 Administration B Inhibition of Aurora A/B Kinase Activity A->B C Disrupted Mitotic Progression B->C D Cell Cycle Arrest & Apoptosis C->D E Anti-tumor Effect D->E F 1. Biochemical Assay (Ki/NM Measurement) G 2. Cellular Target Engagement (pHH3-Ser10 Inhibition) F->G H 3. Phenotypic Assay (MTT Proliferation/Cell Death) G->H I 4. In Vivo Efficacy (Tumor Growth Delay) H->I

Key Insights for Researchers

  • CYC116 is a Promiscuous Inhibitor: While a potent Aurora A/B inhibitor, CYC116's additional activity on VEGFR2 and FLT3 suggests its effects in biological systems are multi-faceted, potentially combining direct anti-mitotic action with anti-angiogenic signaling [1].
  • Context-Dependent Maturation Effect: Beyond oncology, CYC116 and other Aurora kinase inhibitors have been found to promote the maturation of stem cell-derived cardiomyocytes. This highlights a non-cancer application linked to its core function of regulating the cell cycle [2] [5].
  • Clinical Development Landscape: Many Aurora kinase inhibitors, including pan-Aurora and isoform-specific ones, have entered clinical trials. However, challenges like off-target toxicity and compensatory pathways remain active areas of research to improve their therapeutic efficacy [3] [4].

References

CYC116 Effects on Cardiomyocyte Maturation Markers

Author: Smolecule Technical Support Team. Date: February 2026

Maturation Category Specific Marker / Feature Effect of CYC116 Experimental Evidence
Structural Maturation Sarcomere organization Improved organization Immunofluorescence showing better-organized α-actinin striations [1]
Sarcomere length Significantly increased ImageJ analysis of sarcomeres in stained cells [1]
Cell size / area Increased cell area ImageJ analysis of cell morphology [1]
Gene Expression Cardiac function-related genes Increased expression qRT-PCR data [1]
Metabolic Maturation Mitochondrial number / content Increased number Transmission Electron Microscopy (TEM) and mtDNA analysis [1]
Functional Maturation Physiological function Enhanced Assessment of cell physiological function [1]

Experimental Protocol for Validating CYC116

The core methodology for validating CYC116's effect on hPSC-CM maturation is outlined below. This protocol is adapted from the primary research study [1].

start Human PSC Culture (Feeder-free on Matrigel, mTeSR1 medium) diff Cardiomyocyte Differentiation (RPMI 1640 + 2% B27 minus insulin) Days 0-2: 6 μM CHIR99021 (Wnt activator) Days 3-5: 2 μM IWR-1 (Wnt inhibitor) start->diff beat Beating Cardiomyocytes Observed (From around Day 7) diff->beat replate Replate Cardiomyocytes (Day 12) beat->replate treat CYC116 Treatment (Added to maintenance medium from Day 14) replate->treat analyze Maturation Analysis (Day 30 onwards) treat->analyze

Key Protocol Details:

  • Cell Lines: The study used human embryonic stem cell lines (H1 and H9) and a human induced pluripotent stem cell (iPSC) line (UC013) to demonstrate broad applicability [1].
  • Treatment Specifics: After replating on Day 12, CYC116 was added to the culture medium (RPMI 1640 with 2% B27) for a sustained period. The specific concentration used for maturation was not explicitly stated in the results summary but is a critical parameter for protocol replication [1].
  • Analysis Timeline: Maturation markers were typically assessed from Day 30 of the differentiation protocol onwards [1].

Mechanism of Action and Broader Context

CYC116 functions as a potent inhibitor of Aurora A and Aurora B kinases, which are essential regulators of cell division [1] [2]. During development, cardiomyocyte maturation is closely linked to cell cycle exit. By inhibiting Aurora kinases, CYC116 blocks cell cycle progression, thereby pushing the cardiomyocytes toward a more mature, post-mitotic state [1] [3]. This mechanism is supported by the finding that other Aurora kinase inhibitors (both Aurora A-specific and Aurora B-specific) also promote hPSC-CM maturation [1].

This positions CYC116 as a representative of a cell cycle-targeted maturation strategy, which is distinct from other common approaches such as metabolic manipulation (e.g., using fatty acids), hormonal treatment (e.g., T3), or 3D tissue engineering [3] [4].

References

CYC116 sarcomere length organization analysis

Author: Smolecule Technical Support Team. Date: February 2026

CYC116's Impact on Sarcomere Organization

A 2022 study identified that CYC116, an inhibitor of Aurora kinases, significantly promotes the maturation of cardiomyocytes derived from human pluripotent stem cells (hPSC-CMs). A key aspect of this maturation was the improvement in sarcomere organization [1].

The table below summarizes the key experimental findings related to sarcomere structure from this study:

Aspect of Sarcomere Organization Effect of CYC116 Treatment Experimental Method Used
Sarcomere Length Significantly increased Immunofluorescent staining (anti-α-Actinin), analyzed with ImageJ software [1]
Sarcomere Organization Better organization of the sarcomere structure Immunofluorescent staining and confocal microscopy [1]
Overall Cell Ultrastructure Increased number of mitochondria; better organization of sarcomeres observed at the ultrastructural level Transmission Electron Microscopy (TEM) [1]

Detailed Experimental Protocol

The study provides a detailed methodology for evaluating CYC116's effects, which can serve as a reference for your own work [1].

  • Cell Lines: The experiments used human embryonic stem cell lines (H1 and H9) and a human induced pluripotent stem cell line (UC013).
  • Cardiomyocyte Differentiation: Cardiomyocytes were differentiated from hPSCs using a small-molecule directed protocol. Briefly, cells were treated with CHIR99021 (a GSK-3 inhibitor) from Days 0-2, followed by treatment with IWR-1 (a Wnt signaling inhibitor) from Days 3-5. Beating cardiomyocytes were typically observed by Day 7 [1].
  • Compound Treatment: On Day 12, the resulting hPSC-CMs were dissociated and re-plated. After 48 hours, CYC116 was added to the maintenance medium. The medium with the compound was changed every other day for the duration of the treatment [1].
  • Sarcomere Length Analysis:
    • Staining: On Day 30, cells were fixed and stained with a primary antibody against α-Actinin (a Z-disc protein) to visualize the sarcomeres.
    • Imaging: Images were captured using an Olympus FV10i confocal microscope.
    • Quantification: Sarcomere length was analyzed using ImageJ software [1].

Analysis Tools for Sarcomere Characterization

While the primary study used ImageJ, other research tools are available for the automated quantification of sarcomeres. One such tool is SotaTool, a software designed for automatic measurement of sarcomere length and organization in various 2D and 3D muscle cell cultures, including hPSC-CMs. This tool can analyze both fixed cells and live videos, providing data on parameters like fractional shortening and beating frequency in addition to sarcomere characteristics [2].

The following diagram illustrates the experimental workflow for assessing sarcomere structure as described in the CYC116 study, from cell culture to quantitative analysis.

Start Start Experiment Culture Culture hPSCs on Matrigel Start->Culture Diff Differentiate into Cardiomyocytes (CHIR99021 Days 0-2, IWR-1 Days 3-5) Culture->Diff Treat Treat hPSC-CMs with CYC116 (From Day 14) Diff->Treat Fix Fix and Permeabilize Cells (Day 30) Treat->Fix Stain Immunofluorescent Staining (Primary: anti-α-Actinin) Fix->Stain Image Acquire Images (Confocal Microscopy) Stain->Image Analyze Quantify Sarcomere Length (ImageJ Software) Image->Analyze Results Results: Increased Sarcomere Length and Organization Analyze->Results

How to Proceed for a Comparative Guide

The search results indicate that a direct comparison guide with other specific commercial alternatives may not be available in the scientific literature for CYC116 in this context.

  • Focus on the Mechanism: The study suggests that the effect of CYC116 is not unique. Other Aurora kinase inhibitors (e.g., VX-680, MLN8237, Barasertib) were also found to promote hPSC-CM maturation, indicating that the effect is likely due to the inhibition of Aurora kinase activity and subsequent regulation of the cell cycle, rather than being a specific off-target effect of CYC116 [1].
  • Construct Your Own Comparison: To create a comparative analysis, you could use the experimental protocol from this study as a benchmark. You could then treat hPSC-CMs with other maturation-inducing compounds (e.g., thyroid hormone T3, dexamethasone, fatty acids) and use the same analysis methods (immunostaining, ImageJ/SotaTool) to generate comparable quantitative data on sarcomere length and organization.

References

Experimental Verification of Enhanced Mitochondrial Content

Author: Smolecule Technical Support Team. Date: February 2026

The enhancement of mitochondrial content by CYC116 was demonstrated in a 2022 study using human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs). Researchers treated these cells with CYC116 and observed a significant increase in markers associated with mitochondrial content [1].

  • Experimental Method: The mitochondrial DNA (mtDNA) content was quantified using qPCR. Total DNA was extracted, and the amount of mtDNA (from genes such as ND1, ND2, ND4, Cox1, Cox2, ATP6, and D-loop) was measured and normalized to the amount of nuclear DNA (nDNA) encoding β-globin in the same sample [1].
  • Key Finding: Treatment with the Aurora kinase inhibitor CYC116 resulted in an increased number of mitochondria in the cardiomyocytes, as confirmed by the elevated mtDNA content [1].

Detailed Experimental Protocol

The table below summarizes the core experimental methodology from the study that confirmed CYC116's effect on mitochondrial content.

Experimental Aspect Detailed Protocol
Cell Model Human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs). Cell lines used: H1 and H9 (human embryonic stem cells), and UC013 (induced pluripotent stem cell line) [1].
Differentiation & Treatment hPSCs were differentiated into cardiomyocytes. On Day 12 post-differentiation, cells were replated. After 48 hours, CYC116 was added to the maintenance medium for various durations. The medium was changed every other day [1].

| MtDNA Quantification | 1. DNA Extraction: Total DNA was isolated using a genomic DNA kit. 2. qPCR Analysis: Real-time PCR was performed using primers for specific mitochondrial genes (e.g., ND1, ND4, Cox2) and the nuclear β-globin gene as a reference. 3. Data Normalization: mtDNA content was normalized to nDNA content in the same sample [1]. | | Supporting Evidence | Increased mitochondrial number was further supported by transmission electron microscopy (TEM) analysis of the cells, which provided visual confirmation of the enhanced mitochondrial content [1]. |

Mechanism of Action and Research Context

The increase in mitochondrial content is not an isolated effect but part of a broader maturation program induced in the cardiomyocytes.

  • Primary Target: CYC116 is a potent, ATP-competitive inhibitor of Aurora A and Aurora B kinases, with Ki values of 8.0 nM and 9.2 nM, respectively [2].
  • Proposed Mechanism: The maturation effect, including the increase in mitochondria, is linked to the inhibition of Aurora kinase activity and subsequent regulation of the cell cycle. During heart development, the maturation of cardiomyocytes is accompanied by cell cycle exit. By inhibiting Aurora kinases, CYC116 likely promotes this exit from the cell cycle, driving the cells toward a more mature state, which includes the development of a greater number of organized sarcomeres and more mitochondria to meet energy demands [1].

The diagram below illustrates this proposed signaling pathway and experimental workflow.

cluster_1 CYC116 Treatment cluster_2 Molecular Target & Effect cluster_3 Observed Outcomes in Cardiomyocytes cluster_4 Verification Methods CYC116 CYC116 AuroraKinases Aurora Kinases A/B CYC116->AuroraKinases Inhibition Inhibition of Kinase Activity AuroraKinases->Inhibition CellCycle Cell Cycle Regulation Inhibition->CellCycle Maturation Promotion of Cell Maturation CellCycle->Maturation Sarcomere ↑ Sarcomere Organization & Length Maturation->Sarcomere Mitochondria ↑ Mitochondrial Content & Number Maturation->Mitochondria Function Enhanced Physiological Function Maturation->Function qPCR qPCR for mtDNA content Mitochondria->qPCR Quantifies TEM Transmission Electron Microscopy Mitochondria->TEM Visualizes

Comparison with Other Aurora Kinase Inhibitors

The same study also found that the ability to promote cardiomyocyte maturation is not unique to CYC116 but is shared by other Aurora kinase inhibitors, suggesting a class effect [1].

Inhibitor Name Primary Target(s) Effect on hPSC-CM Maturation
CYC116 Aurora A/B [2] Promotes maturation [1]
VX-680 Aurora A/B Promotes maturation [1]
SNS-314 Aurora A/B Promotes maturation [1]
MLN8237 Aurora A Promotes maturation [1]
MK8745 Aurora A Promotes maturation [1]
GSK1070916 Aurora B Promotes maturation [1]
Barasertib Aurora B Promotes maturation [1]

References

CYC116 physiological function enhancement cardiomyocytes

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Cardiomyocyte Maturation Strategies

Strategy Key Agents / Methods Reported Effects on Maturation Mechanism of Action
Aurora Kinase Inhibition CYC116 [1] [2] Increased sarcomere length, better sarcomere organization, increased mitochondrial number, enhanced expression of functional genes, improved physiological function [1] Pan-inhibitor of Aurora kinases A & B; induces cell cycle exit [1] [3]
VX-680, SNS-314 [1] Promotes hPSC-CM maturation [1] Aurora A/B inhibitors [1]
MLN8237, MK8745 [1] Promotes hPSC-CM maturation [1] Aurora A inhibitors [1]
GSK1070916, Barasertib [1] Promotes hPSC-CM maturation [1] Aurora B inhibitors [1]
Metabolic Modulation Fatty Acid Supplementation [4] Improves mitochondrial content, sarcomere length, contractility, and functional gene expression [4] Shifts cell metabolism from glycolysis to fatty acid oxidation [4]
Hormonal Stimulation Triiodothyronine (T3), Dexamethasone [1] [4] Improves sarcomere length, mitochondrial function, and excitation-contraction coupling [1] Mimics postnatal hormonal signaling [1]
Prolonged & 3D Culture Long-term 2D culture (up to 1 year), 3D engineered tissues [1] [4] Promotes structural and functional maturation [1] Mimics the natural maturation timeline and introduces biomechanical cues [1]

CYC116 Experimental Protocol and Data

For researchers looking to replicate or build upon these findings, here is a summary of the key experimental methodology and quantitative outcomes.

Detailed Experimental Workflow

The following diagram outlines the core protocol used to assess CYC116's effect on hPSC-CM maturation [1]:

G cluster_analysis Key Analyses Start Culture hPSCs (H1, H9, UC013) on Matrigel Diff Differentiate into Cardiomyocytes (Day 0-2: 6µM CHIR99021 Day 3-5: 2µM IWR-1) Start->Diff Plate Replate CMs on Day 12 Diff->Plate Treat Treat with CYC116 (from Day 14) Plate->Treat Analyze Analysis (Day 30+) Treat->Analyze A1 Gene Expression (qRT-PCR) A2 Sarcomere Structure (Immunostaining: α-Actinin/cTnt) A3 Mitochondrial Content (mtDNA analysis, TEM) A4 Physiological Function (e.g. Contractility)

Quantitative Data Summary

The table below consolidates the positive maturation outcomes observed in CYC116-treated hPSC-CMs compared to untreated controls [1]:

Maturation Marker Measurement Method Effect of CYC116 Treatment
Sarcomere Structure Immunofluorescence (α-Actinin) Better organization and increased sarcomere length
Mitochondrial Content mtDNA quantification (qPCR), TEM Increased number of mitochondria
Cardiac Gene Expression qRT-PCR Increased expression of genes related to cardiomyocyte function
Cell Physiology Functional assays Enhanced physiological function

Mechanism of Action and Research Context

The rationale for using CYC116 is rooted in a key observation during cardiac development: as cardiomyocytes mature, their capacity to proliferate declines [1] [4]. CYC116, an investigational anti-cancer agent, acts as a potent inhibitor of Aurora kinases A and B [3]. These kinases are crucial for cell cycle progression, particularly in regulating mitosis. By inhibiting them, CYC116 effectively blocks cell division and pushes the cardiomyocytes toward a post-mitotic, more mature state [1]. The effectiveness of other Aurora A and B specific inhibitors further supports that this maturation effect is driven by the inhibition of the kinase activity itself [1].

Guidance for Practical Application

  • Consistency is Key: The protocol was effective across multiple human pluripotent stem cell lines, including H1 and H9 (embryonic stem cells) and UC013 (iPSCs), suggesting a broadly applicable effect [1].
  • Consider the Maturity Timeline: The treatment was applied to already differentiated, beating cardiomyocytes (from Day 14) to specifically target the maturation phase, rather than the initial differentiation process [1].
  • Benchmarking: When evaluating the success of a maturation protocol like this, it is standard to assess the same key structural (sarcomere length, mitochondria), molecular (gene expression), and functional (contractility, electrophysiology) parameters outlined in the experimental data [1].

References

CYC116 comparison triiodothyronine dexamethasone maturation

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Maturation Agents

Feature CYC116 (Aurora Kinase Inhibitor) Triiodothyronine + Dexamethasone (T3+Dex)
Primary Mechanism Inhibition of Aurora A/B kinases; perturbs cell cycle progression [1]. Hormonal action; T3 binds thyroid receptors, Dex binds glucocorticoid receptors to influence gene expression [2].

| Key Maturation Markers | ↑ Sarcomere length, organization ↑ Mitochondrial number ↑ Expression of cardiac functional genes [1] | ↑ IK1, IKr, IKs (K+ currents) ↑ INa (sodium current) ↓ If (funny current) ↑ Conduction velocity (CV) ↓ Action potential duration (APD) [2] | | Reported Efficacy | Effective in hESC (H1, H9) and hiPSC (UC013) lines [1]. | Effective in hiPSC-CMs; tested in cell sheets and single cells [2]. | | Treatment Protocol | - Cell Type: hPSC-CMs

  • Start Day: Day 14 post-replating
  • Duration: Not specified (medium changed every other day) [1] | - Cell Type: hiPSC-CMs
  • Start Day: Day 16 of differentiation
  • Duration: 14 days
  • Concentration: 100 nM T3 + 1 µM Dex [2] | | Supporting Evidence | qRT-PCR, flow cytometry, immunofluorescence (sarcomere α-actinin), TEM, functional physiology assays [1]. | RNA sequencing, patch-clamp technique, optical mapping, measurement of spontaneous beating rate [2]. |

Experimental Protocols for Key Assays

To help you implement these findings, here are the core methodologies used to generate the data in the comparison table.

CYC116 Treatment & Sarcomere Analysis

This protocol is adapted from the study on CYC116 [1].

  • Cardiomyocyte Differentiation: Differentiate hPSCs into cardiomyocytes using a small molecule-directed protocol with CHIR99021 (a GSK-3 inhibitor) and IWR-1 (a Wnt inhibitor).
  • Treatment: On day 12, dissociate and re-plate the hPSC-CMs. After 48 hours (around day 14), add CYC116 to the culture maintenance medium (RPMI 1640 + 2% B27). Refresh the medium and compound every other day.
  • Immunofluorescence Staining:
    • On day 30, fix cells with 4% Paraformaldehyde (PFA).
    • Permeabilize with 0.3% Triton X-100 and block with 5% Bovine Serum Albumin (BSA).
    • Incubate with primary antibody (e.g., mouse anti-α-Actinin) overnight at 4°C.
    • Incubate with a fluorescent secondary antibody (e.g., Alexa Fluor 555) for 1 hour at room temperature.
    • Image using a confocal microscope and analyze sarcomere length with software like ImageJ.
T3+Dex Treatment & Electrophysiology Assessment

This protocol is adapted from the study on T3+Dex [2].

  • Cardiac Differentiation & Treatment: Differentiate hiPSCs into cardiomyocytes using a monolayer-based protocol with CHIR99021 and IWR-1. On day 16, treat the hiPSC-CMs with a combination of 100 nM Triiodothyronine (T3) and 1 µM Dexamethasone (Dex) for 14 days.
  • Patch-Clamp Recording:
    • Use dissociated single hiPSC-CMs after the treatment period.
    • For IK1 and If, plate cells on a standard Matrigel-coated surface.
    • For action potentials (APs) and INa, culture cells on a "Matrigel Mattress" to provide physiological load and promote a rod-shaped morphology.
    • Use standard whole-cell patch-clamp techniques at room temperature to record the respective currents and action potentials.
  • Optical Mapping:
    • Seed 0.9-1.1 million hiPSC-CMs to form a circular cell sheet (hiPSC-CCS).
    • After treatment, load the cell sheet with a voltage-sensitive dye (e.g., FluoVolt).
    • Stimulate the sheet and record activation patterns with a high-speed camera.
    • Analyze the data with specialized software (e.g., OMProCCD) to derive conduction velocity and action potential duration maps.

Signaling Pathways

The following diagrams, created using Graphviz, illustrate the core mechanisms through which these two treatments promote cardiomyocyte maturation.

CYC116 Promotes Maturation via Cell Cycle Arrest

CYC116_Pathway CYC116 Promotes Maturation via Cell Cycle Arrest CYC116 CYC116 AuroraA AuroraA CYC116->AuroraA Inhibits AuroraB AuroraB CYC116->AuroraB Inhibits CellCycle CellCycle AuroraA->CellCycle Regulate AuroraB->CellCycle Regulate CM_Maturation CM_Maturation CellCycle->CM_Maturation Exit/Perturbation Proliferation Proliferation CellCycle->Proliferation

T3 and Dexamethasone Regulate Ion Channel Expression

T3_Dex_Pathway T3 and Dexamethasone Regulate Ion Channel Expression T3 T3 TR Thyroid Receptor (TRβ1) T3->TR Dex Dex GR Glucocorticoid Receptor (GR) Dex->GR Gene Expression Gene Expression TR->Gene Expression GR->Gene Expression Ion Channels Ion Channels Gene Expression->Ion Channels Upregulates (KCNJ2, KCNH2, etc.) Electrophysiology Electrophysiology Ion Channels->Electrophysiology Enhances IK1, IKr, IKs, INa IK1, IKr, IKs, INa Ion Channels->IK1, IKr, IKs, INa ↑ CV, ↓ APD, ↓ If ↑ CV, ↓ APD, ↓ If Electrophysiology->↑ CV, ↓ APD, ↓ If

Key Insights for Your Research

The evidence suggests that CYC116 and T3+Dex are complementary rather than directly competing. Your choice should be guided by your research goals:

  • CYC116 is a strong candidate if your focus is on structural maturation, such as improving sarcomere structure and increasing mitochondrial content, potentially by pushing cells out of the cell cycle [1].
  • T3+Dex is highly effective if your priority is electrophysiological maturation, as it significantly enhances the expression and function of key adult-like ion currents, leading to more mature action potentials and conduction properties [2].
  • A combined approach might be optimal for achieving comprehensive maturity. Research indicates that functional, metabolic, and structural maturation can be independently regulated [3]. Therefore, a strategy that uses both agents could more fully mimic the complex process of in vivo cardiac development.

References

Fyn Kinase Inhibitors: CYC116 vs. PP2 at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Feature CYC116 PP2
Primary Known Targets Aurora Kinases, Fyn [1] [2] [3] Src family kinases (Lck, Fyn, Hck) [4]
Reported Fyn Inhibition (In Vitro) Inhibits Fyn activity in mast cells; demonstrates functional effects in cellular and animal models [1] [5] IC₅₀ < 300 nM (direct catalytic activity assay) [4]
Other Key Kinases Inhibited Aurora A/B, Src, Lck [1] [3] PTK6 (Breast Tumor Kinase) [4]
Cellular/Functional Effects Inhibits mast cell degranulation (IC₅₀ ~1.42 µM) and pro-inflammatory cytokine secretion (TNF-α IC₅₀ ~1.10 µM; IL-6 IC₅₀ ~1.24 µM) [1] [5]. Promotes maturation of stem cell-derived cardiomyocytes [2]. Suppresses PTK6-dependent proliferation in breast carcinoma T-47D cells [4].
In Vivo Efficacy Inhibits passive cutaneous anaphylaxis (ED₅₀ ~22.5 mg/kg) and passive systemic anaphylaxis in mice [1] [5]. Information not available in the search results.
Therapeutic Context Investigated as an anti-cancer drug candidate; proposed for mast cell-mediated allergic disorders [1] [5]. Used primarily as a research tool; studied in cancer contexts like breast cancer [4].

Detailed Experimental Data & Protocols

Here is a deeper dive into the experimental findings and methodologies from the key studies.

CYC116 Experimental Insights

The inhibitory effects of CYC116 on Fyn kinase were established through a series of experiments in bone marrow-derived mast cells (BMMCs) and mouse models [1] [5].

  • Key Experimental Protocols:

    • Cell Culture & Stimulation: BMMCs were sensitized with DNP-specific IgE overnight and then pre-treated with CYC116 or PP2 for 30 minutes before stimulation with the antigen DNP-HSA [1].
    • Degranulation Assay: Degranulation was quantified by measuring the release of the enzyme β-hexosaminidase into the supernatant after antigen stimulation [1].
    • Cytokine Measurement: Secretion of pro-inflammatory cytokines like TNF-α and IL-6 was measured, likely via ELISA, following cell stimulation and inhibitor treatment [1].
    • Western Blot Analysis: To investigate the signaling mechanism, proteins from cell lysates were separated by SDS-PAGE and probed with antibodies against phosphorylated (active) forms of Fyn, Syk, LAT, PLCγ, Akt, and MAP kinases [1].
    • In Vivo Anaphylaxis Models: For Passive Cutaneous Anaphylaxis (PCA), mice were sensitized and then challenged with an antigen. The allergic response was quantified by extravasation of Evans blue dye. CYC116 was administered intraperitoneally [1].
  • Signaling Pathway Mechanism: The research demonstrated that CYC116 inhibits the Fyn-dependent pathway in mast cells. It acts upstream, suppressing the activation of Fyn, which in turn prevents the downstream phosphorylation and activation of Syk, LAT, PLCγ, Akt, and various MAP kinases, ultimately leading to reduced degranulation and cytokine production [1] [5]. The diagram below illustrates this pathway.

G Antigen Antigen Fyn Fyn Antigen->Fyn Syk Syk Fyn->Syk CYC116 CYC116 CYC116->Fyn Inhibits DownstreamSignaling LAT, PLCγ, Akt, MAPK Syk->DownstreamSignaling CellularResponse Degranulation & Cytokine Secretion DownstreamSignaling->CellularResponse

PP2 Experimental Insights

The study focused on PP2's ability to inhibit Protein Tyrosine Kinase 6 (PTK6), showing it has potency against this kinase and Src family members [4].

  • Key Experimental Protocols:

    • In Vitro Kinase Assay: The catalytic activity of purified PTK6 was measured using an ELISA. The kinase was incubated with a Poly (Glu, Tyr) substrate and ATP in the presence of inhibitors. Tyrosine phosphorylation was detected using an anti-phospho-tyrosine antibody (4G10) [4].
    • Cellular Signaling & Proliferation: In HEK293 cells overexpressing active PTK6, PP2 suppressed the phosphorylation of STAT3, a downstream substrate. In breast cancer T-47D cells, which express PTK6, PP2 specifically inhibited cell proliferation in a PTK6-dependent manner [4].
  • Selectivity Data: The in vitro kinase assay provided a direct comparison of IC₅₀ values, showing PP2 has an IC₅₀ < 300 nM for inhibiting PTK6 catalytic activity. The study concluded that PP1 and PP2 were more selective for PTK6 than for Src family kinases in their cellular system [4].

Interpretation Guide for Researchers

  • Mechanistic vs. Broad-Spectrum Tool: PP2 is a well-established, potent research tool for probing Src family kinase function in cellular mechanisms. CYC116, while also inhibiting Fyn, has a broader profile as a multi-kinase inhibitor with documented efficacy in whole-animal models.
  • Therapeutic Repurposing Potential: The data for CYC116 highlights its potential for drug repurposing. Its effectiveness in suppressing allergic responses and promoting cardiomyocyte maturation suggests applications beyond its original development as an anti-cancer agent [1] [2].
  • Pathway-Specific Considerations: Your choice of inhibitor should align with the biological context. For studying Fyn's role in immunoglobulin E (IgE)-mediated mast cell activation, CYC116 has a directly demonstrated and mechanistically defined effect [1].

References

CYC116 passive cutaneous anaphylaxis inhibition

Author: Smolecule Technical Support Team. Date: February 2026

CYC116 Anti-Allergic Efficacy Data

Experimental Model Measured Outcome Result Citation
Mast Cell Degranulation (in vitro) Release of β-hexosaminidase (IC₅₀) ~1.42 µM [1]
Pro-inflammatory Cytokine Secretion (in vitro) Secretion of TNF-α (IC₅₀) ~1.10 µM [1]
Secretion of IL-6 (IC₅₀) ~1.24 µM [1]
Passive Cutaneous Anaphylaxis (in vivo mouse model) Vascular permeability, measured by Evans blue extravasation (ED₅₀) ~22.5 mg/kg [2] [1]

Experimental Protocols for Key Findings

The foundational data on CYC116's anti-allergic effects were generated using the following standardized methodologies:

  • In Vitro Mast Cell Activation (Degranulation & Cytokine Secretion)

    • Cell Model: Mouse bone marrow-derived mast cells (BMMCs) were cultured for 4-6 weeks [1].
    • Sensitization: Cells were passively sensitized by incubation with anti-DNP IgE (50 ng/mL) overnight [1].
    • Treatment & Stimulation: Sensitized cells were pre-treated with varying concentrations of CYC116 for 30 minutes, then stimulated with the antigen DNP-HSA (50 ng/mL) to trigger activation [1].
    • Measurement:
      • Degranulation: Quantified by measuring the release of the granule enzyme β-hexosaminidase into the cell supernatant [1].
      • Cytokines: The secretion of TNF-α and IL-6 was measured [1].
  • In Vivo Passive Cutaneous Anaphylaxis (PCA) Model

    • Animal Model: 5-week-old male BALB/c mice [1].
    • Sensitization: An anti-DNP IgE antibody (0.5 µg per mouse) was injected intradermally into the mouse's ear [2] [1].
    • Challenge & Treatment: After 24 hours, CYC116 was administered, followed by an intravenous injection of the antigen DNP-HSA mixed with Evans blue dye [2] [1].
    • Measurement: The allergic reaction was quantified by measuring the amount of Evans blue dye that leaked into the ear tissue due to increased vascular permeability. The intensity of the extracted dye was measured spectrophotometrically [2] [1].

Mechanism of Action: Signaling Pathway Inhibition

CYC116 exerts its anti-allergic effects by inhibiting key early signaling events in mast cells. The diagram below illustrates this targeted pathway.

The mechanism involves:

  • Primary Molecular Target: CYC116 directly inhibits the activity of Fyn kinase, a Src-family tyrosine kinase that is one of the first proteins activated after the IgE receptor (FcεRI) is engaged [2] [1].
  • Downstream Effects: By inhibiting Fyn, CYC116 prevents the subsequent activation of Syk and Syk-dependent signaling proteins, including LAT, PLCγ, Akt, and MAP kinases (ERK, JNK, p38) [2] [1].
  • Functional Outcome: This blockade of the signaling cascade ultimately suppresses both the release of pre-formed mediators (degranulation) and the production of newly synthesized cytokines, leading to the inhibition of PCA [2] [1].

Research Context and Potential

  • Drug Repurposing Candidate: CYC116 was initially developed as an anti-cancer drug candidate (an Aurora kinase and VEGFR2 inhibitor) [3] [4]. The discovery of its potent anti-allergic activity through Fyn kinase inhibition suggests its potential for drug repurposing in mast cell-mediated allergic disorders like atopic dermatitis and allergic rhinitis [2] [1].
  • Distinct Mechanism: Its action on the Fyn-Gab2 pathway presents a different target compared to other therapeutic approaches that may focus on inhibiting downstream kinases like Syk or BTK [5].

References

CYC116 antitumor efficacy comparison standard treatments

Author: Smolecule Technical Support Team. Date: February 2026

CYC116 Profile and Available Data

CYC116 is an investigational, orally available small molecule inhibitor. Its known mechanism of action and early development status are summarized in the table below.

Property Description
Modality Small Molecule [1]
Key Targets Aurora Kinase A, Aurora Kinase B, VEGFR2 [1]
Proposed Mechanism Inhibits Aurora kinases, disrupting mitosis (cell division), and VEGFR2, potentially inhibiting angiogenesis (blood vessel formation) [1].
Highest Phase Phase I (status: terminated) [1]
Tested Population Patients with advanced solid tumors [1]
Comparative Efficacy Data No direct comparisons with standard treatments found in public domain.

The diagram below illustrates the proposed multi-target mechanism of action of CYC116 based on its target profile.

cyl116_mechanism cluster_targets Molecular Targets cluster_effects Cellular & Physiological Effects CYC116 CYC116 Oral Inhibitor AURKA Aurora Kinase A CYC116->AURKA AURKB Aurora Kinase B CYC116->AURKB VEGFR2 VEGFR2 CYC116->VEGFR2 Mitosis Disrupted Mitosis AURKA->Mitosis Spindle Mitotic Spindle Defects AURKB->Spindle Apoptosis Apoptosis (Cell Death) AURKB->Apoptosis Abrogated Checkpoint Angiogenesis Inhibited Angiogenesis VEGFR2->Angiogenesis TumorShrinkage Antitumor Efficacy Mitosis->TumorShrinkage Spindle->TumorShrinkage Apoptosis->TumorShrinkage Angiogenesis->TumorShrinkage

Framework for Preclinical Benchmarking

For a robust comparison of a novel agent like CYC116 against standard treatments, a well-designed preclinical study is essential. The table below outlines key elements for such a benchmarking protocol, drawing from general recommendations for oncology drug development [2].

Benchmarking Component Recommended Protocol / Consideration
Animal Model Athymic Nu/Nu mice with subcutaneously implanted LS174T cells [2].
Tumor Size Tumors grown to 8–10 mm in diameter [2].
Dosing Standardized dose (e.g., by particle number for nanoparticles) to allow cross-study comparisons [2].
Pharmacokinetics (PK) Measure drug concentration in blood at fixed time points (e.g., 6h, 24h, 48h post-injection) [2].
Tumor Accumulation Quantify drug in tumor tissue at the same PK time points; report as % Injected Dose (%ID) and %ID per gram of tissue (%ID/g) [2].
Efficacy Comparison Compare tumor growth inhibition and survival (Kaplan-Meier curves) against a vehicle control, a standard-of-care therapy, and potentially other Aurora kinase inhibitors [3] [2].
Physicochemical Properties Fully characterize the drug compound (size, shape, composition, surface chemistry, zeta potential) [2].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

368.14193046 g/mol

Monoisotopic Mass

368.14193046 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

YAX4981K2D

Drug Indication

Advanced solid tumors

Mechanism of Action

Aurora kinases are enzymes that help dividing cells share their materials between two daughter cells. In many people with cancer Aurora kinase malfunctions and normal control of cell division is lost resulting in abnormal growth. CYC116 inhibits Aurora kinase may slow down the growth of cancer cells and lead to their death by apoptosis.

Dates

Last modified: 08-15-2023
1. Wang, Shudong; Midgley, Carol A.; Scaerou, Frederic; Grabarek, Joanna B.; Griffiths, Gary; Jackson, Wayne; Kontopidis, George; McClue, Steven J.; McInnes, Campbell; Meades, Christopher; Mezna, Mokdad; Plater, Andy; Stuart, Iain; Thomas, Mark P.; Wood, Gavin; Clarke, Rosemary G.; Blake, David G.; Zheleva, Daniella I.; Lane, David P.; Jackson, Robert C.; Glover, David M.; Fischer, Peter M. Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. Journal of Medicinal Chemistry (2010), 53(11), 4367-4378. CODEN: JMCMAR ISSN:0022-2623. CAN 152:582870 AN 2010:596947
2. MacCallum, David; Green, Simon. Combination of CNDAC with a 2-substituted-4-heteroaryl-pyrimidine amine and use thereof in the treatment of a proliferative disorder. PCT Int. Appl. (2007), 48pp. CODEN: PIXXD2 WO 2007132228 A1 20071122 CAN 147:534652 AN 2007:1333052
3. Maccallum, David; Green, Simon. Combination of a 2-substituted-4-heteroaryl-pyrimidine amine with a cytotoxic drug and use thereof in the treatment of a proliferative disorder. PCT Int. Appl. (2007), 81pp. CODEN: PIXXD2 WO 2007132220 A1 20071122 CAN 147:548092 AN 2007:1332845
4. MacCallum, David; Green, Simon. Combined anticancer pyrimidine-thiazole aurora kinase inhibitors. PCT Int. Appl. (2007), 58pp. CODEN: PIXXD2 WO 2007132221 A1 20071122 CAN 147:548079 AN 2007:1331264
5. Benigni, Ariela; Zoja, Carla; Remuzzi, Giuseppe; Giannella-Borradori, Athos. Method of treatment and compositions for a disease associated with antinuclear antibodies. PCT Int. Appl. (2006), 87 pp. CODEN: PIXXD2 WO 2006021803 A2 20060302 CAN 144:267267 AN 2006:193566
6. Kontopidis, George; McInnes, Campbell; Pandalaneni, Sravan R.; McNae, Iain; Gibson, Darren; Mezna, Mokdad; Thomas, Mark; Wood, Gavin; Wang, Shudong; Walkinshaw, Malcolm D.; Fischer, Peter M. Differential Binding of Inhibitors to Active and Inactive CDK2 Provides Insights for Drug Design. Chemistry & Biology (Cambridge, MA, United States) (2006), 13(2), 201-211. CODEN: CBOLE2 ISSN:1074-5521. CAN 144:343077 AN 2006:183501
7. Wang, Shudong; Meades, Christopher; Wood, Gavin; O'Boyle, Janice; McInnes, Campbell; Fischer, Peter. Preparation of pyrimidine derivs. as inhibitors of cyclin-dependent kinases. PCT Int. Appl. (2004), 127 pp. CODEN: PIXXD2 WO 2004043953 A1 20040527 CAN 141:7130 AN 2004:430798
8. McInnes, Campbell; Wang, Shudong; Anderson, Sian; O'Boyle, Janice; Jackson, Wayne; Kontopidis, George; Meades, Christopher; Mezna, Mokdad; Thomas, Mark; Wood, Gavin; Lane, David P.; Fischer, Peter M. Structural Determinants of CDK4 Inhibition and Design of Selective ATP Competitive Inhibitors. Chemistry & Biology (2004), 11(4), 525-534. CODEN: CBOLE2 ISSN:1074-5521. CAN 142:51189 AN 2004:324510

Explore Compound Types